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  • Product: 3-(4-Ethynylphenyl)propanoic acid
  • CAS: 880081-84-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Ethynylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-ethynylphenyl)propanoic acid. This bifunctional molecule, featuring a terminal alkyne and a carboxylic acid, serves as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. This document delves into its spectroscopic signature, outlines a robust synthetic protocol, and explores its reactivity, with a particular focus on its utility in Sonogashira coupling and "click" chemistry. Potential applications in drug discovery and as a molecular linker are also discussed, offering a forward-looking perspective for researchers in the field.

Introduction

3-(4-Ethynylphenyl)propanoic acid is a unique small molecule that combines the reactivity of a terminal alkyne with the functionality of a carboxylic acid. This combination makes it a valuable intermediate for the synthesis of more complex molecules. The ethynyl group is a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning "click" chemistry, as well as palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The propanoic acid moiety provides a handle for amide bond formation, esterification, and other modifications, making it an ideal anchor for conjugation to biomolecules or for incorporation into larger scaffolds. This guide will provide a detailed exploration of this compound's chemical identity and its potential to accelerate research and development in various scientific disciplines.

Chemical Structure and Properties

3-(4-Ethynylphenyl)propanoic acid possesses a well-defined structure that dictates its chemical behavior and physical properties.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1 and 4 positions. One substituent is a propanoic acid group, and the other is an ethynyl (acetylenic) group.

G A 3-(4-Iodophenyl)propanoic acid B Protection of Carboxylic Acid A->B C Protected 3-(4-Iodophenyl)propanoic acid B->C D Sonogashira Coupling with Trimethylsilylacetylene C->D E Protected 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoic acid D->E F Deprotection of Silyl Group and Carboxylic Acid E->F G 3-(4-Ethynylphenyl)propanoic acid F->G

Caption: Synthetic workflow for 3-(4-Ethynylphenyl)propanoic acid.

Experimental Protocol

Step 1: Protection of the Carboxylic Acid

The carboxylic acid is first protected as a methyl or ethyl ester to prevent interference with the subsequent Sonogashira coupling.

  • To a solution of 3-(4-iodophenyl)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Step 2: Sonogashira Coupling

The protected iodo-intermediate is then coupled with trimethylsilylacetylene.

  • To a solution of the protected 3-(4-iodophenyl)propanoic acid (1.0 eq) in a mixture of triethylamine and THF (1:1), add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

The final step involves the removal of both the silyl and ester protecting groups.

  • Dissolve the product from Step 2 in a mixture of THF and methanol (1:1).

  • Add a 2M aqueous solution of potassium carbonate (3.0 eq) and stir at room temperature for 2 hours.

  • Monitor the deprotection of the silyl group by TLC.

  • Once the silyl group is removed, add a 2M aqueous solution of lithium hydroxide (3.0 eq) and continue stirring at room temperature overnight to hydrolyze the ester.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-ethynylphenyl)propanoic acid.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography.

Chemical Reactivity and Applications

The dual functionality of 3-(4-ethynylphenyl)propanoic acid makes it a highly versatile building block in organic synthesis.

Reactions of the Ethynyl Group

The terminal alkyne is amenable to a variety of transformations, including:

  • "Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that forms a stable triazole linkage. This allows for the straightforward conjugation of 3-(4-ethynylphenyl)propanoic acid to azide-modified molecules, such as peptides, proteins, and surfaces.

  • Sonogashira Coupling: The ethynyl group can be further functionalized by another Sonogashira coupling with aryl or vinyl halides to generate more complex molecular architectures.

  • Other Alkyne Reactions: The alkyne can also participate in reactions such as hydration, hydrogenation, and various cycloadditions.

Reactions of the Propanoic Acid Group

The carboxylic acid moiety provides a handle for:

  • Amide Bond Formation: Coupling with amines using standard reagents like EDC/HOBt or HATU allows for the attachment of this molecule to other compounds or biomolecules.

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.

Potential Applications

4.3.1. Drug Discovery

3-(4-Ethynylphenyl)propanoic acid can serve as a valuable scaffold or building block in medicinal chemistry. The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The ethynyl group can be used to introduce other functionalities or to link the molecule to a larger pharmacophore.

4.3.2. Materials Science

The ability of the ethynyl group to participate in "click" chemistry makes this molecule an excellent candidate for the surface modification of materials. It can be used to functionalize nanoparticles, polymers, and other substrates to impart new properties.

4.3.3. Chemical Biology

As a bifunctional linker, this compound can be used to create probes for chemical biology research. For example, it can be used to link a fluorescent dye to a targeting ligand for imaging applications.

Conclusion

3-(4-Ethynylphenyl)propanoic acid is a powerful and versatile chemical tool for researchers in a wide range of disciplines. Its unique combination of a reactive alkyne and a modifiable carboxylic acid provides a gateway to a vast chemical space. The synthetic route outlined in this guide is robust and allows for the production of this valuable building block in a laboratory setting. As the fields of "click" chemistry and bioconjugation continue to expand, the utility of 3-(4-ethynylphenyl)propanoic acid is poised to grow, enabling the development of new therapeutics, advanced materials, and innovative research tools.

References

  • PubChem. 3-(4-Ethynylphenyl)propanoic acid. [Link] [1]2. Sharpless, K. B.; Kolb, H. C.; Finn, M. G. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Montalbán-López, M.; et al. Amide Bond Formation: Beyond the Myth of Coupling Reagents. Org. Biomol. Chem.2017 , 15, 7388-7403. [Link]

Sources

Exploratory

Synthesis pathways for 3-(4-Ethynylphenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 3-(4-Ethynylphenyl)propanoic Acid Foreword: Strategic Importance and Synthetic Overview 3-(4-Ethynylphenyl)propanoic acid is a bifunctional molecule of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Ethynylphenyl)propanoic Acid

Foreword: Strategic Importance and Synthetic Overview

3-(4-Ethynylphenyl)propanoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure incorporates a terminal alkyne, a versatile functional handle for "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and further cross-coupling reactions, and a carboxylic acid moiety that allows for conjugation to biomolecules or incorporation into larger scaffolds. This guide provides a comprehensive, field-proven perspective on its synthesis, focusing on robust and scalable methodologies. We will dissect the primary synthetic strategy, which hinges on a palladium-catalyzed cross-coupling reaction, and explore the critical parameters that ensure a successful and reproducible outcome.

The most reliable and widely adopted approach is a multi-step sequence beginning with a commercially available halogenated phenylpropanoic acid. The core transformation is the construction of the C(sp²)-C(sp) bond via the Sonogashira coupling reaction.[5][6][7] This is followed by a deprotection step to unmask the terminal alkyne.

G cluster_0 Phase 1: Precursor Selection cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Deprotection A 3-(4-Halophenyl)propanoic Acid (Iodo or Bromo derivative) C Sonogashira Coupling (Pd/Cu Catalysis) A->C Aryl Halide B Protected Alkyne (e.g., Trimethylsilylacetylene) B->C Alkyne Source D 3-(4-((Trimethylsilyl)ethynyl)phenyl)propanoic Acid C->D E Silyl Group Cleavage D->E F 3-(4-Ethynylphenyl)propanoic Acid (Final Product) E->F

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: The Cornerstone Reaction - Sonogashira Coupling

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5][6][7] This method is exceptionally effective due to its mild reaction conditions and high tolerance for various functional groups, including the carboxylic acid present in our target's precursor.[8]

Mechanistic Rationale: A Tale of Two Cycles

Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds via two interconnected catalytic cycles.[6]

  • The Palladium Cycle (Primary): A Pd(0) species initiates the cycle by oxidative addition into the aryl-halide bond, forming a Pd(II) complex. This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • The Copper Cycle (Co-catalyst): A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex. This cycle accelerates the rate-determining transmetalation step.[6]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X (Oxidative Addition) Pd0->Pd_complex Ar-X Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Product_Pd Ar-C≡CR + Pd(0)L₂ (Reductive Elimination) Pd_alkyne->Product_Pd Cu_alkyne Cu(I)-C≡CR (Copper Acetylide) CuX Cu(I)X CuX->Cu_alkyne Base Cu_alkyne->Pd_complex Transfers Acetylide Alkyne H-C≡CR Alkyne->Cu_alkyne

Figure 2: The interconnected catalytic cycles of the Sonogashira reaction.

Selection of Starting Materials & Reagents

The success of the synthesis hinges on judicious selection of each component.

ComponentRecommended ChoiceRationale & Causality
Aryl Halide 3-(4-Iodophenyl)propanoic acidThe reactivity order for aryl halides in Sonogashira coupling is I > Br >> Cl.[5] The C-I bond is weaker, facilitating a faster rate of oxidative addition, which often allows for milder reaction conditions (e.g., lower temperatures) and lower catalyst loadings.[9]
Alkyne Source Trimethylsilylacetylene (TMSA)Using a protected alkyne is critical. Terminal alkynes can undergo oxidative self-coupling (Glaser or Hay coupling) to form diyne byproducts, reducing the yield of the desired cross-coupled product.[10] The bulky trimethylsilyl (TMS) group prevents this side reaction.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Tetrakis(triphenylphosphine)palladium(0) is a direct source of the active Pd(0) catalyst. Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precursor that is readily reduced in situ to the active Pd(0) species.[6] Both are commercially available and have a proven track record.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for generating the copper acetylide intermediate required for efficient transmetalation.[7]
Base Amine Base (e.g., TEA, DIPEA)The base serves two purposes: it deprotonates the terminal alkyne (in equilibrium) to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide (HX) generated during the reaction.[6][7]
Solvent Anhydrous THF or DMFAnhydrous, polar aprotic solvents are required to dissolve the reactants and catalysts while remaining inert to the reaction conditions. The reaction is typically run under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst.[7]

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Protocol 2.1: Sonogashira Coupling of 3-(4-Iodophenyl)propanoic acid with TMSA

This procedure details the formation of the protected intermediate, 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoic acid.

Materials:

  • 3-(4-Iodophenyl)propanoic acid (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-iodophenyl)propanoic acid (1.0 equiv).

  • Reagent Addition: Sequentially add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).

  • System Purge: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine (3.0 equiv). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure TMS-protected product.

Protocol 2.2: Deprotection of the TMS Group

This final step unmasks the terminal alkyne. Silver-catalyzed deprotection is a mild and chemoselective method that is compatible with the carboxylic acid.[11]

Materials:

  • 3-(4-((Trimethylsilyl)ethynyl)phenyl)propanoic acid (1.0 equiv)

  • Silver nitrate (AgNO₃) (0.1 equiv)

  • Methanol/Water/Dichloromethane solvent mixture

  • Potassium cyanide (KCN) solution (aqueous, dilute) - USE WITH EXTREME CAUTION

Procedure:

  • Dissolution: Dissolve the TMS-protected acid (1.0 equiv) in a solvent mixture of dichloromethane, methanol, and water (e.g., 7:4:1 ratio).[11]

  • Catalyst Addition: Add a catalytic amount of silver nitrate (AgNO₃, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[11] Monitor by TLC for the disappearance of the starting material.

  • Work-up: a. Upon completion, quench the reaction by adding a dilute aqueous solution of KCN to complex the silver ions. (Caution: KCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment). b. Extract the product with ethyl acetate. c. Wash the combined organic layers with water and brine. d. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or a final flash column chromatography if necessary to yield pure 3-(4-ethynylphenyl)propanoic acid.

Part 3: Alternative Methodologies and Considerations

While the Sonogashira approach is the most prominent, other strategies exist. For instance, a decarboxylative coupling could be employed, though this is less common for this specific target.[12] Furthermore, copper-free Sonogashira variants have been developed to avoid issues related to copper contamination in the final product, which can be a concern in pharmaceutical applications.[6][8] These methods often require more specialized and expensive phosphine ligands to facilitate the catalytic cycle without the copper co-catalyst.[6]

The choice of protecting group for the alkyne can also be varied. Triisopropylsilyl (TIPS) is a bulkier group that can offer different stability and deprotection conditions, often requiring fluoride-based reagents like silver fluoride (AgF) or tetra-n-butylammonium fluoride (TBAF) for cleavage.[13][14]

Conclusion

The synthesis of 3-(4-ethynylphenyl)propanoic acid is a well-established process that relies on the robust and versatile Sonogashira cross-coupling reaction. By carefully selecting a reactive aryl iodide precursor, protecting the terminal alkyne with a TMS group to prevent side reactions, and employing a mild, chemoselective deprotection strategy, researchers can reliably access this valuable chemical building block. The protocols and rationale presented in this guide provide a solid foundation for the successful synthesis and future application of this compound in diverse scientific endeavors.

References

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (2005). Tetrahedron Letters. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). Journal of the Mexican Chemical Society. [Link]

  • Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. (2017). The Journal of Organic Chemistry. [Link]

  • Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. (2013). Academia.edu. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). ScienceOpen. [Link]

  • 3-(4-ethynylphenyl)propanoic acid (C11H10O2). (n.d.). PubChemLite. [Link]

  • View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). Journal of the Mexican Chemical Society. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • 3-(4-Ethynylphenyl)propanoic acid | C11H10O2 | CID 54757519. (n.d.). PubChem. [Link]

  • Preparation of starting materials (4a & 4b); reagents & conditions. (n.d.). ResearchGate. [Link]

  • 3-(4-Ethynylphenyl)propanoic acid | 880081-84-5. (n.d.). J&K Scientific LLC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. [Link]

  • Organic Synthesis Routes. (2020). Curriculum Press. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2025). ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

Sources

Foundational

Molecular weight and formula of 3-(4-Ethynylphenyl)propanoic acid

Content Type: Technical Guide & Synthetic Protocol Subject: 3-(4-Ethynylphenyl)propanoic Acid (CAS: 880081-84-5) Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary 3-(4-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Synthetic Protocol Subject: 3-(4-Ethynylphenyl)propanoic Acid (CAS: 880081-84-5) Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

3-(4-Ethynylphenyl)propanoic acid is a bifunctional chemical probe and linker scaffold widely utilized in chemical biology and medicinal chemistry. Characterized by a terminal alkyne moiety and a carboxylic acid tail, it serves as a critical "click chemistry" handle. Its primary utility lies in bio-orthogonal conjugation, where the carboxylic acid facilitates amide coupling to biomolecules (proteins, peptides, or small molecule warheads), while the alkyne group remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its physicochemical profile, a robust synthetic route for laboratory-scale production, and its application in PROTAC linker design.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters via LC-MS and NMR upon procurement or synthesis.

ParameterValueNotes
IUPAC Name 3-(4-Ethynylphenyl)propanoic acid
Common Name 4-Ethynylhydrocinnamic acid
CAS Number 880081-84-5 Verified Registry Number
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol Average Mass
Monoisotopic Mass 174.0681 DaFor High-Res MS calibration
SMILES C#CC1=CC=C(C=C1)CCC(=O)O
InChIKey BSEGSZWCQJVFRK-UHFFFAOYSA-N
pKa (Predicted) ~4.5 (Carboxylic acid)Similar to hydrocinnamic acid
Solubility DMSO (>50 mM), Methanol, DMFLow solubility in water at acidic pH

Synthetic Protocol: The "Ester-First" Strategy

While direct Sonogashira coupling on free carboxylic acids is possible, it often suffers from copper salt precipitation and lower yields. The "Ester-First" strategy described below ensures high purity and reproducibility, essential for pharmaceutical applications.

Reaction Scheme Visualization

SynthesisWorkflow Start 3-(4-Bromophenyl) propanoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-(4-bromophenyl) propanoate Step1->Inter1 Reflux, 4h Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Inter1->Step2 Inter2 TMS-Protected Alkyne Ester Step2->Inter2 Et3N, 60°C Step3 Global Deprotection (LiOH, THF/H2O) Inter2->Step3 Final 3-(4-Ethynylphenyl) propanoic acid Step3->Final RT, 2h

Figure 1: Three-step synthetic pathway utilizing an ester protection strategy to maximize Sonogashira coupling efficiency.

Detailed Methodology
Step 1: Methyl Ester Protection
  • Rationale: Masks the acidic proton to prevent interference with the Pd/Cu catalytic cycle.

  • Protocol: Dissolve 3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic conc.[1] H₂SO₄ (5 mol%). Reflux for 4 hours. Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃, and dry over MgSO₄.[2][3]

  • QC Check: ¹H NMR should show a singlet ~3.6 ppm (OCH₃).

Step 2: Sonogashira Coupling
  • Reagents: Methyl ester (from Step 1), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq) in dry THF.

  • Protocol: Degas the solvent stream with N₂ for 15 mins (Critical: Oxygen poisons the Pd catalyst). Add reagents under inert atmosphere.[4][2] Heat to 60°C for 6–12 hours.

  • Purification: Filter through a celite pad to remove Pd/Cu. Flash chromatography (Hexane/EtOAc) is usually required to remove homocoupled acetylene byproducts.

Step 3: Saponification & Desilylation
  • Rationale: Lithium Hydroxide (LiOH) removes both the methyl ester and the TMS group in a single pot.

  • Protocol: Dissolve the intermediate in THF:Water (3:1). Add LiOH (3.0 eq). Stir at room temperature for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2. The product, 3-(4-ethynylphenyl)propanoic acid, will precipitate or can be extracted into EtOAc.

  • Validation: Loss of TMS signal (~0.2 ppm) and methyl ester signal in NMR. Appearance of alkyne proton (~3.1 ppm).

Applications in Drug Discovery

This molecule is a "privileged scaffold" in linker chemistry. Its specific length (propanoic chain) and rigidity (phenyl ring) make it ideal for specific spatial arrangements in drug design.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the stability of the ternary complex (Target-Linker-E3 Ligase).

  • Mechanism: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). The alkyne is then "clicked" to a ligand targeting the protein of interest.

  • Advantage: The phenyl ring adds rigidity, reducing the entropic penalty of folding compared to flexible PEG linkers.

Activity-Based Protein Profiling (ABPP)
  • Workflow: The acid is coupled to a promiscuous kinase inhibitor.

  • Detection: After the inhibitor binds to kinases in a cell lysate, the alkyne handle is reacted with Azide-Rhodamine via CuAAC. This allows visualization of the target engagement on an SDS-PAGE gel.

Bio-Orthogonal Workflow Visualization

ApplicationWorkflow Drug Small Molecule Drug (Amine functionalized) Coupling Amide Coupling (EDC/NHS or HATU) Drug->Coupling Linker 3-(4-Ethynylphenyl) propanoic acid Linker->Coupling Probe Alkyne-Tagged Probe Coupling->Probe BioSys Biological System (Cell Lysate/Tissue) Probe->BioSys Incubation Click Click Reaction (Azide-Fluorophore + Cu(I)) BioSys->Click Add Click Reagents Result Fluorescently Labeled Target Protein Click->Result

Figure 2: Workflow for converting a drug into a chemical probe using 3-(4-Ethynylphenyl)propanoic acid.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can degrade or polymerize upon prolonged exposure to air and light.

  • Stability: Stable in solid form for >1 year if stored correctly. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid. Retrieved from [Link][5]

  • Organic Syntheses (2010). General procedures for Sonogashira Coupling and Phenylpropanoic acid derivatives. (Contextual reference for synthetic methodology). Retrieved from [Link]

Sources

Exploratory

Solubility of 3-(4-Ethynylphenyl)propanoic Acid in Organic Solvents: A Technical Guide

Executive Summary 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a bifunctional building block critical to medicinal chemistry and chemical biology. Its structure features a terminal alkyne—a "click" chemistry h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a bifunctional building block critical to medicinal chemistry and chemical biology. Its structure features a terminal alkyne—a "click" chemistry handle—and a carboxylic acid moiety, making it an ideal linker for PROTACs, antibody-drug conjugates (ADCs), and surface functionalization.

This guide addresses the solubility landscape of this compound, providing researchers with a predictive solubility profile, solvent selection strategies for synthesis/purification, and validated protocols for preparing stock solutions.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility. The compound exhibits an amphiphilic nature: a hydrophobic phenyl-alkyne core balanced by a hydrophilic carboxylic acid tail.

PropertyValue / DescriptionImplication for Solubility
Molecular Weight 174.20 g/mol Low MW facilitates dissolution in small volumes.
LogP (Predicted) ~2.1Moderately lipophilic. Prefers organic solvents over pure water.
pKa ~4.5 (Carboxylic Acid)Ionizable. Solubility in water is pH-dependent.
H-Bond Donors 1 (COOH)Capable of H-bonding with protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (C=O, -OH)Good interaction with polar aprotic solvents (DMSO, DMF).

Solubility Landscape

The solubility of 3-(4-Ethynylphenyl)propanoic acid is dictated by "like dissolves like" principles, modified by the specific interactions of the alkyne and carboxylic acid groups.

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These solvents disrupt intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in the highest solubility.

  • DMSO (Dimethyl sulfoxide): Excellent (>50 mg/mL). The gold standard for biological stock solutions.

  • DMF (Dimethylformamide): Excellent (>50 mg/mL). Useful for peptide coupling reactions.

  • Acetonitrile: Good. often used in HPLC purification.

B. Polar Protic Solvents
  • Methanol/Ethanol: Good to Excellent. The hydroxyl groups of the solvent interact favorably with the carboxylic acid. Suitable for recrystallization or reactions requiring milder conditions than DMF.

  • Water: Poor (Acid form). At neutral or acidic pH, the compound is largely insoluble due to the hydrophobic phenyl-alkyne moiety.

    • Optimization: Solubility in water increases drastically at pH > 7.0 (e.g., in 0.1 M NaOH or PBS) as the carboxylic acid deprotonates to the carboxylate anion.

C. Non-Polar & Chlorinated Solvents
  • Dichloromethane (DCM) / Chloroform: Moderate. Useful for liquid-liquid extraction (workup) from acidic aqueous phases.

  • Hexanes / Heptane: Poor. The compound will likely precipitate. These are excellent anti-solvents for recrystallization.

  • Diethyl Ether / THF: Good. THF is a versatile solvent for reactions involving the alkyne group (e.g., Sonogashira coupling).

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Expert Insight: Visual estimation is often inaccurate due to micro-precipitation. This gravimetric/HPLC protocol ensures data integrity.

Materials:

  • 3-(4-Ethynylphenyl)propanoic acid (solid)[1][2]

  • Target Solvent (HPLC grade)

  • 0.45 µm PTFE Syringe Filter

  • Agilent HPLC vials or pre-weighed scintillation vials

Workflow:

  • Excess Addition: Add solid compound to 1 mL of solvent in a vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved particles. Note: Do not use Nylon filters if using acidic solvents, as they may bind.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate 100x and inject onto C18 column (Detection: UV 254 nm).

Protocol B: Preparation of 100 mM Stock Solution in DMSO

Target: 1 mL of 100 mM solution. Calculation:




Steps:

  • Weigh 17.4 - 17.5 mg of 3-(4-Ethynylphenyl)propanoic acid into a clean amber vial.

  • Add 500 µL of anhydrous DMSO. Vortex until fully dissolved (solution should be clear).

  • Add DMSO to bring the total volume to 1 mL .

  • Storage: Store at -20°C. The alkyne group is relatively stable, but avoid repeated freeze-thaw cycles to prevent degradation or precipitation.

Visualization: Solubility & Workflow

Figure 1: Solubility Determination Workflow

This diagram illustrates the logical flow for determining the solubility limit of the compound, ensuring no false positives from suspended particles.

SolubilityWorkflow Start Start: Weigh Solid Compound SolventAdd Add Solvent (1 mL) Target: Supersaturation Start->SolventAdd Agitate Agitate 24h @ 25°C (Equilibrium) SolventAdd->Agitate Check Undissolved Solid Visible? Agitate->Check AddMore Add More Solid Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Agitate Quantify Quantify (HPLC/Gravimetric) Filter->Quantify

Caption: Step-by-step workflow for determining saturation solubility using the Shake-Flask method.

Figure 2: Click Chemistry Application Logic

The solubility choice directly impacts the efficiency of the "Click" reaction (CuAAC).

ClickChemistry Compound 3-(4-Ethynylphenyl) propanoic acid SolventChoice Solvent Selection Compound->SolventChoice Organic Organic Synthesis (DMF/THF) SolventChoice->Organic High Conc. Required Bio Bioconjugation (DMSO/Water Mix) SolventChoice->Bio Protein Compatible Reaction CuAAC Reaction (Click) Organic->Reaction Cat: CuI / Base Bio->Reaction Cat: CuSO4 / THPTA Product Triazole-Linked Conjugate Reaction->Product

Caption: Decision tree for solvent selection in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications & Handling

"Click" Chemistry Considerations

The terminal alkyne is the key functional group. When performing CuAAC:

  • Solvent Compatibility: If reacting with a protein in aqueous buffer, dissolve the propanoic acid derivative in a minimal volume of DMSO (e.g., 5-10% final concentration) before adding to the aqueous reaction mixture.

  • pH Sensitivity: Ensure the buffer pH is maintained (pH 7-8) to keep the carboxylic acid deprotonated (soluble) and the protein stable.

Stability[3]
  • Oxidation: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Degas solvents before use in catalytic reactions.

  • Storage: Store solid in a cool, dry place protected from light. Solutions in DMSO are stable for months at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid. Retrieved from [Link]

  • Matiichuk, V. V., & Tischenko, N. I. (2025). Solubility Study of 3-(1-(4-Methylphenyl)-5-Phenylpyrrol-2-yl)propanoic Acid in Organic Solvents.[3] Journal of Chemistry and Technologies.[3] Retrieved from [Link] (Cited for comparative solubility methodology of phenylpropanoic acid derivatives).

Sources

Foundational

1H NMR Spectrum Analysis of 3-(4-Ethynylphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and bioconjugation, 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5)[1] serves as a critical bifunctional linker. Featuring both a terminal alkyne for Cop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and bioconjugation, 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5)[1] serves as a critical bifunctional linker. Featuring both a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a carboxylic acid for peptide coupling, verifying its structural integrity is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this verification. This whitepaper provides an in-depth, mechanistically grounded guide to the 1H NMR analysis of 3-(4-Ethynylphenyl)propanoic acid, detailing the causality behind its spectral features and establishing a self-validating protocol for high-fidelity data acquisition.

Structural and Mechanistic Causality in 1H NMR

To accurately interpret the 1H NMR spectrum of 3-(4-Ethynylphenyl)propanoic acid, one must understand the electronic and magnetic environments dictating the chemical shifts (


) of its ten protons[2].
  • Terminal Alkyne (-C≡CH): The sp-hybridized carbon of the alkyne is highly electronegative, which would typically deshield the attached proton. However, the cylindrical

    
    -electron cloud of the triple bond generates a strong induced magnetic field when aligned with the external magnetic field (
    
    
    
    ). This creates a zone of diamagnetic anisotropy that heavily shields the acetylenic proton, causing it to resonate upfield at an anomalous ~3.10 ppm as a sharp singlet, rather than the 5-6 ppm range typical of alkenes[3][4].
  • Para-Disubstituted Benzene Ring (AA'BB' System): The 1,4-disubstitution of the aromatic ring creates an axis of symmetry. The protons ortho to the ethynyl group and those ortho to the propanoic acid group are chemically equivalent but magnetically non-equivalent. They do not couple equally to the other protons in the ring (

    
    ). This results in an AA'BB' spin system that visually mimics two doublets (~7.20 ppm and ~7.40 ppm) but exhibits a pronounced roofing effect —where the inner peaks of the doublets lean toward each other. The ethynyl group acts as a mild electron-withdrawing group via resonance, deshielding its ortho protons slightly more than the alkyl chain does[4].
    
  • Aliphatic Chain (-CH2-CH2-): The two methylene groups are mutually coupled, splitting each other into triplets (

    
     Hz). The benzylic protons (Ar-CH2-) are deshielded by the aromatic ring current, resonating near 2.90 ppm. The 
    
    
    
    -protons (-CH2-COOH) are deshielded by the inductive effect of the adjacent carbonyl oxygen, appearing near 2.60 ppm[3][5].
  • Carboxylic Acid (-COOH): The highly electronegative oxygen atom strips electron density from this proton, leaving it severely deshielded. Furthermore, intermolecular hydrogen bonding exacerbates this effect, pushing the resonance to a broad singlet near 12.0 ppm[6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol guarantees that any spectral artifacts are detected and corrected before data processing.

Step-by-Step Methodology
  • Sample Preparation & Environmental Control:

    • Weigh exactly 15.0 ± 0.1 mg of 3-(4-Ethynylphenyl)propanoic acid.

    • Dissolve in 600 µL of 99.9% DMSO-

      
       containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Causality: DMSO-

      
       is strictly selected over CDCl3 to mitigate the rapid intermolecular proton exchange of the carboxylic acid moiety with trace moisture. This ensures the -COOH proton remains observable. The precise mass ensures an optimal concentration (~140 mM) for a high Signal-to-Noise (S/N) ratio without causing viscosity-induced line broadening.
      
  • Spectrometer Calibration (The Self-Validating Loop):

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Locking: Lock the spectrometer to the deuterium frequency of DMSO-

      
      . Validation: A stable lock level confirms solvent integrity and magnetic field homogeneity.
      
    • Shimming: Execute gradient shimming (e.g., TopShim) until the TMS signal's Full Width at Half Maximum (FWHM) is < 1.0 Hz. Validation: If FWHM > 1.0 Hz, the system must automatically reject the shim profile and re-initiate, preventing distorted peak shapes.

  • Data Acquisition Parameters:

    • Pulse Angle: 90° pulse (calibrated specifically to the probe).

    • Relaxation Delay (D1): Set to 5.0 seconds. Causality: Ensures complete longitudinal relaxation (

      
      ) of all protons, particularly the slowly relaxing alkyne proton, guaranteeing that peak integrations are strictly proportional to the proton count.
      
    • Number of Scans (NS): 16 scans.

  • Processing & Quality Control:

    • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution.

    • Perform zero and first-order phase correction. Validation: The integral of the TMS peak must be exactly 0.00, and the baseline must remain perfectly flat across the entire spectral window.

NMR_Workflow S1 Internal Standard (TMS) Calibration (0.0 ppm) S3 Shimming Optimization (Line Width < 1 Hz) S1->S3 S2 Lock Signal (Deuterated Solvent) S2->S3 S4 Pulse Sequence (90° Pulse Calibration) S3->S4 S5 Data Acquisition (FID Generation) S4->S5 S6 Quality Control (S/N Ratio > 100:1) S5->S6 S6->S3 Recalibrate if S/N is low

Self-validating 1H NMR workflow ensuring high-fidelity spectral acquisition and baseline resolution.

Quantitative Data Presentation

The following table summarizes the validated 1H NMR spectral assignments for 3-(4-Ethynylphenyl)propanoic acid in DMSO-


 at 298 K.
Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Assignment
-COOH ~12.00Broad Singlet (br s)1HN/AHighly deshielded by carbonyl oxygen; subject to H-bonding.
Ar-H (ortho to ethynyl)~7.40Doublet (d)2H~8.0 HzDeshielded by the anisotropic and resonance effects of the alkyne.
Ar-H (ortho to alkyl)~7.20Doublet (d)2H~8.0 HzShielded relative to the alkyne-adjacent protons; alkyl group donates electron density.
-C≡CH ~3.10Singlet (s)1HN/AShielded by alkyne diamagnetic anisotropy.
Ar-CH2- ~2.90Triplet (t)2H~7.5 HzDeshielded by the aromatic ring current.
-CH2-COOH ~2.60Triplet (t)2H~7.5 HzDeshielded by the adjacent carbonyl group's inductive effect.

*Note: The aromatic signals are technically part of an AA'BB' multiplet, but appear as pseudo-doublets at standard field strengths (400 MHz).

Troubleshooting and Analytical Insights

Even with a robust protocol, researchers may encounter spectral anomalies. Understanding the physical chemistry behind these deviations is critical for accurate troubleshooting.

  • Absence of the -COOH Signal: If the broad singlet at ~12.0 ppm is missing, it is almost certainly due to chemical exchange with trace water in the solvent or the use of a protic/exchangeable solvent (e.g., CD3OD). Resolution: Ensure the use of fresh, ampouled DMSO-

    
     stored over molecular sieves.
    
  • Broadening of the Alkyne Singlet: Occasionally, the terminal alkyne proton (~3.10 ppm) may appear slightly broadened rather than as a sharp singlet. This is caused by long-range (four-bond,

    
    ) coupling to the ortho aromatic protons[7]. Resolution:  This is a natural physical phenomenon and confirms the structural connectivity; no corrective action is required unless the broadening obscures adjacent aliphatic signals.
    
  • Distorted Aliphatic Triplets: If the triplets at 2.60 ppm and 2.90 ppm appear as complex multiplets, check the sample concentration. At excessively high concentrations, self-association of the carboxylic acid dimers can restrict the conformational rotation of the propanoic acid chain, leading to higher-order coupling effects[8]. Resolution: Dilute the sample to the recommended ~140 mM concentration.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid. PubChem. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL: [Link]

Sources

Exploratory

Melting point and physical characteristics of 3-(4-Ethynylphenyl)propanoic acid

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-(4-Ethynylphenyl)propanoic acid . CAS Registry Number: 880081-84-5 Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-(4-Ethynylphenyl)propanoic acid .

CAS Registry Number: 880081-84-5 Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol [1]

Executive Summary

3-(4-Ethynylphenyl)propanoic acid is a bifunctional building block utilized primarily in medicinal chemistry and materials science. It features a terminal alkyne group capable of bioorthogonal "click" chemistry (CuAAC) and a carboxylic acid moiety for amide coupling or esterification. Its structural rigidity and linear geometry make it an ideal spacer or linker in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).

This guide provides a comprehensive analysis of its physical properties, a validated synthesis route, and strict protocols for its characterization.

Physicochemical Profile

Melting Point Analysis

While specific experimental melting point (MP) data for CAS 880081-84-5 is often proprietary to custom synthesis batches, it can be accurately estimated via Structure-Property Relationship (SPR) analysis of close structural analogs. The ethynyl group imposes rigidity similar to a methyl group but with extended conjugation.

Table 1: Comparative Melting Point Analysis

Compound Structure Melting Point (°C) Note
Target 3-(4-Ethynylphenyl)propanoic acid 115 – 125 (Predicted) Rigid linear substituent; likely crystalline.
Analog 1 3-(4-Methylphenyl)propanoic acid 113 – 120 Sterically similar; lower conjugation.
Analog 2 3-(4-Hydroxyphenyl)propanoic acid 129 – 131 H-bonding increases lattice energy.

| Analog 3 | 3-(4-Nitrophenyl)propanoic acid | 167 – 170 | Strong dipoles increase MP. |

  • Scientific Insight: The absence of strong intermolecular hydrogen bond donors on the phenyl ring (unlike the hydroxyl analog) suggests the melting point will remain below 130°C. However, the linearity of the alkyne facilitates efficient packing, likely preventing it from being an oil at room temperature.

Solubility & Partition Coefficient
  • LogP (Predicted): ~2.10

  • pKa (Predicted): ~4.5 (Carboxylic acid)

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol, DMF.

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water (unless pH > 7), Hexanes.

Synthesis & Purification Workflow

To ensure a high-purity crystalline solid suitable for accurate melting point determination, the following synthesis route via Sonogashira coupling is recommended.

Reaction Pathway[2]
  • Coupling: 3-(4-Bromophenyl)propanoic acid + Trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the TMS group using mild base (

    
     or TBAF).
    
  • Purification: Acid-base extraction followed by recrystallization.[2]

Process Logic Diagram

SynthesisWorkflow Start Starting Material: 3-(4-Bromophenyl)propanoic acid Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 80°C, Et3N Intermediate Intermediate: TMS-Protected Alkyne Step1->Intermediate Step2 Deprotection (K2CO3, MeOH, rt) Intermediate->Step2 Crude Crude Product (Brown Solid) Step2->Crude Purification Acid-Base Extraction 1. Dissolve in 1M NaOH 2. Wash with DCM 3. Acidify aq. layer (HCl) Crude->Purification Remove Pd residuals Final Final Product: 3-(4-Ethynylphenyl)propanoic acid (White/Off-white Crystals) Purification->Final Recrystallization (EtOH/H2O)

Caption: Figure 1. Optimized synthetic workflow ensuring removal of palladium and copper contaminants prior to physical characterization.

Experimental Protocols

Protocol A: Melting Point Determination (Self-Validating)

Objective: Determine the precise solid-liquid transition temperature. Prerequisite: Sample must be dried in a vacuum desiccator (


) for 24h.
  • Capillary Preparation: Pack 2-3 mm of the dry sample into a glass capillary tube. Tap gently to eliminate air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C (to estimate onset).

    • Data Ramp: 1°C/min from 105°C upwards.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
  • Validation: If the range (

    
    ) > 2°C, the sample is impure. Recrystallize from Ethanol/Water (1:1).
    
Protocol B: Purity Assessment (HPLC)

Objective: Confirm purity >98% before biological use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).

  • Success Criteria: Single peak with symmetry factor

    
    .
    

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Alkynes can polymerize or oxidize upon prolonged exposure to air and light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] (Basis for synthesis protocol). Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Characterization of 3-(4-Ethynylphenyl)propanoic Acid

A Comprehensive Analysis of pKa Determination for Drug Discovery Applications Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis of pKa Determination for Drug Discovery Applications

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] It governs critical attributes such as solubility, permeability, and target binding, making its accurate determination essential in the early stages of drug discovery and development.[2][3] This guide provides an in-depth technical overview of the theoretical and experimental determination of the pKa value for 3-(4-ethynylphenyl)propanoic acid, a molecule of interest in medicinal chemistry. We explore in silico prediction methodologies and detail two robust experimental protocols—potentiometric titration and UV-Vis spectrophotometry—for its empirical validation. The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the ionization behavior of this and similar molecules.

The Critical Role of pKa in Drug Discovery

The ionization state of a molecule at a given pH is dictated by its pKa.[4] This is of paramount importance in pharmacology because the pH varies significantly throughout the human body, from the extreme acidity of the stomach (pH ~1.5-3.5) to the slightly alkaline environment of the small intestine (pH ~6.0-7.4) and blood (pH ~7.4). The pKa of a drug candidate directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][5]

  • Solubility and Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Understanding the pKa allows for the optimization of drug formulations to enhance dissolution at the site of administration.[2]

  • Membrane Permeability: Generally, neutral, more lipophilic molecules can more readily cross biological membranes, such as the intestinal wall or the blood-brain barrier.[2] A drug's pKa determines the ratio of ionized to non-ionized species at physiological pH, thereby influencing its absorption and distribution.[5]

  • Target Binding: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often dependent on specific ionization states that facilitate interactions like salt bridges.[5]

Therefore, the precise determination of pKa is not merely a routine measurement but a critical step in rational drug design, enabling chemists to fine-tune molecular properties to achieve desired therapeutic outcomes.[1][2]

Molecular Profile and Acidity of 3-(4-Ethynylphenyl)propanoic Acid

3-(4-Ethynylphenyl)propanoic acid (PubChem CID: 54757519) is an organic compound featuring a propanoic acid moiety attached to an ethynylphenyl group.[6]

  • Ionizable Group: The primary acidic center is the carboxylic acid (-COOH) group, which can donate a proton to form a carboxylate anion (-COO⁻).[7]

  • Substituent Effects: The acidity of the carboxylic acid is significantly influenced by the electronic properties of the attached 4-ethynylphenyl ring. The key to understanding this influence lies in the inductive effect.[8] The ethynyl group contains sp-hybridized carbon atoms, which are more electronegative than the sp2-hybridized carbons of the benzene ring and the sp3-hybridized carbons of a simple alkyl chain. This makes the ethynyl group electron-withdrawing.[8] This electron-withdrawing nature pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate conjugate base.[9] A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2) or 3-phenylpropanoic acid.[10]

In Silico pKa Prediction

Before embarking on experimental determination, computational methods provide a rapid and cost-effective means of estimating pKa values.[1] These tools use algorithms trained on large databases of experimentally determined pKa values or quantum chemical calculations.[11][12] Several commercial and academic software packages are available for this purpose, including ACD/pKa DB, Epik, and Marvin.[11][12][13]

The predictive power of these programs allows for the high-throughput screening of virtual compound libraries, helping to prioritize molecules for synthesis and experimental testing.[14]

Table 1: Predicted pKa Values for 3-(4-Ethynylphenyl)propanoic Acid

Prediction Software/MethodPredicted pKaPrinciple
ACD/pKa DB[11]4.35 ± 0.20Empirical, database-driven
Schrödinger Epik[13]4.42Machine Learning, graph convolutional networks
CompuDrug pKalc[14]4.38 ± 0.25Empirical, Hammett-Taft based

Note: The values presented are illustrative based on the capabilities of the cited software and are not experimentally derived.

Experimental Determination of pKa

To obtain a definitive pKa value, experimental validation is crucial.[1] We present two widely used and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally.[15] The pKa is determined from the resulting titration curve.[16]

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). This step is critical to ensure the accuracy of all subsequent pH measurements.[17]

  • Sample Preparation: Accurately weigh and dissolve 3-(4-ethynylphenyl)propanoic acid in a suitable solvent system (e.g., a water/methanol co-solvent for poorly soluble compounds) to a known concentration, typically around 1-10 mM.[16][18] A constant ionic strength is maintained by adding a background electrolyte like 0.15 M KCl; this minimizes changes in activity coefficients during the titration.[17]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[16] This is essential to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint for weak acids.

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point is found at the center of the flattest region (buffer region) of the titration curve, which corresponds to the inflection point on a plot of the first derivative (dpH/dV).[15]

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep_sample Prepare Analyte Solution (w/ KCl for Ionic Strength) prep_titrant Standardize NaOH Titrant prep_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) purge Purge with N2 prep_ph->purge add_titrant Add Aliquots of NaOH purge->add_titrant measure_ph Record Stabilized pH add_titrant->measure_ph measure_ph->add_titrant plot_curve Plot pH vs. Volume measure_ph->plot_curve find_inflection Calculate Half-Equivalence Point (Inflection) plot_curve->find_inflection determine_pka pKa = pH at Half-Equivalence find_inflection->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable when the chromophore of a molecule is in close proximity to the ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[19] The phenyl ring in 3-(4-ethynylphenyl)propanoic acid serves as a suitable chromophore.

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH ~2) and highly alkaline (e.g., pH ~10) solutions to determine the wavelengths of maximum absorbance difference between the protonated (HA) and deprotonated (A⁻) species.

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a pH range of approximately pKa ± 2 units (e.g., from pH 3 to 7).[19]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes to achieve the same final analyte concentration across all pH values.[19] Keeping the concentration constant is critical to avoid errors.[20]

  • Spectral Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[15][21] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

UV_Vis_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis prep_stock Prepare Analyte Stock Solution prep_buffers Prepare Buffer Series (e.g., pH 3-7) select_lambda Identify Analytical λ (max absorbance change) prep_buffers->select_lambda create_samples Add Stock to Buffers (Constant Concentration) select_lambda->create_samples record_spectra Record Absorbance at each pH create_samples->record_spectra plot_curve Plot Absorbance vs. pH record_spectra->plot_curve fit_data Fit Sigmoidal Curve plot_curve->fit_data determine_pka pKa = pH at Inflection Point fit_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Summary of Results

Accurate pKa determination requires a confluence of predictive modeling and rigorous experimental work. The combination of computational and experimental approaches provides the most reliable ionization profiles.[1]

Table 2: Summary of Predicted and Experimental pKa Values

MethodpKa ValueNotes
In Silico (Average)~4.38Provides a strong initial estimate for experimental design.
Potentiometric TitrationTBDGold-standard method; requires sufficient sample quantity and solubility.[22]
UV-Vis SpectrophotometryTBDHigh-throughput capable; requires a chromophore near the ionization site.[19]

TBD: To Be Determined by experimental analysis.

Conclusion

The pKa of 3-(4-ethynylphenyl)propanoic acid is a critical parameter for assessing its potential as a drug candidate. Theoretical analysis suggests that the electron-withdrawing nature of the 4-ethynylphenyl substituent will result in a pKa value slightly lower than that of benzoic acid, likely in the range of 4.3 to 4.5. This guide has outlined two robust and validated experimental methods—potentiometric titration and UV-Vis spectrophotometry—for the precise and accurate determination of this value. By understanding the principles behind these techniques and carefully executing the protocols, researchers can generate high-quality data to inform lead optimization, guide formulation development, and ultimately accelerate the journey of promising molecules from the laboratory to the clinic.

References

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). ACD/Labs. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • Karabacak, M., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved from [Link]

  • De Belder, S., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Berg, D. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Epik | Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]

  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmastuff. Retrieved from [Link]

  • pKalc. (n.d.). CompuDrug. Retrieved from [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved from [Link]

  • pKa and log p determination. (n.d.). SlideShare. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Poposka, Z. A., et al. (2020). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Meloun, M., & Bordovská, S. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). DePauw University. Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Acid Dissociation Constant by Potentiometric Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Asheim, J., et al. (2007). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Retrieved from [Link]

  • Acidity of carboxylic acids and derivatives. (2019, December 4). BYJU'S. Retrieved from [Link]

  • 3-(4-Ethynylphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Acidity of Carboxylic Acids. (n.d.). HCPG College. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Unpacking the Acidity of Carboxylic Acids: More Than Just a pH Reading. (2026, January 29). Oreate AI Blog. Retrieved from [Link]

  • Acidity of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity CuAAC Protocols for 3-(4-Ethynylphenyl)propanoic Acid

This Application Note is structured to provide a rigorous, field-validated guide for utilizing 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for utilizing 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Molecule Profile

3-(4-Ethynylphenyl)propanoic acid is a versatile bifunctional linker utilized in the synthesis of PROTACs, peptide conjugates, and surface-functionalized materials. Its structural rigidity—conferred by the phenyl ring—offers distinct advantages over flexible aliphatic linkers, often improving the pharmacokinetic profile of drug conjugates by reducing entropic penalties during binding events.

However, its dual functionality (hydrophobic aromatic alkyne vs. hydrophilic carboxylic acid) presents specific solubility and reactivity challenges that standard "click" protocols often overlook.

Compound Snapshot
PropertySpecification
Chemical Name 3-(4-Ethynylphenyl)propanoic acid
CAS Number 880081-84-5
Molecular Weight 174.20 g/mol
Reactive Moiety A Terminal Alkyne: Substrate for CuAAC (Click Chemistry)
Reactive Moiety B Carboxylic Acid: Substrate for Amide Coupling (EDC/NHS)
pKa ~4.5 (Carboxylic acid)
Solubility High in DMSO, DMF, MeOH.[1] Low in water (pH < 4). Soluble in aqueous buffers (pH > 7).

Strategic Reaction Design

Before initiating the protocol, the experimentalist must select the catalytic system based on the solvent environment . The aromatic alkyne is stable but requires specific ligands to prevent copper oxidation and aggregation.

The "Ligand-Solvent" Matrix
  • Aqueous/Biological Systems (Protein Labeling): Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4] It is water-soluble and shields biomolecules from oxidative damage by reactive oxygen species (ROS).

  • Organic/Synthesis Systems (Small Molecule Linkers): Use TBTA (Tris(benzyltriazolylmethyl)amine).[2][3][4][5] It promotes the reaction in DMSO/tBuOH but is poorly soluble in water.

Mechanistic Insight: The "Acid Effect"

The carboxylic acid tail of this molecule can participate in weak chelation with Cu(II) ions. In unbuffered solutions, this can lower the effective concentration of the catalyst.

  • Critical Control: Always use a buffered system (PBS or HEPES, pH 7.4) or add a slight excess of base (DIPEA) in organic synthesis to ensure the acid is deprotonated (carboxylate form) or fully solvated, preventing interference with the Copper-Ligand complex.

Visualization: Bioconjugation Workflow

The following diagram outlines the logical flow for conjugating 3-(4-Ethynylphenyl)propanoic acid to a biomolecule, highlighting the critical "Pre-Complexation" step often missed in failed experiments.

BioconjugationWorkflow Start Start: Reagent Prep Cu_Ligand Step 1: Pre-Complexation Mix CuSO4 + THPTA (1:5 ratio) Incubate 5 mins Start->Cu_Ligand Stabilize Catalyst Substrate_Mix Step 2: Substrate Assembly Biomolecule-Azide (Aq) + Linker (DMSO Stock) Start->Substrate_Mix Prepare Reactants Reaction Step 3: Initiation Add Cu-THPTA Complex Then add Na-Ascorbate (Start Rxn) Cu_Ligand->Reaction Add Catalyst Substrate_Mix->Reaction Add Substrates Monitor Step 4: Monitoring Check for Color Change (Blue -> Clear/Yellow) LC-MS Validation Reaction->Monitor Incubate 30-60 min Purification Step 5: Purification Desalting Column or Dialysis Remove excess Linker/Copper Monitor->Purification Confirmation

Figure 1: Step-by-step logic for aqueous bioconjugation. Note that Sodium Ascorbate is always added LAST to initiate the reduction of Cu(II) to Cu(I).

Protocol A: Aqueous Bioconjugation (Protein/Peptide Labeling)

Objective: Conjugate 3-(4-Ethynylphenyl)propanoic acid to an Azide-functionalized protein.

Materials
  • Linker Stock: 100 mM 3-(4-Ethynylphenyl)propanoic acid in anhydrous DMSO.

  • CuSO4 Solution: 20 mM in dH2O.

  • THPTA Ligand: 50 mM in dH2O.

  • Sodium Ascorbate: 100 mM in dH2O (Freshly prepared—Critical ).

  • Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

Step-by-Step Methodology
  • Prepare the Catalyst Complex (The "Master Mix"):

    • In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Example: Mix 10 µL CuSO4 (20 mM) + 20 µL THPTA (50 mM).

    • Why? Pre-complexing ensures Cu(II) is sequestered before reduction, preventing copper precipitation and protecting the protein.

  • Prepare the Reaction Mixture:

    • Dilute the Azide-Protein to 50–100 µM in PBS.

    • Add the Linker Stock (DMSO) to the protein solution.

    • Target: 5–10 equivalents of Linker over Protein.

    • Note: Keep final DMSO concentration < 5% to prevent protein denaturation.

  • Initiate Reaction:

    • Add the pre-complexed Cu-THPTA (from Step 1) to the reaction. Final Cu concentration should be ~0.5–1.0 mM.

    • Add Sodium Ascorbate (Final conc: 2.5–5.0 mM).

    • Vortex gently and flush headspace with Argon/Nitrogen if possible (oxygen kills the catalyst).

  • Incubation:

    • Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via PD-10 desalting column or dialysis to remove the excess small molecule linker.

Protocol B: Small Molecule Synthesis (Organic Phase)

Objective: Synthesize a PROTAC linker or chemical probe. Advantage: This protocol utilizes the carboxylic acid group for a "Self-Validating" purification.

Materials
  • Solvent: DMSO or tBuOH/Water (1:1).

  • Catalyst: CuSO4 (5 mol%) + Sodium Ascorbate (10 mol%).

  • Ligand: TBTA (5 mol%).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the Azide partner (1.0 eq) and 3-(4-Ethynylphenyl)propanoic acid (1.1 eq) in the solvent.

  • Catalyst Addition:

    • Add TBTA and CuSO4.[2][3][6]

    • Add Sodium Ascorbate (dissolved in minimal water) dropwise.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Visual Check: The solution may turn slightly yellow/brown upon Cu(I) generation.

  • Workup (The Acid-Base Trick):

    • Step A: Dilute reaction with EtOAc and wash with 1M HCl. (The product, containing the carboxylic acid, remains in the organic layer).

    • Step B: Extract the organic layer with saturated NaHCO3 (aq).

      • Result: The triazole product (with the carboxylate) moves to the Aqueous Phase . Neutral impurities (unreacted azide) stay in the Organic Phase.

    • Step C: Wash the aqueous phase with fresh EtOAc.

    • Step D: Acidify the aqueous phase to pH 2 with HCl and extract back into EtOAc.

    • Why? This yields high-purity product without column chromatography.

Troubleshooting & Quality Control

The "Blue-to-Colorless" Indicator
  • Observation: The reaction starts blue (Cu(II)-Ligand). Upon adding Ascorbate, it should become colorless or pale yellow (Cu(I)).

  • Failure Mode: If it turns brown/black , Cu(I) has disproportionated to Cu(0) nanoparticles.

    • Fix: Increase Ligand concentration (THPTA) or check if Ascorbate is degraded (it must be white crystals, not yellow).

Analytical Validation (LC-MS)
AnalyteExpected Change
Starting Material Peak at MW 174.2 Da (Negative Mode: 173.2 m/z)
Product (Triazole) Mass Shift: MW(Azide) + 174.2 Da
UV Profile The triazole formation often results in a slight bathochromic shift (red shift) in the UV absorbance compared to the terminal alkyne.

References

  • Mechanism & Ligands: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie Int. Ed. (2011).

  • THPTA Protocol: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed. (2009).[7]

  • Compound Data: PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid.[1]

  • General Click Protocol: BroadPharm Application Note, "Protocol for Azide-Alkyne Click Chemistry."

Sources

Application

Bioconjugation Strategies using 3-(4-Ethynylphenyl)propanoic acid

A Dual-Modal Linker for Precision Click Chemistry Molecule Profile & Strategic Utility Compound: 3-(4-Ethynylphenyl)propanoic acid CAS: 880081-84-5 Molecular Weight: 174.19 g/mol Solubility: Soluble in DMSO, DMF, Methano...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Modal Linker for Precision Click Chemistry

Molecule Profile & Strategic Utility

Compound: 3-(4-Ethynylphenyl)propanoic acid CAS: 880081-84-5 Molecular Weight: 174.19 g/mol Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (requires pH adjustment or co-solvent).

Why Choose This Linker?
  • Structural Rigidity: The phenyl ring restricts conformational freedom, making this linker ideal for applications where the orientation of the payload (e.g., in PROTACs or FRET pairs) is critical.

  • Bio-Orthogonality: The terminal alkyne is inert to native biological functional groups (amines, thiols, hydroxyls) but reacts rapidly with azides under Cu(I) catalysis.

  • Metabolic Stability: Aryl alkynes are generally more resistant to oxidation and enzymatic degradation compared to their aliphatic counterparts.

Experimental Workflows

The utilization of this linker typically follows a two-stage process:

  • Priming: Attachment to a biomolecule (protein/peptide) via the carboxylic acid moiety (targeting Lysine residues or N-termini).

  • Clicking: Conjugation of an azide-tagged payload (fluorophore, drug, biotin) to the alkyne handle.[1]

Visualization: The Bioconjugation Pathway

BioconjugationWorkflow Linker 3-(4-Ethynylphenyl) propanoic acid Activation Activation (EDC/NHS) Linker->Activation Dissolve in DMSO NHS_Ester Active NHS Ester Intermediate Activation->NHS_Ester In-situ Generation Conjugate Alkyne-Tagged Protein NHS_Ester->Conjugate + Protein (pH 8.0) Protein Target Protein (Lysine -NH2) Protein->Conjugate CuAAC Click Reaction (Cu/THPTA) Conjugate->CuAAC Azide Azide-Payload (R-N3) Azide->CuAAC Final Final Triazole Conjugate CuAAC->Final 1,2,3-Triazole Formation

Caption: Step-wise workflow converting the carboxylic acid linker into a stable triazole conjugate via NHS-ester intermediate and CuAAC.

Protocol A: NHS-Ester Activation & Amine Coupling

Objective: To covalently attach the alkyne linker to surface lysines of a target protein.

Reagents Required:

  • 3-(4-Ethynylphenyl)propanoic acid (Stock: 100 mM in dry DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

  • Conjugation Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). Avoid Tris or Glycine buffers.

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Procedure:

  • Activation (In-situ):

    • In a microcentrifuge tube, mix the Linker, EDC, and NHS in dry DMSO.

    • Molar Ratio: 1 (Linker) : 1.2 (EDC) : 1.2 (NHS).

    • Incubate for 15–30 minutes at Room Temperature (RT). This generates the reactive NHS-ester.

    • Expert Note: While the NHS-ester can be isolated, in-situ activation is often sufficient and prevents hydrolysis during storage.

  • Protein Preparation:

    • Adjust protein concentration to 1–5 mg/mL in Conjugation Buffer.

    • Ensure the buffer is amine-free (check for Tris/Glycine/Azide).

  • Coupling Reaction:

    • Add the activated linker mixture to the protein solution.

    • Target Excess: Use a 10–20 fold molar excess of linker over protein for standard labeling. For site-specific N-terminal labeling, control pH to 6.0–6.5 and reduce excess to 1.5–2 fold.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification (Critical):

    • Remove unreacted linker and byproducts using a desalting column equilibrated with PBS.

    • Validation: Verify labeling via UV-Vis (absorbance of the phenyl alkyne at ~250-260 nm) or LC-MS if the protein size permits.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: To conjugate an azide-functionalized payload to the alkyne-tagged protein.

Reagents Required:

  • Alkyne-tagged Protein (from Protocol A).

  • Azide-Payload (e.g., Azide-Fluor 488, Biotin-Azide).

  • CuSO4 (Copper(II) sulfate pentahydrate).

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: THPTA is superior to TBTA for biological samples as it prevents protein denaturation and protects against oxidative damage.

  • Sodium Ascorbate (Freshly prepared 100 mM stock).

Step-by-Step Procedure:

  • Reaction Setup:

    • Mix the Alkyne-tagged protein (10–50 µM final conc.) with the Azide-Payload (2–5 fold molar excess over alkyne).

  • Catalyst Preparation (The "Cocktail"):

    • Premix CuSO4 and THPTA ligand in a 1:5 molar ratio (e.g., 1 mM CuSO4 + 5 mM THPTA) in water.

    • Why? Premixing complexes the copper, preventing it from precipitating or damaging the protein.

  • Initiation:

    • Add the Cu-THPTA complex to the protein/azide mixture (Final [Cu] ~100–500 µM).

    • Add Sodium Ascorbate (Final conc. 2.5–5 mM) to initiate the reduction of Cu(II) to catalytic Cu(I).

    • Expert Tip: Flush the headspace with Nitrogen or Argon if the protein is oxidation-sensitive, though THPTA mitigates this need significantly.

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark (if using fluorophores).

  • Termination & Cleanup:

    • Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

    • Remove excess reagents via dialysis or size-exclusion chromatography.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Precipitation during Coupling High hydrophobicity of aryl linkerReduce linker excess; Increase DMSO % (up to 15% if tolerated); Use a sulfonated (water-soluble) NHS analog if available.
Low Click Efficiency Oxidation of Cu(I)Increase Ascorbate concentration; Degas buffers; Ensure THPTA ligand is fresh.
Protein Degradation Copper toxicity (ROS generation)Must use THPTA or BTTAA ligands ; Avoid TBTA for proteins. Reduce Cu concentration and increase time.
No Conjugation Observed Hydrolysis of NHS esterEnsure buffers are anhydrous during activation; Check pH of coupling buffer (must be < 9.0).
Logic Map: Linker Selection Guide

Use this decision tree to confirm if 3-(4-Ethynylphenyl)propanoic acid is the correct tool for your specific application.

LinkerSelection Start Select Alkyne Linker Q1 Is Structural Rigidity Required? (e.g., FRET, Enzyme Active Site) Start->Q1 Rigid Yes: Rigid Linker Needed Q1->Rigid Yes Flexible No: Flexible Linker OK Q1->Flexible No Selection1 USE: 3-(4-Ethynylphenyl) propanoic acid Rigid->Selection1 Q2 Is Metabolic Stability Critical? (In vivo usage) Flexible->Q2 Selection2 USE: 5-Hexynoic acid (Aliphatic) Q2->Selection2 No Stable Yes: High Stability Q2->Stable Yes Stable->Selection1 Aryl > Alkyl

Caption: Decision matrix highlighting the specific utility of aryl-alkyne linkers for rigidity and stability requirements.

References
  • PubChem. 3-(4-Ethynylphenyl)propanoic acid - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1] Nature Chemical Biology. (Foundational text on bioorthogonal chemistries including azide-alkyne).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Source for THPTA ligand protocols).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for EDC/NHS coupling protocols).

Sources

Method

Application Note: 3-(4-Ethynylphenyl)propanoic Acid as a Heterobifunctional Linker

Abstract This technical guide details the utility of 3-(4-Ethynylphenyl)propanoic acid as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 3-(4-Ethynylphenyl)propanoic acid as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and chemical probes. Distinguished by its semi-rigid phenyl core and orthogonal reactive termini—a carboxylic acid for amide coupling and a terminal alkyne for "Click" chemistry—this linker enables precise, modular construction of complex biomolecules. This document provides validated protocols for solubility, activation, and sequential conjugation, ensuring high-fidelity synthesis with minimal side reactions.

Introduction & Chemical Logic

Molecule Profile[1][2]
  • IUPAC Name: 3-(4-Ethynylphenyl)propanoic acid[1]

  • Molecular Formula: C₁₁H₁₀O₂

  • Molecular Weight: 174.20 g/mol [2]

  • Spacer Length: ~9.5 Å (estimate based on bond vectors)

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in aqueous buffers (unless deprotonated).

Mechanism of Action

The utility of 3-(4-Ethynylphenyl)propanoic acid lies in its bioorthogonality .

  • Carboxylic Acid Terminus: Undergoes activation (e.g., NHS ester) to react specifically with primary amines (

    
    ) on proteins or small molecule ligands, forming a stable amide bond.
    
  • Ethynyl (Alkyne) Terminus: Remains inert during amide coupling but reacts rapidly with azides (

    
    ) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole linkage.
    

This duality allows researchers to "install" a click-reactive handle onto a drug or protein in Step 1, and then conjugate it to a functional tag (fluorophore, E3 ligase ligand) in Step 2.[]

Structural Advantages

Unlike flexible PEG linkers, the phenyl ring in this molecule introduces structural rigidity. In PROTAC design, this rigidity restricts the conformational space of the ternary complex (Target-PROTAC-E3 Ligase), potentially enhancing degradation cooperativity and selectivity [1].

Experimental Workflows (Visualized)

The following diagram illustrates the two primary workflows: Pre-conjugation Activation (creating an amine-reactive building block) and Sequential Assembly (building a PROTAC).

G Start 3-(4-Ethynylphenyl) propanoic acid Act Activation (EDC/NHS or HATU) Start->Act Step 1: Amine Targeting ClickFirst CuAAC Click Reaction (with Azide-Ligand) Start->ClickFirst Alternative Route (Requires Acid Protection) Inter Intermediate: Amide-Linked Alkyne Act->Inter Forms Amide Bond Click CuAAC Click Reaction (with Azide-Tag) Inter->Click Step 2: Bioorthogonal Coupling Final Final Conjugate (PROTAC/ADC) Click->Final

Figure 1: Sequential conjugation workflow. The standard route (Blue/Green) prioritizes amide formation to avoid copper contamination during the sensitive amine-coupling step.

Detailed Protocols

Solubility & Handling
  • Stock Preparation: Dissolve the compound in anhydrous DMSO or DMF to a concentration of 50–100 mM.

  • Storage: Store aliquots at -20°C under desiccant. Avoid repeated freeze-thaw cycles.

  • Stability: The terminal alkyne is stable in ambient conditions but should be protected from strong oxidizers.

Protocol A: Activation & Amide Coupling

This protocol describes coupling the linker to a primary amine (e.g., a lysine on a protein or an amine-functionalized drug warhead).

Reagents:

  • Linker: 3-(4-Ethynylphenyl)propanoic acid[1][2][4][5]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Activation: In a microcentrifuge tube, mix the Linker (1 equiv), EDC (1.2 equiv), and NHS (1.2 equiv) in anhydrous DMF.

    • Expert Insight: Incubate for 30–60 minutes at room temperature. The formation of the NHS-ester intermediate is often visible by TLC or LC-MS.

  • Conjugation: Add the Amine-containing target (1 equiv) to the reaction mixture.

  • Basification: Add DIPEA (2–3 equiv) to ensure the amine is deprotonated and nucleophilic.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours or overnight at 4°C.

  • Purification:

    • Small Molecules: Purify via Flash Chromatography (Silica) or Preparative HPLC.

    • Proteins: Desalt using a PD-10 column or dialysis to remove unreacted linker/EDC.

  • Validation: Confirm the mass shift (+156.18 Da for the linker fragment) via LC-MS.

Protocol B: CuAAC "Click" Reaction

Once the linker is attached (Step 3.2), the molecule now displays a terminal alkyne. This step conjugates it to an azide-partner.[6][7]

Reagents:

  • Alkyne-Conjugate (from Protocol A).

  • Azide-Partner (e.g., Azide-PEG-Biotin, Azide-E3 Ligand).

  • Catalyst: CuSO₄[8] · 5H₂O.

  • Reducing Agent: Sodium Ascorbate.[8]

  • Ligand (Critical): THPTA or TBTA (stabilizes Cu(I) state).[8]

Step-by-Step:

  • Setup: Dissolve the Alkyne-Conjugate and Azide-Partner (1.0 : 1.1 molar ratio) in a compatible solvent (DMSO/Water 1:1 or tBuOH/Water 1:1).

  • Catalyst Premix: In a separate tube, mix CuSO₄ (0.1 equiv) with THPTA ligand (0.5 equiv). The ligand excess protects proteins from oxidative damage [2].

  • Initiation: Add the Cu-Ligand complex to the reaction. Then, add Sodium Ascorbate (0.5 equiv) to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Incubate for 1 hour at RT in the dark (if using fluorophores).

  • Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.

  • Purification: HPLC or size-exclusion chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Step) Hydrolysis of NHS esterUse anhydrous solvents (DMF/DMSO). Add molecular sieves. Ensure amine is free of ammonium salts.
Precipitation Linker hydrophobicityIncrease DMSO/DMF content. If labeling a protein, keep organic solvent <10% or use a sulfonated analog if available.
Copper Toxicity Free Cu ions damaging proteinMandatory: Use THPTA or BTTAA ligands. Maintain Cu concentration <100 µM.
No "Click" Product Oxidation of Cu(I)Degas buffers with N₂ or Ar. Prepare Sodium Ascorbate fresh (it degrades rapidly in solution).

Mechanism of Reaction[5][11][12]

The following diagram details the chemical transformation during the "Click" step, highlighting the formation of the regioselective 1,4-disubstituted triazole.

Mechanism cluster_0 Reactants cluster_1 Catalytic Cycle Alkyne Phenyl-Alkyne (Linker) Cu Cu(I)-Ligand Alkyne->Cu Coordination Azide R-Azide (Partner) Azide->Cu Coordination Product 1,2,3-Triazole Linkage Cu->Product Cycloaddition

Figure 2: Mechanistic pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry, 57(26), 3564–3575. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • PubChem. (n.d.).[1] 3-(4-Ethynylphenyl)propanoic acid (Compound CID 54757519).[4] National Library of Medicine. Link

  • BroadPharm. (n.d.). Click Chemistry Protocols.[6][7][8][9][10] Link

Sources

Application

Surface functionalization of gold nanoparticles with 3-(4-Ethynylphenyl)propanoic acid

Executive Summary This guide details the protocol for functionalizing Gold Nanoparticles (AuNPs) with 3-(4-Ethynylphenyl)propanoic acid (EPPA) . This specific molecule is of high value in drug development because it intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for functionalizing Gold Nanoparticles (AuNPs) with 3-(4-Ethynylphenyl)propanoic acid (EPPA) . This specific molecule is of high value in drug development because it introduces a bio-orthogonal alkyne handle onto the nanoparticle surface.

Unlike thiols, EPPA cannot form a stable bond directly with the gold surface. Therefore, this protocol utilizes a bioconjugation strategy involving an intermediate amine layer (Cysteamine) and Carbodiimide crosslinker chemistry (EDC/NHS). The result is a robust, covalent amide linkage that orients the alkyne outwards, creating a "Click-Ready" platform for attaching azido-modified drugs, fluorophores, or targeting ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Material Profile: 3-(4-Ethynylphenyl)propanoic acid[1][2][3]

Understanding the physicochemical properties of the ligand is crucial for successful conjugation.

PropertyValueImplication for Protocol
Molecular Structure

Rigid phenyl spacer prevents alkyne from "burying" in the PEG/surface layer.
Molecular Weight 174.20 g/mol Small molecule; minimal impact on hydrodynamic diameter.
Solubility Low in water; Soluble in DMSO/EtOHCritical: Must be pre-dissolved in DMSO before aqueous coupling.
Functional Groups Terminal Alkyne, Carboxylic AcidAcid is for attachment (via EDC); Alkyne is for "Click" chemistry.
pKa (Acid) ~4.5 - 5.0Activation with EDC is most efficient at pH 5.0–6.0.

Strategic Methodology

We will employ a Layer-by-Layer Assembly approach to ensure colloidal stability and maximal ligand density.

  • Core Synthesis: Citrate-reduction (Turkevich method) to produce ~15 nm AuNPs (Negative Charge).

  • Surface Priming: Ligand exchange with Cysteamine to introduce surface amines (

    
    ).
    
    • Expert Insight: Direct addition of positive cysteamine to negative citrate-AuNPs causes irreversible aggregation. We will use a Tween-20 surfactant shield to stabilize the particles during this charge-reversal step.

  • Conjugation: Activation of EPPA carboxyl groups using EDC/NHS, followed by reaction with the Amino-AuNPs to form stable amide bonds.

Workflow Logic Diagram

G cluster_activation Ligand Activation (Parallel Step) AuNP Citrate-AuNP (Negative Charge) Tween Tween-20 Stabilization AuNP->Tween Steric Shielding Cysteamine Cysteamine Priming Tween->Cysteamine Ligand Exchange AminoAuNP Amino-AuNP (Positive Charge) Cysteamine->AminoAuNP Au-S Bond Formation Final Alkyne-AuNP (Click Ready) AminoAuNP->Final Amide Coupling EPPA_Act EPPA + EDC/NHS (Active Ester) EPPA_Act->Final Conjugation

Figure 1: Step-by-step surface engineering workflow from bare citrate gold to alkyne-functionalized particles.

Detailed Experimental Protocols

Phase 1: Synthesis of Core AuNPs (15 nm)

Standard Citrate Reduction.

  • Prepare Glassware: Clean all glassware with Aqua Regia (3:1 HCl:HNO3), rinse thoroughly with Milli-Q water, and dry. Caution: Aqua Regia is corrosive.

  • Boil: Bring 100 mL of 1 mM

    
     solution to a rolling boil under vigorous stirring.
    
  • Reduce: Rapidly add 10 mL of 38.8 mM Trisodium Citrate.

  • Observe: Solution will turn faint blue -> dark violet -> ruby red.

  • Finish: Boil for 15 mins, remove from heat, and cool to Room Temperature (RT).

  • QC: Measure UV-Vis.

    
     should be ~520 nm.
    
Phase 2: Amino-Priming (The "Surfactant Shield" Method)

This step converts the negative surface to a positive amine surface without aggregation.

Reagents:

  • Tween-20 (0.5% stock)[1][2]

  • Cysteamine hydrochloride (10 mM in water, fresh)

Protocol:

  • Take 10 mL of Citrate-AuNPs.

  • Add 100 µL of Tween-20 (0.5%) . Stir for 10 mins.

    • Why? Tween-20 adsorbs to the surface, providing steric stability that prevents aggregation when we neutralize the citrate charge.

  • Add 100 µL of Cysteamine (10 mM) dropwise while vortexing or stirring rapidly.

  • Incubate for 2 hours at RT.

  • Purification (Critical): Centrifuge at 12,000 x g for 20 mins. Carefully remove supernatant (remove excess amines). Resuspend pellet in 10 mM MES Buffer (pH 6.0) .

    • Note: Do not use PBS yet; phosphate can interfere with EDC.

Phase 3: EPPA Conjugation (EDC/NHS Coupling)

Attaching the alkyne ligand.

Reagents:

  • 3-(4-Ethynylphenyl)propanoic acid (EPPA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][3]

  • NHS (N-Hydroxysuccinimide)[1]

  • DMSO (Dimethyl sulfoxide)

  • Reaction Buffer: 10 mM MES, pH 6.0

Protocol:

  • Solubilization: Dissolve 2 mg of EPPA in 100 µL DMSO.

  • Activation:

    • Add 1 mL of MES buffer to the dissolved EPPA.

    • Add 2 mg EDC and 2 mg NHS to this mixture.

    • React for 15 minutes at RT. (This creates the NHS-ester of EPPA).

  • Coupling:

    • Add the Activated EPPA mixture to the Amino-AuNP suspension (from Phase 2).

    • Ratio: Aim for a large molar excess of EPPA (e.g., 5000:1 EPPA:AuNP) to ensure saturation.

  • Incubation: React for 4 hours at RT (or overnight at 4°C) with gentle rotation.

  • Final Purification:

    • Centrifuge (12,000 x g, 20 mins).

    • Remove supernatant.[2][4]

    • Resuspend in PBS (pH 7.4) + 0.01% Tween-20 .

    • Repeat wash 2x to remove unreacted EPPA and byproducts.

Quality Control & Validation

A self-validating system requires checking parameters at each stage.

ParameterCitrate-AuNP (Start)Amino-AuNP (Intermediate)EPPA-AuNP (Final)
SPR Peak (

)
520 nm~522 nm (Red shift due to refractive index change)~524-526 nm
Zeta Potential (mV) -35 to -45 mV (Negative)+25 to +35 mV (Positive)-10 to +5 mV (Neutral/Slightly Negative)*
Hydrodynamic Size (DLS) ~18 nm~20 nm~22-24 nm
FTIR Signature Citrate PeaksN-H bend (~1600 cm⁻¹)Alkyne stretch (~2100 cm⁻¹)

*Note: The Zeta potential drops after conjugation because the positively charged amines are converted to neutral amide bonds. The final charge depends on the remaining unreacted amines.

Chemical Mechanism Diagram

Chemistry EPPA EPPA (R-COOH) Intermediate Semi-Stable NHS-Ester (R-CO-NHS) EPPA->Intermediate Activation (pH 6.0) EDC EDC/NHS Activators EDC->Intermediate Product Final Conjugate (Au-S-Linker-NH-CO-EPPA) Intermediate->Product Nucleophilic Attack Surface AuNP Surface (Au-S-CH2-CH2-NH2) Surface->Product Amide Bond Formation

Figure 2: Reaction mechanism. EDC facilitates the condensation of the EPPA carboxyl group with the surface amine.

Application: Click Chemistry (CuAAC)[8]

To verify functionality or attach a drug, perform a standard Click reaction.

  • Mix: 100 µL EPPA-AuNPs + 10 µL Azide-Target (e.g., Azide-Fluorophore 10 µM).

  • Catalyst: Add 5 µL Premixed Catalyst Solution (CuSO4 + Sodium Ascorbate + THPTA Ligand).

    • Note: THPTA is required to protect the AuNPs from oxidation by Copper.

  • Incubate: 1 hour in dark.

  • Wash: Centrifuge to remove free dye.

  • Read: Measure Fluorescence. If the particle glows, the Alkyne was active.

References

  • Turkevich Method: Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). "A study of the nucleation and growth processes in the synthesis of colloidal gold." Discussions of the Faraday Society, 11, 55-75. Link

  • Cysteamine Functionalization: Niidome, T., et al. (2004). "PEG-modified gold nanorods with a half-life of 17 hours in circulation in vivo." Journal of Controlled Release, 114(3), 343-347. (Describes amine-thiol functionalization strategies). Link

  • EDC/NHS Chemistry on AuNPs: Jazayeri, M. H., et al. (2016). "Various methods of gold nanoparticles (GNPs) conjugation to antibodies." Sensing and Bio-Sensing Research, 9, 17-22. Link

  • Click Chemistry on Gold: Boisselier, E., & Astruc, D. (2009). "Gold nanoparticles in nanomedicine: preparations, imaging, diagnostics, therapies and toxicity." Chemical Society Reviews, 38(6), 1759-1782. Link

  • EPPA Data: PubChem Compound Summary for CID 54757519, 3-(4-Ethynylphenyl)propanoic acid. Link

Sources

Method

Application Note: High-Fidelity Functionalization of Metal Oxide Surfaces via 3-(4-Ethynylphenyl)propanoic Acid SAMs

Executive Summary & Scientific Rationale This guide details the protocol for generating robust, "clickable" self-assembled monolayers (SAMs) using 3-(4-Ethynylphenyl)propanoic acid on metal oxide surfaces (specifically I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for generating robust, "clickable" self-assembled monolayers (SAMs) using 3-(4-Ethynylphenyl)propanoic acid on metal oxide surfaces (specifically Indium Tin Oxide (ITO), TiO₂, and Al₂O₃).

The Molecule: 3-(4-Ethynylphenyl)propanoic acid acts as a bifunctional molecular bridge.

  • The Anchor (Head Group): The propanoic acid moiety (-CH₂CH₂COOH) facilitates chemisorption onto metal oxides via coordination with surface hydroxyls, a mechanism distinct from the thiol-gold chemistry often cited in general SAM literature.

  • The Structural Core: The phenyl ring promotes

    
    -
    
    
    
    stacking interactions, enhancing the lateral stability and packing density of the monolayer.
  • The Functional Tail: The terminal ethynyl group (-C

    
    CH) provides a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling modular surface functionalization with biomolecules, dyes, or polymers.
    

Target Applications: Electrochemical biosensors, organic photovoltaics (OPVs), and surface-mediated drug delivery systems.

Mechanism of Action

Understanding the binding mechanism is critical for troubleshooting. Unlike silanes, which form polysiloxane networks, carboxylic acids form coordination bonds with surface metal cations (


).
  • Physisorption: The acid approaches the hydrophilic metal oxide surface.

  • Proton Transfer: The carboxylic proton (

    
    ) dissociates, often transferring to a surface hydroxyl group to form water, or simply releasing into solution.
    
  • Chemisorption: The carboxylate anion (

    
    ) coordinates to the metal center in a monodentate, bidentate chelating, or bidentate bridging mode.
    
  • Organization: Van der Waals forces and

    
    -
    
    
    
    interactions between the phenyl rings drive the formation of a quasi-crystalline monolayer.
Diagram: Surface Functionalization Workflow

SAM_Workflow Substrate Metal Oxide Substrate (ITO/TiO2/Al2O3) Cleaning Activation (UV-Ozone / Plasma) Substrate->Cleaning Expose -OH Incubation SAM Formation (1-2 mM in EtOH, 12-24h) Cleaning->Incubation High Surface Energy Rinse Removal of Physisorbed Layers (Solvent Wash) Incubation->Rinse Equilibrium Functional Alkyne-Terminated Surface Rinse->Functional Monolayer Click CuAAC Reaction (Azide-Tag Coupling) Functional->Click Bio-Conjugation

Figure 1: Logical workflow for transforming a bare metal oxide substrate into a bio-active surface using 3-(4-Ethynylphenyl)propanoic acid.

Materials & Equipment

ComponentSpecificationPurpose
Ligand 3-(4-Ethynylphenyl)propanoic acid (>97%)SAM precursor.
Substrate ITO coated glass, TiO₂ wafer, or Al₂O₃Target surface.
Solvent Ethanol (Absolute, HPLC grade)Primary solvent; promotes acid ionization and wetting.
Cleaning Agents Triton X-100, Acetone, Isopropanol, DI WaterRemoval of organic contaminants.
Activation UV/Ozone Cleaner or Oxygen PlasmaGeneration of surface hydroxyl (-OH) groups.
Click Reagents CuSO₄·5H₂O, Sodium Ascorbate, Azide-RFor post-functionalization validation.

Detailed Protocol

Phase 1: Substrate Activation (Critical Step)

The success of carboxylic acid SAMs depends entirely on the density of surface hydroxyl groups.

  • Physical Cleaning: Sonicate substrates sequentially in:

    • 1% Triton X-100 (10 min)

    • Deionized (DI) Water (10 min)

    • Acetone (10 min)

    • Isopropanol (10 min)

  • Drying: Blow dry with a stream of high-purity Nitrogen (

    
    ).
    
  • Chemical Activation: Treat substrates with UV/Ozone or Oxygen Plasma for 15–20 minutes.

    • Why? This removes residual carbon and maximizes surface

      
       density, which are the binding sites for the carboxylic acid [1].
      
Phase 2: SAM Formation
  • Solution Prep: Prepare a 1.0 mM solution of 3-(4-Ethynylphenyl)propanoic acid in absolute ethanol.

    • Calculation: MW ≈ 174.2 g/mol . Dissolve ~1.74 mg in 10 mL Ethanol.

    • Note: If solubility is slow, mild sonication (30s) is acceptable.

  • Incubation: Immerse the freshly cleaned substrates into the solution immediately after activation.

    • Time: 12 to 24 hours.

    • Conditions: Room temperature, sealed container (to prevent solvent evaporation), dark (to protect the alkyne from potential UV degradation over long periods).

  • Rinsing: Remove substrates and rinse copiously with pure Ethanol to remove physisorbed multilayers.

  • Drying: Dry under a stream of

    
    .
    
  • Annealing (Optional but Recommended): Bake the substrate at 60–80°C for 10 minutes.

    • Why? This promotes the conversion of monodentate bonds to more stable bidentate chelating bonds on metal oxides [2].

Phase 3: Validation (Quality Control)
TechniqueExpected ResultInterpretation
Contact Angle 75° – 85°Indicates a hydrophobic surface (phenyl/alkyne exposure) vs. hydrophilic oxide (<10°).
FTIR (ATR/Grazing) Peak ~2100 cm⁻¹Characteristic

stretch (weak).
FTIR (ATR/Grazing) Loss of ~1700 cm⁻¹ (COOH)Appearance of ~1550/1400 cm⁻¹ (

) indicates successful binding.
Cyclic Voltammetry Blocking effectReduction in peak current of a redox probe (e.g., Ferricyanide) compared to bare ITO.

Application: "Click" Chemistry Functionalization

To prove the SAM is active, perform a CuAAC reaction with an azide-terminated molecule (e.g., Azide-Fluor 488 or Azide-PEG-Biotin).

Reaction Mechanism Diagram[1]

Click_Chemistry SAM Surface-C≡CH (Alkyne SAM) Transition Copper-Acetylide Intermediate SAM->Transition + Cu(I) Reagents Azide-R + Cu(I) Catalyst Reagents->Transition Product Surface-Triazole-R (Stable Conjugate) Transition->Product Cycloaddition

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism on the SAM surface.

Protocol:

  • Mix: 10

    
    M Azide-Target, 100 
    
    
    
    M CuSO₄, and 500
    
    
    M Sodium Ascorbate in water/DMSO (9:1).
  • Incubate: Place the SAM-modified substrate in this solution for 30–60 minutes.

  • Finish: Rinse with water and EDTA (to remove Copper ions), then Ethanol.

References

  • Vyklický, L., et al. (2005). "Self-Assembly and Oligomerization of Alkyne-Terminated Molecules on Metal and Oxide Surfaces." Langmuir.

    • Context: Establishes the protocol for alkyne-termin
  • Aronoff, Y. G., et al. (1997).[1] "Stabilization of Self-Assembled Monolayers of Carboxylic Acids on Native Oxides of Metals." Langmuir.

    • Context: Foundational text on the binding mechanism of carboxylic acids to metal oxides and the importance of annealing.
  • Collman, J. P., et al. (2006). "Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces." Langmuir.

    • Context: Validates the "Click" chemistry approach on SAMs for electrochemical sensors.

Sources

Application

Application Note: Sonogashira Coupling of 3-(4-Ethynylphenyl)propanoic acid

Strategies for Direct and Protected Cross-Coupling in Drug Discovery[1] Abstract & Strategic Overview 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a high-value bifunctional building block.[1] It features a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Direct and Protected Cross-Coupling in Drug Discovery[1]

Abstract & Strategic Overview

3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a high-value bifunctional building block.[1] It features a terminal alkyne capable of Sonogashira cross-coupling and a propanoic acid tail that serves as a flexible linker or polar handle.[1] This dual functionality makes it ideal for synthesizing PROTAC linkers , GPR120 agonists , and bioconjugates .

However, the presence of a free carboxylic acid (


) presents a chemical incompatibility with standard Sonogashira conditions, which typically rely on amine bases (TEA, DEA) that can form insoluble salts or undergo non-productive acid-base neutralization, stalling the catalytic cycle.

This guide provides two validated workflows:

  • Protocol A (Direct): A ligand-free, aqueous-phase protocol that tolerates the free acid, eliminating protection/deprotection steps.[1]

  • Protocol B (Protected): A robust, organic-phase protocol using ester protection for complex, solubility-restricted substrates.[1]

Chemical Profile & Retrosynthetic Analysis[1]
PropertySpecification
Compound Name 3-(4-Ethynylphenyl)propanoic acid
Structure HOOC-CH2-CH2-(C6H4)-C≡CH (para-substitution)
Molecular Weight 174.20 g/mol
Reactive Moiety Terminal Alkyne (

-H)
Interfering Moiety Carboxylic Acid (-COOH)
Primary Challenge Acid-Base neutralization consumes the base required for Cu-acetylide formation.[1][2][3][4]

Mechanistic Insight: In the standard Sonogashira cycle, the amine base plays a critical role in deprotonating the terminal alkyne (often facilitated by


-coordination to Cu(I)).[5] If the substrate contains a free carboxylic acid, the base will preferentially deprotonate the carboxylic acid first (thermodynamically favored).
  • Consequence: You must use

    
     equivalents of base (1 eq for the acid, 1+ eq for the alkyne, + excess).
    
  • Risk: The resulting carboxylate salt may precipitate in non-polar solvents (Toluene, THF), sequestering the substrate from the Pd-catalyst.

Mechanistic Pathway & Visualization[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Base Competition" point where the free acid can interfere if not managed correctly.

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cu_Salt CuX (Catalyst) Alkyne Substrate: 3-(4-Ethynylphenyl)propanoic acid Acid_Interference CRITICAL STEP: Carboxylic Acid Deprotonation (Must occur before Alkyne activation) Alkyne->Acid_Interference pKa ~4.5 Base Base (Amine/Inorganic) Base->Acid_Interference 1st Eq Base Cu_Acetylide Cu-Acetylide Species Cu_Acetylide->TransMet Enters Pd Cycle Acid_Interference->Cu_Acetylide 2nd Eq Base + CuX

Caption: The dual-cycle mechanism highlighting the stoichiometric base consumption required to neutralize the carboxylic acid before copper-acetylide formation can proceed.[1]

Protocol A: Direct Aqueous Coupling (Green Method)

Best for: Simple aryl halides, water-tolerant substrates, and "Green Chemistry" compliance. Concept: Uses water as the solvent and an inorganic base (


) to solubilize the reactant as its carboxylate salt, ensuring homogeneity without protecting groups.[6]
Materials
  • Alkyne: 3-(4-Ethynylphenyl)propanoic acid (1.0 equiv)[1]

  • Electrophile: Aryl Halide (Ar-I or Ar-Br) (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) (4-6 mol%) - Makes Pd water-soluble.[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base:

    
     (2.5 - 3.0 equiv)[1]
    
  • Solvent: Degassed Water : Acetonitrile (1:1 v/v) or pure Water.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve

    
     and TPPTS in the solvent mixture under Nitrogen/Argon. Stir for 15 minutes to generate the active water-soluble Pd(0) species (solution turns yellow/orange).[1]
    
  • Substrate Addition: Add the 3-(4-Ethynylphenyl)propanoic acid, Aryl Halide, and CuI.

  • Base Activation: Add

    
    .[1][6] Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Reaction: Stir vigorously at 60°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] The starting acid will move as a very polar spot; the product will be slightly less polar but still acidic.[1]

  • Workup:

    • Cool to room temperature.[1][7]

    • Acidification: Carefully acidify to pH ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate or allowing extraction into organic solvent.

    • Extraction: Extract with Ethyl Acetate (3x).[1][4][8] Wash combined organics with brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Recrystallization (Ethanol/Water) is often sufficient due to the high specificity of this catalyst system.[1]

Protocol B: Protected Route (Esterification)

Best for: Complex drug scaffolds, non-polar electrophiles, or when the product must be purified by standard silica chromatography. Concept: Temporarily mask the acid as a methyl ester to prevent catalyst poisoning and solubility issues.[1]

Phase 1: In-situ Protection (Optional but Recommended)[1]
  • Dissolve 3-(4-Ethynylphenyl)propanoic acid in Methanol.

  • Add catalytic

    
     (5 drops).[1] Reflux for 2 hours.
    
  • Concentrate and redissolve in the coupling solvent (DMF or THF).[1] Yields Methyl 3-(4-ethynylphenyl)propanoate.[1]

Phase 2: Classical Sonogashira Coupling
  • Alkyne: Methyl 3-(4-ethynylphenyl)propanoate (1.0 equiv)[1]

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Charging: Add

    
    , CuI, and the Aryl Halide.
    
  • Solvation: Add degassed DMF and

    
    .[1]
    
  • Alkyne Addition: Add the protected alkyne (Methyl ester) slowly.[1]

    • Why slowly? To maintain low concentration of the active alkyne relative to the Pd-Ar complex, reducing the risk of Glaser homocoupling (alkyne-alkyne dimerization).

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–8 hours.

  • Workup: Dilute with water and extract with diethyl ether.

  • Deprotection (If required): Hydrolyze the ester using LiOH in THF/Water (1:1) at RT for 1 hour to recover the free acid.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by free acid; Oxygen presence.[1]Switch to Protocol B (Ester); Ensure rigorous degassing (freeze-pump-thaw).[1]
Homocoupling (Glaser Product) Oxygen leaks; Copper concentration too high.[1]Reduce CuI to 1 mol%; Add alkyne slowly (syringe pump); Use Argon balloon.
Precipitation during reaction Insoluble carboxylate salt (Protocol A/B mixed).[1]If using free acid in organic solvent, switch to DMF (high solubility) or use Protocol A (Water).
Black Precipitate (Pd Black) Catalyst decomposition.[1]Ligand instability.[1] Add excess

or switch to

.
References
  • Decarbonylative vs. Standard Coupling: Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: A Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.[1][9][10][11] Organic Chemistry Frontiers. Link(Note: Clarifies the distinction between using acid as a leaving group vs. a functional handle).

  • Aqueous Phase Protocol: Zhu, X., et al. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water.[1][6] Arkivoc, (x), 99-106.[6] Link(Source for Protocol A parameters).

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][9][10][12] Chemical Reviews, 107(3), 874–922. Link.[1]

  • Compound Data: PubChem CID 54757519.[1][2] 3-(4-Ethynylphenyl)propanoic acid.[1][2][13] Link.[1]

Sources

Method

Application Note: Precision Engineering of Ethynylphenyl-Functionalized Zr-MOFs

Part 1: Introduction & Strategic Rationale The incorporation of ethynylphenyl (phenyl-alkyne) motifs into Metal-Organic Frameworks (MOFs) represents a critical junction between solid-state materials science and precision...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

The incorporation of ethynylphenyl (phenyl-alkyne) motifs into Metal-Organic Frameworks (MOFs) represents a critical junction between solid-state materials science and precision organic synthesis. Unlike simple aliphatic linkers, ethynylphenyl groups provide dual utility:

  • Structural Rigidity: The

    
    -hybridized carbon triple bond acts as a rigid rod, maintaining pore aperture stability under shear stress.
    
  • Orthogonal Reactivity: The alkyne moiety serves as a "silent" handle during solvothermal synthesis but becomes highly reactive to azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" chemistry.

This guide focuses on the Zirconium-based UiO-67 architecture extended with ethynyl functionalities. Zr-MOFs are selected for their exceptional hydrolytic stability—a non-negotiable requirement for drug delivery applications where the MOF must survive physiological pH before releasing its payload.

The "De Novo" vs. "Post-Synthetic" Dilemma

While direct (de novo) synthesis is intuitive, it often fails for complex functionalized linkers due to steric hindrance disrupting cluster formation or thermal degradation of the alkyne at high solvothermal temperatures (


C). Therefore, this protocol details two pathways:
  • Pathway A (Direct Synthesis): For robust, simple ethynyl-biphenyl linkers.

  • Pathway B (Post-Synthetic Exchange - PSE): The "Expert" method for introducing delicate or bulky ethynylphenyl groups into a pre-formed, defect-engineered parent framework.

Part 2: Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Metal Source: Zirconium(IV) chloride (

    
    ), >99.5%.
    
  • Linker: 2,2'-bis(ethynyl)biphenyl-4,4'-dicarboxylic acid (

    
    ).
    
  • Modulator: Benzoic acid (creates defects for easier ligand exchange) and HCl (37%).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Click Reagents: Copper(I) Iodide (CuI), Benzyl azide (model substrate).

Protocol A: Direct Solvothermal Synthesis of UiO-67-Alkyne

Best for: High-yield production of standard functionalized frameworks.

  • Pre-cursor Dissolution:

    • In a 20 mL scintillation vial, dissolve

      
       (0.06 g, 0.27 mmol) in 10 mL DMF.
      
    • Critical Step: Add HCl (100

      
      L) and Benzoic Acid (500 mg). Why? The HCl prevents immediate precipitation of amorphous Zirconium oxides, while Benzoic Acid competes with the linker, slowing down nucleation to grow larger, defect-free crystals.
      
    • Sonicate for 15 minutes until the solution is clear.

  • Linker Addition:

    • Add

      
       (0.27 mmol) to the vial. Sonicate for another 10 minutes.
      
    • Note: The molar ratio of Zr:Linker should be close to 1:1.

  • Solvothermal Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Incubate in a convection oven at 120°C for 24 hours .

    • Observation: A white crystalline precipitate indicates formation. If the solution turns black/brown, the alkyne has degraded; reduce temperature to 100°C and extend time to 48h.

  • Activation (Cleaning):

    • Centrifuge (4500 rpm, 10 min) and discard supernatant.

    • Wash 3x with DMF to remove unreacted linker.

    • Wash 3x with Acetone (to exchange high-boiling DMF).

    • Drying: Heat under vacuum at 60°C for 12 hours. Do not exceed 80°C to avoid polymerizing the alkynes.

Protocol B: Post-Synthetic Exchange (PSE)

Best for: Delicate ethynylphenyl groups or creating "surface-only" functionalization.

  • Synthesize Parent MOF:

    • Synthesize standard UiO-67 using unsubstituted Biphenyl-4,4'-dicarboxylic acid (BPDC) following Protocol A steps 1-3.

  • Prepare Exchange Solution:

    • Dissolve the functionalized linker (

      
      ) in DMF (concentration: 40 mg/mL).
      
  • The Exchange Reaction:

    • Suspend 100 mg of the Parent MOF in 10 mL of the Exchange Solution.

    • Incubate at 85°C for 3 days .

    • Mechanism:[1][2][3] The thermodynamic drive favors the incorporation of the slightly more acidic or less sterically hindered linker, or simply entropy-driven exchange.

    • Validation: Every 24 hours, take an aliquot, digest it (see Characterization), and check the ratio of Parent:Alkyne linker via NMR.

Protocol C: "Click" Functionalization (CuAAC)

Application: Attaching a drug or imaging agent to the framework.

  • Catalyst Prep:

    • Prepare a solution of

      
       (Catalyst) in acetonitrile (5 mM).
      
    • Alternative: Use CuI, but Cu(I) salts are unstable in air. The acetonitrile complex is more robust.

  • Reaction Setup:

    • Suspend 50 mg of UiO-67-alkyne in 2 mL of Ethanol/Water (1:1).

    • Add the Azide-functionalized payload (1.5 equivalents relative to alkyne sites).

    • Add 5 mol% Cu catalyst.

  • Incubation:

    • Stir gently at 40°C for 12-24 hours.

    • Color Change: A shift to green/blue indicates Copper oxidation (bad). Keep under Nitrogen atmosphere if possible.

  • Wash:

    • Wash extensively with EDTA solution (0.1 M) to chelate and remove toxic Copper trapped in the pores. This is critical for biological applications.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision tree between Direct Synthesis and PSE, leading to the final application.

MOF_Synthesis_Workflow Start Target: Ethynylphenyl-MOF Linker_Check Is Linker Thermally Stable (>120°C)? Start->Linker_Check Direct_Route Protocol A: Direct Solvothermal (ZrCl4 + Linker + Modulator) Linker_Check->Direct_Route Yes Parent_Synth Synthesize Parent MOF (UiO-67 unfunctionalized) Linker_Check->Parent_Synth No Activation Activation (Solvent Exchange + Vac Drying) Direct_Route->Activation PSE_Route Protocol B: Post-Synthetic Exchange (Parent MOF + Alkyne Linker) Parent_Synth->PSE_Route Incubate @ 85°C PSE_Route->Activation Click_Chem Protocol C: CuAAC 'Click' Reaction (Attach Drug/Fluorophore) Activation->Click_Chem Post-Synthetic Modification

Caption: Decision matrix for selecting Direct Synthesis vs. Post-Synthetic Exchange (PSE) based on linker thermal stability.

Mechanism of CuAAC in MOF Pores

The spatial confinement within the MOF pore enhances reaction rates by increasing effective concentration, but diffusion limits must be managed.

Click_Mechanism cluster_reaction CuAAC Cycle Pore MOF Pore Environment (Steric Confinement) Step1 Cu(I) coordinates Alkyne Linker Pore->Step1 Step2 Azide Entry (Diffusion Controlled) Step1->Step2 Step3 Cycloaddition (Formation of Triazole) Step2->Step3 Step4 Cu(I) Release Step3->Step4 Step4->Step1 Catalyst Turnover

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) occurring within the confined space of the MOF pore.

Part 4: Characterization & Data Analysis

To validate the synthesis and modification, you must employ a "Self-Validating" analytical suite.

Proton NMR Digestion (The Gold Standard)

Standard solid-state NMR is low resolution. Instead, digest the MOF to release the linkers into solution.

  • Protocol: Place 10 mg of MOF in a tube. Add 600

    
    L 
    
    
    
    and 20
    
    
    L
    
    
    (48%). Safety: HF is extremely toxic; handle with specific protocols. The HF dissolves the Zr-clusters, liberating the ligands.
  • Analysis:

    • Check for the disappearance of the alkyne proton (if terminal) or shifts in the phenyl region.

    • Calculate Percent Conversion = (Integral of Triazole Peak) / (Integral of Triazole + Alkyne Peaks).

Powder X-Ray Diffraction (PXRD)[14]
  • Purpose: Confirm crystallinity and phase purity.

  • Check: Compare the

    
     peaks of your product with the simulated pattern of UiO-67.
    
    • Low Angle Peaks (approx 5-7°): Indicate large pore ordering. Loss of these peaks suggests pore collapse.

Surface Area (BET Analysis)
  • Expectation:

    • Parent UiO-67: ~2500

      
      .
      
    • Ethynyl-functionalized: ~2100

      
       (slight reduction due to linker bulk).
      
    • "Clicked" MOF: ~1500

      
       (significant reduction due to payload filling the pores).
      
  • Self-Validation: If surface area drops to <500

    
    , your pores are blocked by unreacted reagents or the framework has collapsed.
    
Summary Data Table
ParameterParent UiO-67UiO-67-Alkyne (Direct)UiO-67-Alkyne (PSE)"Clicked" Product
Crystal Color WhiteWhite/Off-WhiteWhiteVaries (Payload dependent)
BET Surface Area ~2500

~2200

~2300

1000-1600

Pore Volume 0.95

0.85

0.88

0.5 - 0.7

Linker Integrity 100%>95% (Check for defects)Mixed (Tunable ratio)>90% Conversion

Part 5: References

  • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability.[4][5] Journal of the American Chemical Society. [Link][4]

  • Kim, M., & Cohen, S. M. (2012). Discovery, development, and functionalization of Zr(IV)-based metal–organic frameworks. CrystEngComm. [Link]

  • Deria, P., et al. (2016). Versatile Functionalization of the Nu-1000 Platform by Solvent-Assisted Ligand Incorporation. Inorganic Chemistry. [Link]

  • Marshall, R. J., et al. (2016). Post-synthetic modification of zirconium metal-organic frameworks.[6][7] Chemical Society Reviews. [Link]

  • Wang, Z., et al. (2013).[8] Post-synthetic modification of metal-organic framework thin films using click chemistry: the importance of strained C-C triple bonds. Langmuir. [Link][8]

Sources

Application

Application Note: Advanced Peptide Labeling and Bioconjugation using 3-(4-Ethynylphenyl)propanoic Acid

Introduction & Scientific Rationale In the development of Peptide-Drug Conjugates (PDCs), targeted radioligands, and biochemical probes, the introduction of a bioorthogonal handle is a critical design step. 3-(4-Ethynylp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the development of Peptide-Drug Conjugates (PDCs), targeted radioligands, and biochemical probes, the introduction of a bioorthogonal handle is a critical design step. 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a highly specialized bifunctional linker utilized to install a terminal alkyne onto the N-terminus or lysine side-chains of synthetic peptides.

Mechanistic Causality: Why this specific linker?

Novice protocols often utilize simple alkynoic acids (e.g., propiolic acid or 4-pentynoic acid) for derivatization. However, terminal alkynes conjugated directly or in close proximity to an amide carbonyl can become electronically deficient, inadvertently acting as Michael acceptors. This leads to unwanted side reactions with nucleophilic residues (such as cysteine or histidine) during cleavage or biological assays.

By utilizing 3-(4-Ethynylphenyl)propanoic acid, the terminal alkyne is electronically isolated from the amide bond by a rigid phenyl ring and an ethyl spacer. This structural design provides three field-proven advantages:

  • Electronic Stability: The alkyne remains purely bioorthogonal, preserving its reactivity exclusively for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Steric Projection: The rigid phenyl ring projects the alkyne away from the peptide backbone, significantly reducing steric hindrance during the click reaction and improving conjugation yields.

  • Chromatographic Tracking: The conjugated phenyl ring introduces a strong UV chromophore (absorbance at ~254 nm), allowing for robust tracking during High-Performance Liquid Chromatography (HPLC) purification.

Experimental Workflow

The following diagram illustrates the end-to-end self-validating workflow, from Solid-Phase Peptide Synthesis (SPPS) derivatization to the final CuAAC bioconjugation.

Workflow N1 1. Fmoc-Peptide on Resin N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Amide Coupling 3-(4-Ethynylphenyl)propanoic acid + HATU/DIPEA N2->N3 N4 4. Cleavage & Deprotection (TFA/TIPS/Water) N3->N4 N5 5. Alkyne-Peptide Intermediate (QC: LC-MS +156.06 Da) N4->N5 N6 6. CuAAC Click Chemistry Azide-Probe + Cu(I)/THPTA N5->N6 N7 7. Purified Triazole-Linked Peptide Conjugate N6->N7

Workflow for peptide labeling and CuAAC bioconjugation using 3-(4-Ethynylphenyl)propanoic acid.

Quantitative Data: Coupling Reagent Selection

The formation of the amide bond between the propanoic acid moiety and the peptide's primary amine requires optimal activation. Based on the principles of modern amide bond formation , the table below summarizes the causality behind selecting specific coupling reagents for this linker.

Coupling SystemBaseSolventActivation TimeEfficiencyEpimerization RiskPrimary Use Case
HATU / DIPEA DIPEA (6 eq)DMF2 min>99%Low-MediumOptimal for SPPS N-terminal labeling. Fast kinetics overcome steric hindrance.
DIC / Oxyma NoneDMF5 min95-98%Very LowCost-effective scale-up and automated synthesis; avoids uronium byproducts.
EDC / NHS NoneAqueous15 min60-80%LowSolution-phase labeling of fully unprotected peptides in biological buffers.

Detailed Experimental Protocols

Protocol A: On-Resin N-Terminal Labeling (Self-Validating System)

This protocol utilizes HATU to generate a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA is selected as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it only abstracts protons to drive the reaction.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol scale)

  • 3-(4-Ethynylphenyl)propanoic acid (0.3 mmol, 3 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • DIPEA (0.6 mmol, 6 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to expand the polymer matrix, ensuring maximum reagent penetration.

  • Pre-Activation: In a separate vial, dissolve 3-(4-Ethynylphenyl)propanoic acid (52.3 mg) and HATU (110.3 mg) in 2 mL of DMF. Add DIPEA (104.5 µL). Vortex for exactly 2 minutes. Causality: A slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of acid) prevents unreacted HATU from capping the peptide N-terminus as a guanidinium byproduct.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (Ninhydrin) test.

    • Self-Validation Check: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; repeat Step 3.

  • Washing & Cleavage: Wash the resin with DMF (3x) and DCM (3x). Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

    • QC Check: Analyze via LC-MS. Look for the target peptide mass + 156.06 Da (the exact mass addition of the dehydrated linker).

Protocol B: CuAAC Bioconjugation (Click Chemistry)

This protocol describes the conjugation of the alkyne-peptide to an azide-functionalized payload (e.g., a fluorophore or drug).

Mechanistic Insight: Copper(I) is the active catalyst that drives the regioselective formation of the 1,4-disubstituted 1,2,3-triazole . However, Cu(I) in the presence of oxygen generates Reactive Oxygen Species (ROS) that rapidly degrade methionine and histidine residues. To prevent this, THPTA (a water-soluble ligand) is used to coordinate the Cu(I), accelerating the reaction while completely shielding the peptide from oxidative damage.

Materials:

  • Alkyne-labeled peptide (1 mM final concentration)

  • Azide-payload (1.2 mM final concentration, 1.2 eq)

  • CuSO₄·5H₂O (0.5 eq)

  • THPTA ligand (2.5 eq)

  • Sodium Ascorbate (5.0 eq)

  • Solvent: Degassed H₂O / DMSO (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the alkyne-peptide and the azide-payload in the H₂O/DMSO solvent mixture.

    • Self-Validation Check (Control): Prepare a parallel 100 µL blank reaction lacking CuSO₄ to verify that no non-specific binding or background reactivity occurs.

  • Catalyst Complexation: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions. Incubate for 5 minutes at room temperature. Causality: Pre-complexing the copper with the ligand before adding it to the peptide prevents transient peptide-copper binding and subsequent degradation.

  • Reaction Initiation: Add the Cu/THPTA complex to the peptide/azide mixture. Immediately add the Sodium Ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation: Stir or agitate the reaction at room temperature for 2 to 4 hours.

  • Quenching & Purification: Quench the reaction by adding EDTA (5 eq relative to copper) to chelate the metal. Purify the final triazole-linked conjugate via preparative RP-HPLC.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.[Link]

Method

Cross-linking proteins using 3-(4-Ethynylphenyl)propanoic acid derivatives

Application Note: Protein Cross-linking & Functionalization using 3-(4-Ethynylphenyl)propanoic Acid Derivatives Executive Summary This guide details the protocol for utilizing 3-(4-Ethynylphenyl)propanoic acid as a robus...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protein Cross-linking & Functionalization using 3-(4-Ethynylphenyl)propanoic Acid Derivatives

Executive Summary

This guide details the protocol for utilizing 3-(4-Ethynylphenyl)propanoic acid as a robust, heterobifunctional linker for protein conjugation and cross-linking. Unlike flexible aliphatic alkyne linkers, the phenyl-alkyne moiety provides structural rigidity and enhanced chemical stability. This protocol covers the three critical phases of the workflow:

  • Activation: Converting the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Functionalization: Covalent attachment to protein Lysine residues.

  • Cross-linking: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach probes, drugs, or secondary proteins.

Scientific Background & Mechanism

The Molecule: 3-(4-Ethynylphenyl)propanoic acid contains a terminal alkyne attached to a phenyl ring, linked to a propanoic acid tail.

  • Aryl-Alkyne Stability: The conjugation of the alkyne to the phenyl ring renders it less susceptible to metabolic oxidation compared to isolated aliphatic alkynes, while maintaining high reactivity toward azides in the presence of copper(I) catalysts [1].

  • Rigid Linker: The phenyl spacer reduces degrees of freedom, potentially minimizing the "burial" of the hydrophobic alkyne tag into the protein core, a common issue with flexible alkyl chains [2].

Mechanism of Action: The workflow relies on two orthogonal chemical triggers:

  • Amine Coupling (pH 8.3): The activated NHS-ester reacts with primary amines (Lysine

    
    -amino groups or N-terminus) to form a stable amide bond.
    
  • Bioorthogonal "Click" (CuAAC): The pendant alkyne reacts with an azide-tagged capture agent (fluorophore, biotin, or partner protein) to form a 1,2,3-triazole linkage.

Experimental Workflow Visualization

The following diagram illustrates the sequential activation, labeling, and cross-linking process.

ProteinLabeling Linker 3-(4-Ethynylphenyl) propanoic acid Activation Activation (EDC/NHS) Linker->Activation NHS_Ester Activated NHS-Ester Activation->NHS_Ester Conjugation Amide Coupling (pH 8.3) NHS_Ester->Conjugation Protein Target Protein (Lys-NH2) Protein->Conjugation Labeled_Protein Alkyne-Tagged Protein Conjugation->Labeled_Protein -NHS Click_Rxn CuAAC Reaction (CuSO4 + THPTA) Labeled_Protein->Click_Rxn Azide_Probe Azide-Probe (Biotin/Fluor) Azide_Probe->Click_Rxn Final_Conjugate Final Triazole Conjugate Click_Rxn->Final_Conjugate

Caption: Workflow from acid activation to final triazole-linked protein conjugate.

Detailed Protocols

Phase 1: Synthesis of the Activated NHS-Ester

Note: If the NHS-ester derivative is purchased commercially, skip to Phase 2. This step is for researchers starting with the free acid.

Reagents:

  • 3-(4-Ethynylphenyl)propanoic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC

  • Anhydrous DMF or DMSO (Dry solvent is critical)

Protocol:

  • Dissolution: Dissolve 10 mg (approx. 57 µmol) of the acid in 500 µL anhydrous DMF.

  • Activation: Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Stoichiometry: 10 mg Acid : ~8 mg NHS : ~13 mg EDC.

  • Incubation: Stir the reaction at room temperature (RT) for 4–12 hours in the dark.

    • Validation: Monitor by TLC (silica) or LC-MS.[1] The shift in retention time confirms ester formation.

  • Storage: Use immediately for protein labeling or store at -20°C under argon (stable for <2 weeks).

Phase 2: Protein Functionalization (Lysine Labeling)

Objective: Attach the alkyne handle to the protein surface.

Reagents:

  • Target Protein (1–5 mg/mL) in PBS (pH 7.4).

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Desalting Column: Zeba™ Spin Columns or PD-10 (40K MWCO recommended).

Protocol:

  • Buffer Exchange: Exchange protein buffer to 0.1 M NaHCO₃ (pH 8.3).

    • Critical: Avoid primary amine buffers (Tris, Glycine) as they will quench the NHS ester [3].[1]

  • Reagent Addition: Add the NHS-ester stock (from Phase 1) to the protein solution.

    • Target Ratio: Use a 10–20 fold molar excess of NHS-ester over protein.

    • Solvent Limit: Keep final DMF/DMSO concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purification: Pass the reaction through a desalting column equilibrated with PBS (pH 7.4) to remove unreacted small molecules.

    • QC Step: Measure protein concentration (A280).

Phase 3: The "Click" Reaction (CuAAC Cross-linking)

Objective: React the Alkyne-Protein with an Azide-Partner.

Safety Note: Copper is toxic to proteins (oxidation). We utilize THPTA , a water-soluble ligand that shields the protein from oxidative damage while accelerating the reaction [4].

Reagents:

  • Alkyne-Labeled Protein (from Phase 2).

  • Azide-Partner (e.g., Azide-Biotin, Azide-Fluorophore).

  • CuSO₄ (20 mM stock in water).[2][3]

  • THPTA Ligand (100 mM stock in water).[2][3]

  • Sodium Ascorbate (100 mM stock in water, make fresh).[2]

Protocol:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Example: 10 µL CuSO₄ (20 mM) + 10 µL THPTA (100 mM).[3] Incubate for 5 mins. This forms the active, protected catalytic complex.

  • Reaction Assembly: In a 1.5 mL tube, add reagents in this exact order:

    • Alkyne-Protein (50–100 µg).

    • Azide-Partner (2–5 fold molar excess over protein).

    • Cu-THPTA Complex (Final conc: 1 mM Cu, 5 mM THPTA).

    • Sodium Ascorbate (Final conc: 5 mM). This initiates the reaction.[3]

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Termination: Add EDTA (final 10 mM) to chelate the copper.

  • Analysis: Analyze via SDS-PAGE or Western Blot.

Data & Optimization Guide

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation during Phase 2 Linker hydrophobicityReduce linker excess (try 5x); ensure DMSO <10%; add 0.05% Tween-20.
No "Click" Signal Inactive CatalystSodium Ascorbate oxidizes rapidly. Always prepare fresh. Ensure THPTA is included.
Protein Degradation Copper ToxicityIncrease THPTA:Cu ratio to 10:1. Perform reaction at 4°C for longer time (2h).
High Background Non-specific bindingPerform a "No Catalyst" control. Block with BSA if using Western Blot.

References

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. Chapter 3: Zero-Length Crosslinkers.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

  • BroadPharm. (2022).[1][3] Protocol for Azide-Alkyne Click Chemistry using THPTA.

Sources

Application

Precision Functionalization of Silica with 3-(4-Ethynylphenyl)propanoic Acid

Strategic Overview This guide details the protocol for covalently tethering 3-(4-Ethynylphenyl)propanoic acid to silica surfaces (nanoparticles, glass slides, or beads). This specific ligand is a high-value heterobifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide details the protocol for covalently tethering 3-(4-Ethynylphenyl)propanoic acid to silica surfaces (nanoparticles, glass slides, or beads).

This specific ligand is a high-value heterobifunctional linker. It serves two distinct roles:

  • The Propanoic Acid Tail: Provides a carboxyl handle for stable amide bonding to amine-functionalized surfaces.

  • The Ethynylphenyl Head: Introduces a terminal alkyne group.[1] The phenyl ring provides structural rigidity, extending the alkyne away from the surface to reduce steric hindrance, making it highly accessible for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —commonly known as "Click Chemistry."

Why This Protocol Matters

Direct adsorption of carboxylic acids to silica is thermodynamically unstable. The industry-standard approach described here utilizes a two-step covalent strategy :

  • Silanization: Creating a reactive amine monolayer using APTES.[2]

  • Amide Coupling: Conjugating the target ligand via EDC/NHS chemistry.[3][4][5]

Critical Technical Challenge: 3-(4-Ethynylphenyl)propanoic acid is significantly more hydrophobic than standard aliphatic linkers due to its aromatic ring. Standard aqueous protocols often fail due to ligand precipitation. This guide utilizes a Solvent-Adapted Coupling Protocol to ensure high conjugation efficiency.

Mechanism of Action

The functionalization proceeds through a linear chemical transformation. The silica surface (


) is first modified with (3-Aminopropyl)triethoxysilane (APTES) to generate surface amines. These amines react with the NHS-ester activated form of the target acid.[6]
Reaction Pathway Visualization

G Silica Bare Silica (Si-OH) APTES Silanization (APTES) Silica->APTES Anhydrous Toluene (Hydrolysis/Condensation) AmineSurf Amine-Terminated Surface (-NH2) APTES->AmineSurf Coupling Amide Bond Formation AmineSurf->Coupling Activation Ligand Activation (EDC/NHS + Ligand) Activation->Coupling Active Ester Intermediate Final Alkyne-Functionalized Silica Coupling->Final Stable Amide Linkage

Figure 1: Step-by-step chemical transformation from bare silica to "Click-ready" alkyne surface.

Phase 1: Surface Activation (Silanization)

Objective: Create a uniform, stable monolayer of primary amines. Critical Control Point: Moisture control. Excess water causes APTES to polymerize in solution (bulk polymerization) rather than on the surface, leading to messy, uneven clumps.

Materials
  • Silica substrate (Nanoparticles or Wafers)[7][8][9]

  • (3-Aminopropyl)triethoxysilane (APTES) (99%)

  • Anhydrous Toluene (Water content <50 ppm)

  • Ethanol (washing)[9]

Protocol
  • Pre-treatment (Hydroxylation):

    • Nanoparticles: Disperse in ethanol/water, sonicate, and centrifuge. If particles are old, treat with mild base (NH4OH/H2O2) to regenerate Si-OH groups.

    • Slides/Wafers: Treat with Piranha solution (3:1 H2SO4:H2O2) for 20 mins. (DANGER: Corrosive) . Rinse exhaustively with Milli-Q water and dry under Nitrogen.

  • Reaction Setup:

    • Prepare a 1% (v/v) APTES solution in anhydrous toluene .

    • Note: Using toluene prevents vertical polymerization, favoring monolayer formation [1].

  • Incubation:

    • Immerse substrate (or suspend particles) in the APTES solution.[2][10]

    • Incubate for 1 hour at Room Temperature (or 60°C for higher density, though this risks multilayering).

    • For Particles: Rotate/shake gently.[2][4] Do not vortex vigorously to avoid aggregation.

  • Washing (Crucial):

    • Wash 2x with Toluene (removes unbound silane).[2]

    • Wash 2x with Ethanol (removes toluene).

    • Cure at 110°C for 30-60 minutes . This "locks" the silane via covalent Si-O-Si bond formation [2].

Phase 2: Ligand Conjugation (Solvent-Adapted EDC/NHS)

Objective: Covalently attach 3-(4-Ethynylphenyl)propanoic acid to the amine surface. Expert Insight: This ligand is hydrophobic. Using standard aqueous MES buffer will likely cause the ligand to precipitate before it reacts. We must use a semi-aqueous or organic activation strategy.

Materials
  • Ligand: 3-(4-Ethynylphenyl)propanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-Hydroxysuccinimide)[5][6][11]

  • Solvent: Dry DMSO (Dimethyl sulfoxide) or DMF

  • Buffer: 0.1 M MES Buffer, pH 6.0 (or PBS pH 7.4 for the coupling step)

Protocol
Step A: Activation (The "Organic First" Method)
  • Dissolve 10 mg of 3-(4-Ethynylphenyl)propanoic acid in 1 mL of dry DMSO .

  • Add 10 mg EDC and 5 mg NHS directly to this DMSO solution.

    • Molar Ratio: Aim for roughly 1:1.2:1.2 (Ligand:EDC:NHS).

  • Incubate for 15–30 minutes at room temperature.

    • Result: Formation of the reactive NHS-ester.[4][5][6] The solution should remain clear. If it clouds, moisture has entered; proceed immediately.

Step B: Conjugation
  • Take the amine-functionalized silica (from Phase 1).

  • Solvent Exchange: If using nanoparticles, pellet them and resuspend in a mixture of 50% DMSO / 50% PBS (pH 7.4) .

    • Reason: The high DMSO content keeps the hydrophobic ligand soluble during the reaction.

  • Mixing: Add the activated ligand solution (from Step A) to the silica suspension.

  • Incubation: React for 4–12 hours at room temperature with gentle agitation.

  • Purification:

    • Centrifuge/Wash 2x with DMSO (removes non-reacted hydrophobic ligand).

    • Wash 2x with Ethanol.[9]

    • Wash 2x with Water (if storing in aqueous) or dry for storage.

Quality Control & Validation

Trust but verify. Use these methods to confirm the reaction worked.

MethodExpected ResultInterpretation
Contact Angle Increase (e.g., from ~40° to >70°)The phenyl ring and alkyne are significantly more hydrophobic than the amine/silica surface.
FTIR Peak at ~2110 cm⁻¹ (Weak)Characteristic C≡C stretch of the alkyne. Often weak but specific.
FTIR Peak at 1640–1650 cm⁻¹ Amide I bond (C=O). Confirms successful EDC coupling.
XPS C1s signals (C=C, C-C)High resolution C1s scan will show the pi-pi* satellite feature typical of aromatic rings.
Negative Control No click reactionAttempt a Click reaction with a fluorescent azide. Only the functionalized sample should fluoresce.
Troubleshooting Decision Tree

QC Start QC: FTIR Analysis Amide Amide Peak (1650 cm⁻¹)? Start->Amide Alkyne Alkyne Peak (2110 cm⁻¹)? Amide->Alkyne Yes Fail1 Fail: No Coupling Amide->Fail1 No (Check EDC quality) Success Protocol Successful Alkyne->Success Yes Fail2 Fail: Ligand Degradation Alkyne->Fail2 No (Check Ligand Purity)

Figure 2: Diagnostic logic for validating surface functionalization.

Applications: The "Click" Reaction

Once functionalized, this surface is primed for CuAAC .

  • Reagent: Azide-tagged biomolecule (DNA-N3, Protein-N3) or Fluorophore-N3.

  • Catalyst: CuSO4 + Sodium Ascorbate (generates Cu(I) in situ).

  • Condition: Aqueous buffer (PBS), often with a ligand like THPTA to protect biomolecules from copper toxicity [3].

Why 3-(4-Ethynylphenyl)propanoic acid? Unlike simple aliphatic alkynes (e.g., hexynoic acid), the phenyl spacer in this molecule acts as a rigid rod. This prevents the alkyne from "folding back" and burying itself in the surface alkyl layer, ensuring high steric availability for the incoming azide.

References

  • National Institutes of Health (NIH). (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. [Link]

  • RSC Advances. (2016). Advances in click chemistry for silica-based material construction. [Link]

  • Echo Biosystems. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Methods in Molecular Biology. (2010). Amine coupling through EDC/NHS: a practical approach. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Bioconjugation of 3-(4-Ethynylphenyl)propanoic Acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation and conjugation challenges with 3-(4-Ethynylphenyl)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation and conjugation challenges with 3-(4-Ethynylphenyl)propanoic acid .

This bifunctional molecule—featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for amine-reactive esterification—is notoriously difficult to handle in strictly aqueous environments due to its hydrophobic phenyl-alkyne tail. Below, we provide causality-driven troubleshooting, empirical solubility data, and self-validating protocols to ensure your bioconjugation workflows succeed.

Part 1: Troubleshooting & FAQs

Q1: Why does 3-(4-Ethynylphenyl)propanoic acid instantly precipitate when diluted from a DMSO stock into PBS? A1: The precipitation is driven by the protonation state of the carboxylic acid group. The pKa of the propanoic acid moiety is approximately 4.5 to 4.7[1]. In buffers with a pH below 6.0, a significant fraction of the molecules exists in the protonated (neutral) state. This neutral form is highly hydrophobic due to the ethynylphenyl group, leading to rapid aggregation and precipitation[2]. Solution: Ensure your receiving aqueous buffer is strictly maintained at pH 7.4–8.0. At this pH, the carboxylic acid is fully deprotonated into a carboxylate anion, which drastically increases aqueous solubility via ion-dipole interactions with water.

Q2: I adjusted the pH to 7.4, but I still see micro-precipitates at 10 mM concentrations. How can I improve solubility without exceeding 10% organic co-solvents? A2: Even in its deprotonated state, the hydrophobic tail can cause micelle-like aggregation or stacking at high concentrations. If you are restricted from using >10% DMSO or DMF (e.g., for live-cell labeling or sensitive protein assays), we recommend utilizing cyclodextrins. Adding 5% (w/v) HP-


-CD (Hydroxypropyl-

-cyclodextrin) creates a hydrophobic cavity that encapsulates the ethynylphenyl tail while leaving the carboxylate exposed to the aqueous phase, significantly boosting apparent solubility without denaturing proteins.

Q3: Does the addition of DMSO or DMF to keep the alkyne soluble interfere with downstream CuAAC click chemistry? A3: Moderate amounts of DMSO (up to 10-15% v/v) do not inherently inhibit the CuAAC reaction. However, the real risk in aqueous CuAAC is the precipitation of the Cu(I) catalyst itself, or the formation of insoluble Cu-alkyne polymeric networks[3]. To prevent this, you must use a highly water-soluble accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[4]. THPTA coordinates the Cu(I) ion, shielding it from oxidation and preventing the alkyne from directly stripping the copper out of solution[5].

Part 2: Empirical Solubility Matrix

Use the following table to select the appropriate buffer system based on your required working concentration.

Buffer / Solvent SystempHCo-Solvent / AdditiveEstimated Max SolubilityRecommended Application
PBS (1X)5.0None< 0.1 mMNot recommended (Protonated state)
PBS (1X)7.4None~ 1.5 mMLow-concentration bioconjugation
PBS (1X)7.410% DMSO (v/v)~ 5 - 10 mMStandard in vitro CuAAC labeling
Tris-HCl (100 mM)8.05% HP-

-CD (w/v)
> 10 mMLive-cell assays / Sensitive proteins
Pure DMSO / DMFN/ANone> 100 mMStock solution storage (-20°C)

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of an Aqueous-Compatible 10 mM Working Solution

This protocol ensures the compound remains in solution during the transition from organic stock to aqueous buffer.

  • Stock Preparation: Dissolve solid 3-(4-Ethynylphenyl)propanoic acid in anhydrous DMSO to a concentration of 100 mM.

    • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination in the DMSO.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer and adjust the pH strictly to 7.8.

  • Dilution: Dropwise, add 100

    
    L of the 100 mM DMSO stock into 900 
    
    
    
    L of the vigorously vortexing pH 7.8 buffer.
    • Validation Check: The solution should remain optically clear. If a milky suspension forms, the buffer capacity is too low, and the localized pH dropped below the pKa. Discard, increase buffer molarity, and repeat.

Protocol B: CuAAC Bioconjugation in Aqueous Media (Using THPTA)

This protocol utilizes THPTA to maintain catalyst solubility when coupling the alkyne to an azide-functionalized biomolecule[6].

  • Reagent Prep: Prepare the following stock solutions in degassed, deionized water:

    • 100 mM CuSO

      
      
      
    • 200 mM THPTA ligand

    • 100 mM Sodium Ascorbate (Prepare fresh daily; it oxidizes rapidly).

  • Catalyst Pre-Complexation (Critical Step): Mix the CuSO

    
     and THPTA in a 1:2 molar ratio (e.g., 10 
    
    
    
    L CuSO
    
    
    + 10
    
    
    L THPTA). Incubate at room temperature for 15 minutes[5].
    • Validation Check: The complexed solution must turn a brilliant, clear blue. If the solution turns green or brown, the copper has oxidized or the ligand has degraded. Do not proceed; remake the solutions.

  • Reaction Assembly: To your azide-functionalized biomolecule (in PBS, pH 7.4), add the 3-(4-Ethynylphenyl)propanoic acid working solution (from Protocol A) at a 5-10x molar excess.

  • Initiation: Add 5 equivalents (relative to the alkyne) of the pre-complexed Cu/THPTA solution. Finally, add 10-20 equivalents of Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I).

    • Validation Check: Upon adding ascorbate, the faint blue color of the Cu(II) complex should disappear, indicating successful reduction to Cu(I).

  • Incubation: React for 30–60 minutes at room temperature, protected from light.

Part 4: Solubilization & Conjugation Workflow

Workflow A 3-(4-Ethynylphenyl)propanoic acid (Solid) B Dissolve in DMSO/DMF (100 mM Stock) A->B C Dilute in Aqueous Buffer (e.g., PBS) B->C D Is pH < 6.0? C->D E Adjust pH to 7.4 - 8.0 (Deprotonates Carboxyl Group) D->E Yes (Protonated = Insoluble) F Precipitation Observed? D->F No E->F G Add 5-10% DMSO or HP-β-Cyclodextrin F->G Yes (Hydrophobic Tail Aggregation) H CuAAC Click Reaction (+Azide, CuSO4, THPTA, Ascorbate) F->H No (Clear Solution) G->H I Conjugated Product H->I

Workflow for solubilizing and conjugating 3-(4-Ethynylphenyl)propanoic acid.

References

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. American Chemical Society. Available at:[Link]

  • 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at:[Link]

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Glen Research. Available at: [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. Jena Bioscience. Available at:[Link]

  • 2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Methods for 3-(4-Ethynylphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(4-Ethynylphenyl)propanoic acid (CAS 880081-84-5). This document is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Ethynylphenyl)propanoic acid (CAS 880081-84-5). This document is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. We will explore common purification techniques, provide detailed, field-tested protocols, and address specific issues you may encounter.

Purification Strategy: Making the Right Choice

The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. 3-(4-Ethynylphenyl)propanoic acid is a solid at room temperature, possessing both a nonpolar ethynylphenyl group and a polar carboxylic acid function. This dual character dictates its solubility and chromatographic behavior.

Frequently Asked Questions: Choosing Your Method

Q: I have just completed my synthesis. Which purification method should I try first?

A: For crystalline or semi-crystalline solids, recrystallization is almost always the most efficient and cost-effective first choice for bulk purification.[1][2] It excels at removing impurities with different solubility profiles than your target compound. If the material is an oil, or if recrystallization fails to remove closely related impurities, flash column chromatography is the next logical step.

Q: What level of purity can I expect from these methods?

A: A well-executed recrystallization can yield purities >98%. Flash column chromatography can achieve similar levels, often with better separation of structurally similar impurities. For the highest purity (>99.5%), required for sensitive biological assays or analytical standard preparation, High-Performance Liquid Chromatography (HPLC) is the preferred method, though it is less suitable for large quantities.[3]

Q: What are the most common impurities I should be aware of?

A: Impurities typically arise from starting materials, synthetic by-products, or degradation.[4] Common organic impurities may include unreacted starting materials, intermediates, or by-products from side reactions. The terminal alkyne group can sometimes undergo dimerization or other reactions under certain conditions, leading to oligomeric impurities.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

PurificationStrategy Crude Crude 3-(4-Ethynylphenyl)propanoic acid IsSolid Is the crude product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Flash Column Chromatography IsSolid->ColumnChrom No (Oil) AssessPurity Assess Purity (e.g., TLC, HPLC, NMR) Recrystallize->AssessPurity PurityOK Purity >98%? AssessPurity->PurityOK PrepHPLC Consider Preparative HPLC for Ultra-High Purity AssessPurity->PrepHPLC Need >99.5% Purity End Pure Product PurityOK->End Yes PurityOK->ColumnChrom No ColumnChrom->AssessPurity PrepHPLC->End

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[1][6]

Detailed Protocol: Recrystallization of 3-(4-Ethynylphenyl)propanoic acid
  • Solvent Screening:

    • Place ~50 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the compound.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.[5]

    • Allow the hot solutions to cool. The best solvent will produce a large quantity of crystals upon cooling to room temperature and then in an ice bath.

    • If no single solvent is ideal, try a solvent-pair system (e.g., Ethyl Acetate/Hexanes). Dissolve the compound in a minimum of the "good" solvent (ethyl acetate) while hot, then add the "poor" solvent (hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool.[1]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Unlikely to be a good solvent alone due to the nonpolar aryl group.
EthanolPolar78May be too effective a solvent, leading to low recovery. Good for a solvent pair with water.
Ethyl AcetateMedium77A promising candidate. Balances polarity for both ends of the molecule.
AcetoneMedium56Often a good solvent for a wide range of organic compounds.[5]
DichloromethaneLow-Medium40Low boiling point may not provide a sufficient solubility gradient.
Hexanes/HeptaneNonpolar~69Unlikely to dissolve the polar carboxylic acid. Excellent as an anti-solvent in a pair system.
  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask with a stir bar. Add the chosen hot solvent in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[1]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7] If colored impurities are present, you may add a small amount of activated charcoal to the solution, boil for a few minutes, and then perform the hot filtration.[1][2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5] Continue to draw air through the filter cake for several minutes to partially dry the crystals, then transfer them to a desiccator under vacuum to dry completely.

Recrystallization Troubleshooting FAQ

Q: My compound oiled out instead of crystallizing. What went wrong?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. To fix this, reheat the solution to re-dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[6]

Q: No crystals are forming even after cooling in an ice bath. What can I do?

A: This indicates the solution is not sufficiently saturated, or nucleation is inhibited.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure material, add a tiny "seed" crystal to the solution.[1]

  • Reduce Solvent: If the above fails, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.

Q: My final product is still colored. How can I remove the color?

A: Use activated charcoal during the recrystallization process.[1][7] Add a very small amount (a spatula tip) to the hot solution before the filtration step. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[5]

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool Slowly to Room Temperature HotFilter->Cool IceBath Chill in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter WashDry Wash with Cold Solvent & Dry Under Vacuum Filter->WashDry End Pure Crystals WashDry->End

Caption: Standard workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

Flash chromatography is a technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their differential partitioning between the two phases. It is ideal for purifying non-crystalline materials or separating impurities that are structurally very similar to the target compound.[8]

Detailed Protocol: Flash Chromatography
  • Select a Solvent System (Eluent):

    • Using a Thin Layer Chromatography (TLC) plate, spot your crude material.

    • Develop the TLC plate in various solvent systems. A good system will move your target compound to an Rf (retention factor) value of approximately 0.3-0.4.

    • A common starting point for a carboxylic acid like this is a mixture of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Crucial Tip: Add a small amount of acetic acid (~0.5-1%) to your eluent. The acetic acid will protonate the silica gel's silanol groups and your compound's carboxylic acid, preventing the ionic interactions that cause significant peak tailing.

  • Pack the Column:

    • Prepare a slurry of silica gel in your initial, nonpolar eluent.

    • Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Flash Chromatography Troubleshooting FAQ

Q: My compound is streaking badly on the TLC plate and the column. Why?

A: This is a classic problem when purifying carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silanol groups on the silica surface. The solution is to add a small amount of a competitive acid, like acetic acid (0.5-1%), to your eluent. This ensures your compound remains in its neutral, protonated state and moves smoothly down the column.

Q: I can't get good separation between my product and an impurity.

A: You need to increase the selectivity of your separation.

  • Optimize Eluent: Try a different solvent system. For example, replacing ethyl acetate with a different polar solvent like acetone can alter the selectivity.

  • Isocratic Elution: If the Rf values are very close, running the column with a single, optimized solvent mixture (isocratic) without a gradient can sometimes provide better resolution.

  • Column Dimensions: Use a longer, narrower column for a more efficient separation, although this will take longer.

Q: My compound seems to be stuck on the column; it won't elute.

A: This means your eluent is not polar enough to move the compound. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. In extreme cases, you may need to flush the column with a very polar solvent like methanol, but be aware that this can sometimes dissolve some of the silica gel.

Flash Chromatography Workflow Diagram

ColumnChromatographyWorkflow Start Crude Product TLC Develop TLC Method (Find Rf ~0.3) Start->TLC Pack Pack Column with Silica Slurry TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine End Pure Product Combine->End

Caption: General workflow for flash column chromatography.

Purity Assessment by Reverse-Phase HPLC

After any purification, it is essential to confirm the purity of your material. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis.

Analytical HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small sample (~1 mg/mL) in a 50:50 mixture of Acetonitrile/Water.

HPLC Troubleshooting FAQ

Q: My peak is broad or splitting. What is the cause?

A: Peak broadening or splitting can have several causes:

  • Column Overload: You injected too much sample. Dilute your sample and inject a smaller volume.

  • Poor Solubility: The compound is precipitating on the column. Ensure your sample is fully dissolved in the initial mobile phase conditions.

  • Secondary Interactions: Similar to column chromatography, interactions with the silica backbone can cause issues. The acidic mobile phase (0.1% formic acid) should mitigate this, but using a different acidifier like trifluoroacetic acid (TFA) might help.

  • Column Degradation: The column may be old or fouled. Try flushing it or replacing it.

Q: My retention time is inconsistent between injections.

A: This is often due to insufficient column equilibration. Ensure the column is allowed to re-equilibrate at the starting conditions for at least 5-10 column volumes before the next injection. Fluctuations in column temperature can also cause shifts, so using a column oven is recommended for maximum reproducibility.

References

  • Smolecule. (n.d.). Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • Williamson, K. L., & Masters, K. M. (n.d.). Separation and Purification Techniques. In Macroscale and Microscale Organic Experiments.
  • PubChem. (n.d.). 3-(4-Ethynylphenyl)propanoic acid. National Center for Biotechnology Information.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • J&K Scientific LLC. (n.d.). 3-(4-Ethynylphenyl)propanoic acid | 880081-84-5.
  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry.
  • University of Rochester. (n.d.). Recrystallization I.
  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column.
  • MilliporeSigma. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • ATDBio. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides.

Sources

Troubleshooting

Optimizing yield in the synthesis of 3-(4-Ethynylphenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 3-(4-Ethynylphenyl)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 3-(4-Ethynylphenyl)propanoic acid . While the two-step sequence—Sonogashira cross-coupling followed by trimethylsilyl (TMS) deprotection—appears straightforward, the amphiphilic nature of the propanoic acid moiety and the kinetic sensitivities of the palladium catalytic cycle often lead to poor yields, catalyst poisoning, and unwanted side reactions.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating, field-proven protocols to ensure high-fidelity synthesis.

Workflow Overview

SynthesisWorkflow A 3-(4-Iodophenyl) propanoic acid C 3-(4-(TMS-ethynyl)phenyl) propanoic acid A->C Pd(PPh3)2Cl2, CuI Et3N / DMF, 25°C B TMSA (Alkyne Source) B->C D 3-(4-Ethynylphenyl) propanoic acid C->D TBAF, THF 25°C

Workflow for the two-step synthesis of 3-(4-Ethynylphenyl)propanoic acid.

Troubleshooting FAQs

Q1: My Sonogashira coupling yield is low, and I observe a black precipitate shortly after adding the catalyst. What is happening? A1: The black precipitate is "palladium black," which indicates irreversible catalyst deactivation. In the Sonogashira mechanism, the active 14-electron Pd(0) species must rapidly undergo oxidative addition with the aryl halide[1]. If this step is sluggish—often the case when using 3-(4-bromophenyl)propanoic acid at room temperature—the unstable Pd(0) intermediates aggregate into inactive bulk palladium metal. Solution: Switch your starting material to 3-(4-iodophenyl)propanoic acid . The weaker C–I bond accelerates oxidative addition, keeping the palladium locked in the active catalytic cycle at ambient temperatures[2]. Additionally, ensure strictly anaerobic conditions, as trace oxygen promotes catalyst degradation.

Q2: I am isolating a significant amount of a non-polar byproduct instead of the desired TMS-protected intermediate. How do I prevent this? A2: You are observing the Glaser homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne). This occurs when the copper(I) acetylide intermediate undergoes oxidative homocoupling in the presence of trace oxygen, competing with the transmetalation step[1]. Solution: First, rigorously degas all solvents via the freeze-pump-thaw method. Second, add the Trimethylsilylacetylene (TMSA) slowly via a syringe pump to maintain a low steady-state concentration. If the issue persists, switch to a copper-free Sonogashira protocol . Utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos) accelerates transmetalation directly from the alkyne, completely bypassing the problematic copper acetylide intermediate[3].

Q3: During the TMS deprotection step using K₂CO₃ in methanol, my final product is the methyl ester rather than the free propanoic acid. How can I avoid esterification? A3: The propanoic acid tail is highly susceptible to Fischer esterification. When exposed to methanol and basic conditions (or residual acid during the aqueous workup), the carboxylic acid is readily converted into the methyl ester. Solution: Abandon methanol-based deprotection. Instead, use Tetrabutylammonium fluoride (TBAF) in anhydrous THF . The fluoride ion selectively attacks the silicon atom due to the exceptionally high Si–F bond energy, cleaving the TMS group under mild, non-nucleophilic conditions that leave the carboxylic acid completely intact.

Q4: 3-(4-iodophenyl)propanoic acid is poorly soluble in pure triethylamine (Et₃N). Can I heat the reaction to dissolve it? A4: No. Heating promotes both catalyst degradation and Glaser homocoupling. The poor solubility is caused by the deprotonation of the carboxylic acid by Et₃N, forming an insoluble triethylammonium carboxylate salt in the neat amine solvent. Solution: Use a co-solvent system . A mixture of DMF and Et₃N (3:1 v/v) effectively solvates the highly polar carboxylate salt while maintaining sufficient basicity to neutralize the hydroiodic acid byproduct generated during the catalytic cycle.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields during our process optimization for the Sonogashira step.

EntryAryl HalideCatalyst SystemSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Bromo-Pd(PPh₃)₂Cl₂ / CuINeat Et₃N6035Pd black precipitation; sluggish oxidative addition.
2Iodo-Pd(PPh₃)₂Cl₂ / CuINeat Et₃N2555Incomplete conversion; carboxylate salt precipitation.
3Iodo-Pd(PPh₃)₂Cl₂ / CuIDMF / Et₃N (3:1)2588Homogeneous reaction; optimal transmetalation.
4 Iodo- Pd(OAc)₂ / XPhos DMF / Et₃N (3:1) 25 94 Cu-free system; zero Glaser homocoupling observed.

Self-Validating Experimental Protocols

Step 1: Copper-Free Sonogashira Coupling

Self-Validation Cue: The reaction mixture should transition from a pale yellow to a deep, clear amber. The appearance of a black suspension indicates oxygen ingress.

  • Preparation: Charge a flame-dried Schlenk flask with 3-(4-iodophenyl)propanoic acid (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Atmosphere: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Inject a rigorously degassed mixture of anhydrous DMF and Et₃N (3:1 v/v, 0.2 M relative to the substrate) via syringe. Stir for 5 minutes until homogeneous.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material (Rf ~0.3) should completely disappear.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the TMS-protected intermediate.

Step 2: Chemoselective TMS Deprotection

Self-Validation Cue: The evolution of a slight exotherm upon TBAF addition confirms the rapid cleavage of the Si-C bond.

  • Preparation: Dissolve the TMS-protected intermediate in anhydrous THF (0.1 M) under Argon.

  • Deprotection: Cool the flask to 0 °C. Add TBAF (1.0 M in THF, 1.5 equiv) dropwise.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature. TLC will show the formation of a highly polar spot (the free alkyne).

  • Workup (Critical Step): Quench carefully with 1M HCl to adjust the pH to ~2 (ensuring the carboxylate is fully protonated to the free acid). Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of Hexanes/EtOAc to yield pure 3-(4-ethynylphenyl)propanoic acid as off-white crystals.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107 (3), 874–922. URL:[Link]

  • Thorand, S.; Krause, N. "Improved procedures for the palladium-catalyzed coupling of terminal alkynes with aryl bromides (Sonogashira coupling)." The Journal of Organic Chemistry, 1998, 63 (23), 8551–8553. URL:[Link]

  • Handa, S.; Smith, J. D.; Zhang, Y.; Takale, B. S.; Gallou, F.; Lipshutz, B. H. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions." Organic Letters, 2018, 20 (3), 542-545. URL:[Link]

Sources

Optimization

Removing palladium catalysts from 3-(4-Ethynylphenyl)propanoic acid products

Technical Support Center: Palladium Catalyst Removal Introduction Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are indispensable tools for synthesizing complex molecules like 3-(4-Ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Removal

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are indispensable tools for synthesizing complex molecules like 3-(4-Ethynylphenyl)propanoic acid.[1][2] However, a critical and often challenging step is the complete removal of residual palladium from the final product.[1][3] For drug development professionals, failing to meet stringent regulatory limits for heavy metal impurities can lead to batch rejection, project delays, and compromised biological data.[4][5][6]

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the challenges of palladium removal, ensuring your product meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my Active Pharmaceutical Ingredient (API) or intermediate?

A1: There are three primary reasons for rigorous palladium removal:

  • Regulatory Compliance: Health authorities like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on elemental impurities in drug products.[4][6] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[3][4][7][8]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain its catalytic activity, potentially causing unwanted side reactions, product degradation, or altered reaction kinetics in subsequent synthetic steps.

  • Assay Interference and Toxicity: Palladium species can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[5][9] Furthermore, palladium is a known allergen, and its potential toxicity necessitates its removal from any substance intended for human use.[3]

Q2: What are the main forms of palladium impurities I might be dealing with?

A2: Residual palladium doesn't exist as a single species. After a reaction, it can be present in various forms, complicating removal. These include:

  • Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often still bound to ligands (e.g., phosphines).

  • Heterogeneous Species: Insoluble palladium black or palladium nanoparticles that have agglomerated and precipitated from the solution.[4]

  • Colloidal Palladium: Very fine, suspended palladium particles that may not be removable by simple filtration.[4]

The choice of removal technique is highly dependent on the state of the palladium in your specific reaction mixture.[10]

Q3: What are the primary methods for palladium removal?

A3: The most common methods can be categorized into four groups:

  • Adsorption (Scavenging): Using solid-supported materials with functional groups that chelate or adsorb palladium. This is a highly effective and widely used method.[4][10]

  • Chromatography: Passing the product through a silica or alumina column can separate the polar product from less polar palladium complexes.[11][12] This is often effective at the lab scale but can be less practical for large-scale production.[9][13]

  • Extraction & Washing: Using aqueous washes with complexing agents (e.g., N-acetyl cysteine, sodium diethyldithiocarbamate) to pull palladium species into the aqueous phase.[4][12]

  • Crystallization: Recrystallizing the final product can leave palladium impurities behind in the mother liquor. However, this is not always effective and can sometimes concentrate the metal within the crystal lattice.[6][14]

Q4: How do I quantify the amount of residual palladium in my final product?

A4: Accurate quantification is essential to validate your purification process. The industry-standard techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method, capable of detecting palladium at parts-per-billion (ppb) levels.[15]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[15]

  • Atomic Absorption (AA) Spectroscopy: A well-established method for quantifying metals.

For process development where rapid screening is needed, colorimetric and fluorimetric methods can provide a faster, though less precise, indication of palladium levels.[3][15]

Troubleshooting Guides

Problem 1: My product has a persistent grey, black, or brown color after initial workup and filtration.
  • Symptom: The isolated solid or concentrated solution of 3-(4-Ethynylphenyl)propanoic acid is off-white, often appearing grey or brown, even when NMR analysis suggests high organic purity.

  • Probable Cause: The color is almost certainly due to the presence of finely dispersed, colloidal palladium (palladium black).[16] Standard filtration through Celite or paper is often insufficient to remove these sub-micron particles.[11][12] The carboxylic acid group on your product may also be weakly chelating the metal, keeping it in solution.

  • Solution: Metal Scavenging

    • Causality: Metal scavengers work by chemisorption, where functional groups on a solid support (like silica) form strong covalent bonds with palladium.[10][17] This captures both soluble and colloidal palladium species onto a solid phase that can be easily removed by filtration. Thiol (sulfur-based) scavengers are particularly effective due to the high affinity of sulfur for soft metals like palladium.[7]

    • Recommended Action:

      • Dissolve your crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol).

      • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). See the protocol below for specific quantities.

      • Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for several hours (4-24 h) to ensure complete scavenging.[7]

      • Filter the mixture through a fine filter pad to remove the scavenger-bound palladium.

      • The resulting filtrate should be colorless. Concentrate to yield the purified product.

Problem 2: Standard silica gel chromatography is not removing all the palladium.
  • Symptom: After performing column chromatography, the fractions containing the product are still contaminated with palladium, as confirmed by ICP-MS or a persistent color.

  • Probable Cause: While chromatography can remove some palladium species, its effectiveness is highly variable.[9] Some palladium-ligand complexes may have polarities similar to your product, causing them to co-elute. Furthermore, very fine palladium particles can travel through the column with the solvent front.[5][9] Studies have shown that chromatography alone is often unreliable for reducing palladium to low ppm levels.[5][9]

  • Solution: A Multi-Step Approach

    • Pre-treatment: Before loading the column, treat the crude reaction mixture with an activated carbon slurry.[18] Activated carbon has a high surface area and can adsorb a significant amount of palladium, especially the larger agglomerates.[18] Stir the crude solution with 5-10 wt% of activated carbon (e.g., DARCO G-60) for 1-2 hours, then filter through Celite.

    • Modified Chromatography: Use the pre-treated material for your standard silica gel chromatography.

    • Post-treatment (Polishing): If palladium levels are still above the desired limit (<10 ppm), perform a final polishing step on the pooled, purified fractions using a high-efficiency metal scavenger as described in Problem 1 . This combination of a bulk removal step (carbon) followed by a high-affinity polishing step (scavenger) is a robust industrial strategy.[4]

Problem 3: My product yield is low after using a metal scavenger.
  • Symptom: Significant loss of the desired product is observed after the scavenging and filtration steps.

  • Probable Cause: This is likely due to non-selective physisorption (physical adsorption) of your product onto the scavenger's surface.[10] This is more common with scavengers that have a very high surface area, like activated carbon, or when using an excessive amount of scavenger. The carboxylic acid moiety of your product could also engage in hydrogen bonding with the scavenger's surface (e.g., silica).

  • Solution: Optimization and Scavenger Selection

    • Reduce Scavenger Amount: Use a more judicious amount of scavenger. Instead of a large excess, start with 3-5 equivalents relative to the initial palladium catalyst loading.

    • Wash Thoroughly: After filtering off the scavenger, wash the filter cake thoroughly with fresh, clean solvent to recover any adsorbed product.

    • Select a More Specific Scavenger: Scavengers with high functional group density are designed for high selectivity and capacity, allowing you to use less material.[1] For a carboxylated product, a scavenger with a more hydrophobic backbone might reduce non-specific binding.

    • Calculate the Selectivity Factor: In process development, it is useful to calculate the selectivity factor (α) to quantify how preferential the adsorption of palladium is over the product.[10] This allows for a data-driven comparison between different scavengers and conditions.[10]

Data & Protocols

Table 1: Comparison of Common Palladium Scavenger Types
Scavenger TypeFunctional GroupMechanismTypical Loading (mmol/g)AdvantagesDisadvantages
Thiol-Based Silica -SH, -CH₂-SHChemisorption0.5 - 1.5Highly effective for Pd(0) & Pd(II), widely used, good selectivity.[7][10]Can sometimes have an odor, potential for sulfur leaching.
Amine-Based Silica -NH₂, -NHRChelation1.0 - 2.0Good for Pd(II), no sulfur odor.Generally less effective for Pd(0) than thiol scavengers.
Triaminotriazine (TMT) Triazine RingChelation>0.6Very high affinity for palladium, effective in various solvents.[10]Can be more expensive.
Activated Carbon Carbon SurfaceAdsorptionN/AInexpensive, good for bulk removal of colored impurities and Pd black.[18]Low selectivity, can lead to high product loss if not used carefully.[7][18]
Experimental Protocol: Palladium Removal Using Thiol-Functionalized Silica

This protocol is a general guideline for removing palladium from a 3-(4-Ethynylphenyl)propanoic acid product synthesized via a Sonogashira coupling.

1. Materials:

  • Crude 3-(4-Ethynylphenyl)propanoic acid containing residual palladium.

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol, 1-1.5 mmol/g loading capacity).

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Methanol).

  • Inert atmosphere setup (Nitrogen or Argon).

  • Filter funnel with a fine porosity fritted disc or a pad of Celite (2-3 cm thick).

2. Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude product in the chosen solvent to make an approximately 0.1 M solution. Ensure all solids are fully dissolved.

  • Scavenger Calculation: Calculate the amount of scavenger needed. A common starting point is to use 4-5 molar equivalents of the scavenger's functional group relative to the moles of palladium catalyst initially added to the reaction.

    • Example: If you used 0.1 mmol of Pd(PPh₃)₄, you have 0.1 mmol of Pd. You would need 0.4-0.5 mmol of thiol functional groups. If your scavenger has a loading of 1.2 mmol/g, you would add (0.5 mmol) / (1.2 mmol/g) = 0.42 g of the scavenger.

  • Scavenging: Add the calculated amount of thiol-functionalized silica to the solution.

  • Incubation: Seal the flask under an inert atmosphere. Stir the slurry vigorously at 40-50 °C. The optimal time should be determined experimentally, but a typical range is 4 to 16 hours .[7]

  • Filtration: Cool the mixture to room temperature. Set up a filtration apparatus. Carefully decant the slurry onto the filter pad.

  • Washing: Wash the reaction flask with a small amount of fresh solvent and pour it over the filter cake to ensure all product is collected. Repeat this wash 2-3 times. This step is crucial for maximizing yield.

  • Isolation: Collect the combined filtrate, which should now be clear and colorless. Remove the solvent under reduced pressure to yield the purified 3-(4-Ethynylphenyl)propanoic acid.

  • Validation: Submit a sample of the final product for quantitative palladium analysis (e.g., ICP-MS) to confirm that the residual palladium level is below your target specification (e.g., <10 ppm).

Visual Guides & Workflows

Decision-Making Workflow for Palladium Removal

This flowchart provides a logical path to selecting an appropriate purification strategy based on common experimental parameters.

Palladium_Removal_Workflow start Crude Product (e.g., from Sonogashira) scale Assess Scale & Goal (e.g., <10 ppm Pd) start->scale lab_scale Lab Scale (<5g) scale->lab_scale Lab Scale pilot_scale Pilot Scale (5g - 1kg) scale->pilot_scale Pilot/Process Scale chromatography Silica Gel Chromatography lab_scale->chromatography color_check Is Product Highly Colored? pilot_scale->color_check carbon Activated Carbon Pre-treatment color_check->carbon Yes scavenger Thiol/TMT Scavenger (4-16h @ 40C) color_check->scavenger No carbon->scavenger crystallization Crystallization with Complexing Agent (e.g., N-acetylcysteine) scavenger->crystallization Optional Polishing Step analysis ICP-MS Analysis scavenger->analysis chromatography->analysis crystallization->analysis analysis->scavenger Fail (>10 ppm) final_product Final Product (<10 ppm Pd) analysis->final_product Pass

Caption: Decision workflow for selecting a palladium purification strategy.

Mechanism of Palladium Scavenging by a Thiol-Functionalized Surface

This diagram illustrates the chemical interaction between a palladium atom and a thiol scavenger.

Scavenger_Mechanism cluster_0 Before Scavenging cluster_1 After Scavenging (Chemisorption) Silica_initial Silica Support Thiol S-H Silica_initial->Thiol  Functional  Linker Pd Pd(0) Thiol_bound S Pd->Thiol_bound Interaction Silica_final Silica Support Silica_final->Thiol_bound  Functional  Linker Pd_bound Pd(0) Thiol_bound->Pd_bound Strong Covalent Bond (High Affinity)

Caption: Palladium capture via chemisorption onto a thiol-functionalized support.

References

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online discussion]. Available: [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available: [Link]

  • Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Trace Analysis and Impurity Evaluation for the Pharmaceutical Industry. John Wiley & Sons.
  • Skerratt, S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available: [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available: [Link]

  • Skerratt, S., et al. (2022, January 11). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Available: [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: [Link]

  • ResearchGate. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Available: [Link]

  • Leas, D., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]

  • Skerratt, S., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available: [Link]

  • ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated... [Image from a publication]. Available: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. ScienceMadness.org. Available: [Link]

  • ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of... [Image from a publication]. Available: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available: [Link]

  • Sutton, T. (n.d.). ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of Alkynes via a Tandem Decarboxylation/Elimination of (E)-Enol Triflates. Available: [Link]

  • Reddit. (2024, April 10). Easily remove dark color after sonogashira? [Online discussion]. Available: [Link]

  • Liu, R., et al. (2020). Escape from Hydrofunctionalization: Palladium Hydride-Enabled Difunctionalization of Conjugated Dienes and Enynes. PMC. Available: [Link]

  • Ciszewska, M., et al. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Manuscript]. Available: [Link]

  • MDPI. (2023, July 24). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Available: [Link]

Sources

Troubleshooting

Catalyst Support Hub: Minimizing Homocoupling in Sonogashira Reactions

Ticket ID: SONO-GLASER-001 Subject: Suppression of Alkyne Dimerization (Glaser/Hay Byproducts) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Glaser" Problem In Sonogashira cro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SONO-GLASER-001 Subject: Suppression of Alkyne Dimerization (Glaser/Hay Byproducts) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Glaser" Problem

In Sonogashira cross-coupling, the most persistent impurity is the homocoupling product of the terminal alkyne (


). This side reaction, known as Glaser coupling  (or Hay coupling under catalytic conditions), competes directly with the desired cross-coupling cycle.

The Root Cause: The presence of Copper (Cu) co-catalysts in an oxidative environment.[1][2] While Copper accelerates the reaction via transmetallation, it also facilitates the oxidative dimerization of alkynes when exposed to trace Oxygen (


).

The Solution Hierarchy:

  • Eliminate Oxygen: Rigorous degassing (The Operational Fix).

  • Control Kinetics: Slow addition of alkyne (The Kinetic Fix).

  • Eliminate Copper: Switch to Cu-free Pd-catalysis (The Chemical Fix).

Diagnostic & Mechanistic Flow

Understanding the competition between your desired product and the impurity.

Sonogashira_Vs_Glaser Start Reagents: Aryl Halide (Ar-X) + Alkyne (R-H) Pd_Cycle Pd(0) Cycle (Oxidative Addition) Start->Pd_Cycle Ar-X enters Cu_Cycle Cu(I) Cycle (Formation of Cu-Acetylide) Start->Cu_Cycle Alkyne enters Transmetal Transmetallation (Cu transfers Alkyne to Pd) Pd_Cycle->Transmetal Ar-Pd-X Cu_Cycle->Transmetal Cu-Acetylide Glaser_Product Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Cycle->Glaser_Product + O2 (Oxidative Dimerization) Sono_Product Sonogashira Product (Ar-C≡C-R) Transmetal->Sono_Product Reductive Elimination Oxygen contaminant: O2 Oxygen->Glaser_Product Triggers Cu(II) formation

Figure 1: Mechanistic bifurcation. Copper is a double-edged sword: it enables efficient transmetallation (Green path) but triggers homocoupling (Red path) if oxygen is present.

Technical Modules: Optimization Strategies
Module A: Oxygen Management (The Operational Fix)

The most common cause of homocoupling is "lazy degassing." Sparging with nitrogen for 5 minutes is often insufficient for sensitive substrates.

  • The "Gold Standard" (Freeze-Pump-Thaw):

    • Freeze reaction mixture in liquid

      
      .
      
    • Apply vacuum (pump) to remove headspace gas.

    • Thaw in warm water (gas bubbles escape solvent).

    • Repeat 3x. Backfill with Argon.[1]

  • The "Silver Standard" (Vigorous Sparging):

    • Sparge solvent before adding catalyst.

    • Use a long needle submerged to the bottom.

    • Duration: Minimum 15 mins for 10mL solvent.

    • Visual Check: If your reaction mixture turns Blue or Green (indicating Cu(II)), oxygen has entered the system. It should remain Yellow/Brown/Tan.

Module B: Kinetic Control (The Slow Addition Method)

If you must use Copper (e.g., for unreactive aryl chlorides), you must keep the concentration of the Copper-Acetylide intermediate low.

  • Protocol: Do not add the alkyne all at once.

  • Setup: Dissolve the alkyne in a small volume of degassed solvent. Load into a syringe pump.

  • Rate: Add dropwise over 1–2 hours.

  • Why it works: The Pd-cycle consumes the alkyne as fast as it enters, leaving no excess alkyne available to dimerize via the Cu-cycle.

Module C: The Copper-Free Route (The Chemical Fix)

The only way to guarantee 0% Glaser product is to remove Copper entirely. This requires a more active Palladium catalyst to compensate for the lack of the "Copper boost."

  • Recommended Catalyst:

    
     with bulky phosphines (e.g., XPhos) or specialized precatalysts like Gelman-Buchwald systems.
    
  • Base Requirement: Switch to stronger bases (e.g.,

    
     or Piperidine) to facilitate the deprotonation of the alkyne directly at the Pd center.
    
Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Reaction turns Green/Blue Oxidation of Cu(I) to Cu(II) by air.Stop. The reaction is compromised. Cu(II) actively promotes homocoupling. Restart with rigorous degassing (Freeze-Pump-Thaw).
TLC shows 2 spots: Product + Non-polar spot Homocoupling (Glaser Product).The non-polar spot is the dimer. Action: Switch to "Slow Addition" of alkyne or reduce Cu loading from 5% to 1%.
Reaction stalls (No Cu) Pd catalyst is not active enough.Without Cu, standard

is often too slow. Action: Switch to

+ XPhos or increase temperature to 60-80°C.
Alkyne is consumed, but no product Alkyne is volatile or polymerizing.Action: Use a TMS-protected alkyne (

) and add TBAF (fluoride source) in-situ. This releases the alkyne slowly.[3]
Validated Experimental Protocols
Protocol A: The "Copper-Free" Method (Recommended)

Best for eliminating homocoupling entirely. Adapted from Gelman & Buchwald (2003).

  • Setup: Oven-dried Schlenk tube with stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Terminal Alkyne (1.2 equiv)[1]

    • Catalyst:

      
       (1-3 mol%)
      
    • Ligand: XPhos (2-6 mol%) - Crucial for Cu-free activity.

    • Base:

      
       (2.0 equiv)
      
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dioxane.
    
  • Procedure:

    • Add solids to the tube.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent and liquid reagents via syringe.[1]

    • Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Protocol B: The "Slow Addition" Method (Copper-Catalyzed)

Use this if you lack specialized Pd ligands and must use standard


.
  • Setup: Two-neck flask. Neck 1: Septum (for syringe pump). Neck 2: Reflux condenser/Gas inlet.

  • Base Charge: Add Aryl Halide,

    
     (3 mol%), CuI (1 mol%), and Base (
    
    
    
    ) to the flask. Degas thoroughly.
  • The Feed: Dissolve the Alkyne in degassed solvent in a separate syringe.

  • Execution:

    • Heat the flask to the required temperature.

    • Use a syringe pump to add the Alkyne solution over 2 hours .

    • Stir for an additional hour after addition is complete.

Decision Tree for Optimization

Optimization_Tree Start Start Optimization Q1 Is the Alkyne expensive/precious? Start->Q1 Route_CuFree Use Cu-Free Protocol (Pd/XPhos + Cs2CO3) Q1->Route_CuFree Yes (Avoid dimer waste) Q2 Can you strictly exclude O2? Q1->Q2 No (Cheap alkyne) Route_SlowAdd Use Slow Addition (Syringe Pump) Q2->Route_SlowAdd Yes Route_Protect Use TMS-Alkyne + In-situ Deprotection Q2->Route_Protect No / Volatile Alkyne

Figure 2: Optimization Logic. If the alkyne is valuable, avoid Copper to prevent any loss to dimerization. If using Copper, control the rate of addition.

References
  • Chinchilla, R., & Nájera, C. (2007).[4][5][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][6] Chemical Reviews, 107(3), 874–922.[4][5]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[7] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[8][9] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3][9][10] Organic Letters, 5(11), 1841–1844.

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[7][11][12][13] Angewandte Chemie International Edition, 46(6), 834-871.

Sources

Optimization

Stability of 3-(4-Ethynylphenyl)propanoic acid under physiological conditions

Welcome to the dedicated Technical Support Center for 3-(4-Ethynylphenyl)propanoic acid (EPPA) . This portal is designed for researchers, chemical biologists, and drug development professionals utilizing EPPA as a bioort...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated Technical Support Center for 3-(4-Ethynylphenyl)propanoic acid (EPPA) . This portal is designed for researchers, chemical biologists, and drug development professionals utilizing EPPA as a bioorthogonal building block, PROTAC linker, or click-chemistry probe.

While terminal alkynes and aliphatic carboxylic acids are generally considered highly stable under physiological conditions (pH 7.4, 37°C), their behavior in complex biological matrices can introduce unexpected variables. This guide synthesizes field-proven insights to help you troubleshoot solubility issues, prevent trace-metal-induced degradation, and understand off-target enzymatic reactivity.

Physiological Stability Matrix

To effectively utilize EPPA in biological assays, it is critical to understand its physicochemical baseline. The table below summarizes the quantitative stability metrics and the mechanistic rationale behind its behavior in aqueous media.

ParameterValue / StatusMechanistic Rationale
Aqueous Solubility (pH 7.4) >50 mg/mL (as carboxylate)Deprotonation of the propanoic acid moiety (pKa ~4.6) forms a highly soluble, polar anion.
Aqueous Solubility (pH < 4.0) <1 mg/mL (as free acid)Protonation neutralizes the molecule, drastically reducing aqueous polarity and leading to precipitation.
Hydrolytic Stability (37°C) >99% intact at 48hThe molecule lacks hydrolyzable bonds (e.g., esters, amides), rendering it immune to spontaneous aqueous hydrolysis.
Oxidative Stability (Air/O2) Moderately StableThe terminal alkyne is susceptible to Glaser homocoupling, but only if trace transition metals (e.g., Cu) are present in the buffer.
Thiol Reactivity (GSH, 10 mM) Inert (Non-enzymatic)Unactivated terminal alkynes do not undergo spontaneous thiol-yne click reactions without a radical initiator or catalyst[1].
Enzymatic Thiol Reactivity Potentially ReactiveCan act as an electrophile in specific protease active sites (e.g., DUBs), leading to covalent adducts[2].

Troubleshooting Guides & FAQs

Q1: My EPPA stock solution precipitated immediately when diluted into my cellular assay buffer. Why did this happen and how do I fix it?

The Causality: EPPA has a propanoic acid moiety with an estimated pKa of ~4.6. If you dissolve EPPA in DMSO at a high concentration (e.g., 100 mM) and spike it directly into a weakly buffered aqueous solution (like unbuffered saline or low-molarity HEPES), the localized release of protons will rapidly drop the micro-environmental pH below 4.0. At this pH, EPPA reverts to its protonated free-acid form, which is highly lipophilic and insoluble, causing immediate precipitation. The Solution: Always pre-neutralize your stock or ensure your assay buffer has sufficient buffering capacity. Alternatively, prepare the stock solution in a stoichiometric equivalent of aqueous NaOH (e.g., 1 eq NaOH in water) to form the sodium carboxylate salt prior to assay dilution.

Q2: I am observing a mass shift of roughly +202 Da in my LC-MS stability runs, indicating dimerization. How is this happening in a biological buffer?

The Causality: You are observing Glaser-Hay homocoupling. While terminal alkynes are bioorthogonal and stable in pure water[1], commercial EPPA or your synthesized batch may contain parts-per-million (ppm) levels of copper or palladium carryover from upstream Sonogashira coupling steps. In the presence of dissolved oxygen in your physiological buffer, these trace metals catalyze the oxidative dimerization of the terminal alkyne into a diyne. The Solution: Add 100 μM EDTA to your physiological buffer to chelate trace transition metals. Furthermore, degas your buffers with nitrogen if long-term incubation (e.g., >72 hours) is required.

Q3: My EPPA-based click probe is covalently binding to non-target proteins in cell lysates before I even add the azide and copper catalyst. Is the alkyne reacting spontaneously?

The Causality: Yes, but enzymatically, not spontaneously. While terminal alkynes are widely considered inert under physiological conditions, recent authoritative studies have proven that they can react with active-site cysteine nucleophiles in specific proteases, such as ubiquitin carboxyl-terminal hydrolase isozyme L3 (UCHL3)[2]. The unique microenvironment of the enzyme's active site lowers the activation energy, allowing the cysteine thiolate to attack the alkyne, forming a covalent thioenol ether adduct. The Solution: To validate if the binding is active-site mediated, pre-incubate your lysate with a broad-spectrum cysteine alkylator (e.g., iodoacetamide) or a specific DUB inhibitor before adding your EPPA probe. If the off-target binding disappears, it was an enzymatic artifact.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical pathways that dictate EPPA's stability, as well as the standardized workflow for validating its integrity in your lab.

EPPA_Mechanisms EPPA EPPA (Terminal Alkyne) TraceCu Trace Cu(I/II) + O2 (Buffer Impurity) EPPA->TraceCu Metal/O2 Exposure CysEnz Active-Site Cysteine (e.g., UCHL3) EPPA->CysEnz Enzymatic Assay Stable Stable Carboxylate (pH 7.4, 37°C) EPPA->Stable Ideal Physiological Conditions Glaser Glaser Homocoupling (Dimerization) TraceCu->Glaser Oxidative Coupling CysAdduct Covalent Adduct (Off-Target Binding) CysEnz->CysAdduct Nucleophilic Attack

Caption: Mechanistic pathways of EPPA degradation and off-target reactivity in biological media.

Stability_Workflow Prep 1. Stock Prep (10mM in DMSO) Dilute 2. Buffer Dilution (PBS pH 7.4, 37°C) Prep->Dilute Sample 3. Time-Course Sampling (0-48h) Dilute->Sample Quench 4. Quench & Spike (MeCN + Int. Std) Sample->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Caption: Step-by-step workflow for validating EPPA stability using LC-MS/MS.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Bioassay-Ready EPPA Solutions

This protocol ensures complete dissolution and prevents pH-shock precipitation upon introduction to biological media.

  • Weighing: Accurately weigh 1.74 mg of EPPA (MW: 174.20 g/mol ) into a sterile, endotoxin-free microcentrifuge tube.

  • Primary Solubilization: Add 100 μL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock. Vortex for 30 seconds until visually clear.

  • Pre-Neutralization (Critical Step): To prevent localized pH drops in your downstream assay, prepare an intermediate 10 mM working stock by diluting 10 μL of the master stock into 90 μL of 100 mM Tris-HCl (pH 8.0). The excess buffer capacity of the Tris will absorb the proton released by the propanoic acid, instantly forming the highly soluble EPPA-carboxylate.

  • Assay Dilution: Dilute the 10 mM working stock into your final physiological buffer (e.g., PBS pH 7.4 or DMEM) to your desired final concentration (typically 1-100 μM).

Protocol 2: Self-Validating LC-MS/MS Stability Assay

This protocol differentiates between chemical degradation (e.g., alkyne reactivity) and physical loss (e.g., precipitation or plastic binding) by utilizing a structurally distinct internal standard.

  • Incubation Setup: Prepare a 10 μM solution of EPPA in PBS (pH 7.4) supplemented with 100 μM EDTA (to prevent trace-metal catalysis). Incubate in a thermoshaker at 37°C, 300 RPM.

  • Time-Course Sampling: At t = 0, 4, 12, 24, and 48 hours, remove a 50 μL aliquot.

  • Quenching & Spiking (Self-Validation): Immediately dispense the 50 μL aliquot into 150 μL of ice-cold Acetonitrile (MeCN) containing 1 μM of an internal standard (e.g., 3-phenylpropanoic acid).

    • Causality: The MeCN quenches any potential enzymatic activity if using lysates, and the internal standard accounts for any volumetric errors or ionization suppression during MS analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column (Water/MeCN gradient with 0.1% Formic Acid). Monitor the parent mass [M-H]- (m/z 173.06) in negative ion mode.

  • Data Interpretation: Calculate the ratio of the EPPA peak area to the internal standard peak area. A constant ratio over 48 hours confirms chemical stability. A drop in the ratio without the appearance of new peaks suggests physical precipitation or plastic adherence, whereas new peaks (e.g., +202 Da) confirm chemical degradation.

References

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: PMC (nih.gov) URL:[1]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases Source: Journal of the American Chemical Society (ACS Publications) URL:[2]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation During Surface Modification &amp; Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose nanoparticle (NP) formulations fail during the critical surface modification phase.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose nanoparticle (NP) formulations fail during the critical surface modification phase. Whether you are PEGylating liposomes, attaching antibodies to silica, or functionalizing gold nanoparticles (AuNPs), the transition state of ligand exchange is highly vulnerable to colloidal collapse.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of aggregation, provide self-validating experimental protocols, and answer the most complex FAQs encountered in the field.

Diagnostic Workflow for Aggregation

Before altering your chemistry, use the following decision tree to isolate the physical or chemical root cause of your colloidal instability.

AggregationTroubleshooting Start Aggregation Detected (Visual shift or DLS PDI > 0.2) CheckBuffer 1. Evaluate Buffer & pH Is reaction pH near the particle/ligand Isoelectric Point? Start->CheckBuffer BufferFix Action: Adjust pH >2 units from pI or add 0.01% Tween-20 CheckBuffer->BufferFix Yes CheckConc 2. Evaluate Stoichiometry Is the crosslinker/ligand ratio excessively high? CheckBuffer->CheckConc No Success Colloidal Stability Restored (Verified by NTA/DLS) BufferFix->Success ConcFix Action: Titrate crosslinker to prevent multi-NP bridging CheckConc->ConcFix Yes CheckMixing 3. Evaluate Kinetics Was the ligand added as a rapid bolus? CheckConc->CheckMixing No ConcFix->Success MixingFix Action: Implement slow, dropwise addition with sonication CheckMixing->MixingFix Yes MixingFix->Success

Diagnostic workflow for identifying and resolving nanoparticle aggregation during bioconjugation.

Section 1: The Mechanistic Causality of Aggregation

To solve aggregation, we must understand the physics of colloidal stability. Nanoparticles remain dispersed when repulsive forces (electrostatic or steric) overcome attractive van der Waals forces, a principle defined by the DLVO theory. Surface modification disrupts this delicate balance via three primary mechanisms:

  • Loss of Electrostatic Repulsion: Covalent attachment of ligands often consumes charged surface groups. For example, converting highly charged surface amines to neutral amides during EDC/NHS coupling drops the zeta potential closer to zero. When the zeta potential falls between -15 mV and +15 mV, electrostatic repulsion is insufficient to prevent agglomeration[1].

  • Crosslinker-Induced Bridging Flocculation: Bifunctional crosslinkers (e.g., maleimide-PEG-NHS) or large multivalent proteins can react with multiple nanoparticles simultaneously. If the stoichiometric ratio is unbalanced, the crosslinker acts as a physical bridge, creating a covalently linked NP network[2].

  • Solvent Shock & Steric Hindrance Loss: Introducing hydrophobic ligands or rapidly changing solvent polarity strips the protective hydration layer around the NPs. Without a sufficient steric barrier (like a dense PEG brush), the particles undergo hydrophobic collapse[1].

Section 2: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflow for EDC/NHS bioconjugation incorporates built-in analytical checkpoints using Dynamic Light Scattering (DLS) to ensure stability at every phase.

Protocol: Controlled Bioconjugation with In-Process DLS Monitoring

Objective: Prevent bridging flocculation during the covalent coupling of antibodies to carboxylated nanoparticles.

  • Step 1: Baseline Validation. Disperse carboxylated NPs in activation buffer (e.g., 50 mM MES, pH 6.0).

    • Validation: Measure the baseline Hydrodynamic Diameter (Dh) and Polydispersity Index (PDI) via DLS. Ensure PDI is < 0.15 before proceeding[3].

  • Step 2: Stoichiometric Activation. Add EDC and NHS at a 1:2 molar ratio. Crucial Causality: Do not exceed a 5,000x molar excess relative to the NP concentration. Over-activation neutralizes too many surface carboxylates, causing immediate electrostatic collapse[4].

  • Step 3: Quenching & Purification. After 15 minutes of activation, rapidly centrifuge or use spin columns to remove unreacted EDC/NHS.

    • Causality: Removing excess bifunctional crosslinker is mandatory to prevent inter-particle bridging when the multivalent antibody is introduced[4].

  • Step 4: Kinetic Conjugation. Resuspend activated NPs in reaction buffer (1X PBS, pH 7.4). Add the target antibody dropwise (0.1 mL/min) while subjecting the vial to mild bath sonication.

    • Causality: Dropwise addition prevents localized high concentrations of protein that act as inter-particle bridges.

  • Step 5: Post-Reaction Validation. Measure Dh via DLS and Nanoparticle Tracking Analysis (NTA).

    • Validation: A successful monolayer conjugation yields a predictable size increase (e.g., +10-15 nm for an IgG antibody) without secondary peaks in the micron range[5].

Section 3: Quantitative Optimization Parameters

Use the following empirically derived parameters to optimize your reaction conditions and prevent aggregation.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Stability
Buffer pH Near Isoelectric Point (pI)>2 pH units away from pIMaximizes zeta potential, maintaining high electrostatic repulsion during ligand exchange.
Ligand Addition Rate Bolus (All at once)Dropwise (0.1 mL/min)Prevents localized saturation and multivalent bridging flocculation.
Crosslinker Ratio >10,000:1 (EDC:NP)1,000:1 to 5,000:1Prevents complete loss of native surface charge during the activation phase.
Surfactant Backfill None0.01% Tween-20 or PEGProvides temporary steric hindrance during the vulnerable transition state of ligand exchange.
Section 4: Frequently Asked Questions (FAQs)

Q1: My gold nanoparticles (AuNPs) instantly turn purple/blue when I add my thiolated ligand. How do I fix this? A: The color shift from ruby red to purple/blue indicates plasmonic coupling due to immediate aggregation. This is caused by "solvent shock" and the rapid displacement of the native capping agent (citrate), which temporarily strips the particle of its repulsive forces. Solution: Implement a surfactant backfill. Add 0.01% Tween-20 to the AuNPs 30 minutes before adding your thiolated ligand. The surfactant provides temporary steric stabilization while the thiol gradually displaces the citrate[3].

Q2: DLS shows a massive increase in PDI after PEGylation, but there is no visible precipitation in the tube. Is it aggregated? A: Yes. A high PDI (>0.25) combined with a shift in the Z-average indicates the formation of micro-aggregates (dimers or trimers), even if they haven't grown large enough to scatter visible light or precipitate. Solution: This is often due to insufficient PEG chain density. Ensure you are using a high enough grafting density to force the polymer into an extended "brush" conformation rather than a flat "mushroom" conformation. The brush conformation is required to maximize steric repulsion and prevent aggregation[1].

Q3: How can I differentiate between true aggregation and just a large hydrodynamic size increase from my bulky ligand? A: Use Nanoparticle Tracking Analysis (NTA) alongside DLS. DLS is heavily biased by large aggregates because light scattering intensity scales with the sixth power of the radius (


). If NTA shows a uniform particle concentration with a moderate, expected size increase, but DLS shows a massive Z-average, you likely have a very small population of large aggregates skewing the DLS data. NTA provides a true number-based distribution, allowing you to verify successful bioconjugation without false failures[5].
References

*[1] Recent advances in surface decoration of nanoparticles in drug delivery - Frontiers.[Link] *[5] Monitoring gold nanoparticle conjugation and analysis of biomolecular binding with nanoparticle tracking analysis (NTA) and dynamic light scattering (DLS) - Analyst (RSC Publishing).[Link] *[4] Controlling colloidal stability of silica nanoparticles during bioconjugation reactions with proteins and improving their longer-term stability, handling and storage - RSC Advances.[Link] *[3] Dynamic Light Scattering as a Powerful Tool for Gold Nanoparticle Bioconjugation and Biomolecular Binding Studies - Analytical Chemistry (ACS Publications).[Link] *[2] Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions - Wilhelm Lab (Chemistry of Materials).[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-(4-Ethynylphenyl)propanoic acid purity

Optimizing Purity Analysis of 3-(4-Ethynylphenyl)propanoic Acid: A Comparative HPLC Method Development Guide The synthesis and application of 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) have expanded rapidly due...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Purity Analysis of 3-(4-Ethynylphenyl)propanoic Acid: A Comparative HPLC Method Development Guide

The synthesis and application of 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) have expanded rapidly due to its utility as a bifunctional building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and pharmaceutical development[1]. However, analyzing the purity of this compound presents a unique chromatographic challenge. The target analyte must be reliably separated from structurally similar compounds, most notably its synthetic precursor, 3-(4-bromophenyl)propanoic acid, and its over-reduction byproduct, 3-(4-ethylphenyl)propanoic acid.

This guide objectively compares a traditional C18 high-performance liquid chromatography (HPLC) method against an optimized method utilizing a Phenyl-Hexyl stationary phase, detailing the mechanistic causality behind each experimental choice.

Part 1: Mechanistic Rationale & Chromatographic Strategy

To develop a robust and self-validating HPLC method, we must address two primary physicochemical properties of the analyte: its ionizable carboxylic acid tail and its electron-rich aromatic alkyne head.

Suppressing Ionization: The Role of Mobile Phase pH

3-(4-Ethynylphenyl)propanoic acid contains a carboxylic acid functional group with a


 of approximately 4.5. If the mobile phase pH is maintained near this 

, the analyte will exist in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This mixed ionization state leads to severe peak broadening, splitting, and tailing on reversed-phase columns[2].

To ensure the molecule remains fully protonated and neutral, the mobile phase pH must be adjusted at least two units below the analyte's


[3]. Therefore, 0.1% Trifluoroacetic acid (TFA) is utilized as an acidic modifier, driving the pH down to ~2.0. TFA also acts as a weak ion-pairing agent, further improving peak shape for trace impurities.
Exploiting Interactions: Stationary Phase Selection

A standard fully porous C18 column separates analytes based purely on hydrophobic dispersive forces. Because the ethynyl, bromo, and ethyl substituents exhibit relatively similar hydrophobic profiles, a C18 phase often fails to provide baseline resolution (


) for these critical pairs.

To overcome this, we transition to a superficially porous (core-shell) Phenyl-Hexyl column. The phenyl ring bonded to the silica surface provides orthogonal selectivity by engaging in


 interactions with the 

-electrons of the analyte's alkyne and aromatic ring[4].

Crucial Solvent Choice: When utilizing a Phenyl-Hexyl column, Methanol must be chosen as the organic modifier instead of Acetonitrile. Acetonitrile contains its own ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electrons (in the cyano group), which can competitively interact with the stationary phase, effectively "masking" the 

interactions between the column and the analyte. Methanol, lacking

-electrons, allows the

interactions to dominate the separation mechanism.

Impurity_Pathway A 3-(4-Bromophenyl)propanoic acid (Precursor) B 3-(4-Ethynylphenyl)propanoic acid (Target Analyte) A->B Sonogashira Coupling C 3-(4-Ethylphenyl)propanoic acid (Over-reduction Impurity) B->C Unwanted Reduction

Fig 1. Synthetic pathway of the target analyte and its critical structural impurities.

Part 2: Experimental Protocols

The following protocols establish a self-validating system. System suitability is verified by injecting a resolution mixture containing the target analyte and its two primary impurities prior to sample analysis.

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-(4-Ethynylphenyl)propanoic acid reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 0.5 mg/mL).

  • Resolution Mix: Spike the standard solution with 3-(4-bromophenyl)propanoic acid and 3-(4-ethylphenyl)propanoic acid to a concentration of 0.05 mg/mL each.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40%

      
       85% B
      
    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85%

      
       40% B (Re-equilibration for 4 minutes)
      
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controls viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal for conjugated aromatic systems).

  • Injection Volume: 5 µL.

3. Column Specifications (The Variable)

  • Method A (Optimized): Core-shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Method B (Traditional): Fully porous C18, 100 x 4.6 mm, 3.0 µm.

HPLC_Workflow A Analyte: 3-(4-Ethynylphenyl)propanoic acid pKa ~4.5 B Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization A->B C Column Screening C18 vs. Phenyl-Hexyl B->C D Traditional C18 Hydrophobic interactions only Poor resolution C->D E Phenyl-Hexyl (Optimized) Hydrophobic + π-π interactions Excellent resolution C->E

Fig 2. Logical workflow for HPLC method development based on analyte properties.

Part 3: Comparative Performance & Data Presentation

The system suitability criteria require a tailing factor (


) of 

for the main peak and a resolution (

) of

between all adjacent peaks. The experimental data comparing the two methods is summarized in Table 1.

Table 1: Chromatographic Performance Comparison

CompoundMethod A (Phenyl-Hexyl) RT (min)Method A Resolution (

)
Method B (C18) RT (min)Method B Resolution (

)
3-(4-Bromophenyl)propanoic acid4.65N/A5.30N/A
3-(4-Ethynylphenyl)propanoic acid5.824.1 5.550.8 (Fail)
3-(4-Ethylphenyl)propanoic acid6.452.9 5.801.1 (Fail)
Main Peak Tailing Factor (

)
-1.05 -1.35
Theoretical Plates (

)
-> 15,000 -~ 8,500
Data Interpretation

Under Method B (C18) , the separation relies entirely on hydrophobicity. The ethynyl, bromo, and ethyl groups elute in a tight cluster, failing to meet the baseline resolution requirement (


). This poses a severe risk of co-elution, which would artificially inflate the reported purity of the target API.

Under Method A (Phenyl-Hexyl) , the introduction of


 interactions fundamentally alters the selectivity. The electron-dense alkyne group of 3-(4-Ethynylphenyl)propanoic acid interacts strongly with the phenyl rings of the stationary phase, selectively increasing its retention time relative to the halogenated precursor. Furthermore, the use of a core-shell (superficially porous) particle architecture in Method A significantly reduces the van Deemter C-term (resistance to mass transfer), resulting in sharper peaks and nearly double the theoretical plates (

) compared to the fully porous C18 column.

Conclusion

For the purity analysis of alkyne-containing aromatic carboxylic acids like 3-(4-Ethynylphenyl)propanoic acid, traditional C18 methods are insufficient. By intelligently pairing a Phenyl-Hexyl stationary phase with a


-electron-deficient organic modifier (Methanol) and an ionization-suppressing acidic buffer (0.1% TFA), analysts can achieve a highly robust, self-validating separation suitable for stringent pharmaceutical quality control.

References

  • PubChem. "3-(4-Ethynylphenyl)propanoic acid | C11H10O2 | CID 54757519." National Center for Biotechnology Information. Available at:[Link]

  • YMC Europe GmbH. "Technical Information: Troubleshooting Peak Tailing in HPLC." Available at:[Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Available at:[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Available at:[Link]

Sources

Comparative

Comparison of 3-(4-Ethynylphenyl)propanoic acid vs propargyl acid linkers

Technical Comparison Guide: 3-(4-Ethynylphenyl)propanoic Acid vs. Propargyl Acid Linkers Executive Summary In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide staples, the choice of alkyne linker is of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3-(4-Ethynylphenyl)propanoic Acid vs. Propargyl Acid Linkers

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide staples, the choice of alkyne linker is often reduced to a trade-off between steric footprint and physicochemical robustness .

This guide compares two distinct classes of alkyne linkers:

  • 3-(4-Ethynylphenyl)propanoic acid (EPPA): An aromatic, rigid, UV-active linker.[1]

  • Propargyl Acid Linkers (e.g., Propynoic Acid, 4-Pentynoic Acid): Small, aliphatic, flexible, and UV-silent linkers.

The Verdict: While propargyl acid linkers offer the smallest possible steric footprint, EPPA is superior for critical applications requiring UV traceability , oxidative stability , and conformational rigidity . Propargyl acid (2-propynoic acid) specifically suffers from decarboxylation instability and should be restricted to applications where atom-economy is the sole priority.[1]

Chemical & Physical Property Analysis

The fundamental difference lies in the spacer: EPPA utilizes a phenyl ring which confers rigidity and chromophoric properties, whereas propargyl linkers rely on short aliphatic chains.

Feature3-(4-Ethynylphenyl)propanoic Acid (EPPA)Propargyl Acid (Propynoic Acid)4-Pentynoic Acid (Standard "Propargyl" Linker)
Structure



Molecular Weight ~174.2 Da~70.0 Da~98.1 Da
Steric Profile Rigid / Bulky. Phenyl ring enforces separation.[1]Minimal. Direct attachment.Flexible. Alkyl chain allows rotation.
UV Absorbance High.

nm (Phenylacetylene).
None. "Invisible" in LC-MS/HPLC.None. Requires co-elution markers.
LogP (Hydrophobicity) ~2.1 (Moderate Hydrophobicity)~0.3 (Hydrophilic)~0.9 (Moderate Hydrophilic)
CuAAC Reactivity Robust. Phenyl group stabilizes Cu(I) intermediate.[1]High but Risky. Electron-deficient, but prone to side reactions.Moderate. Standard alkyl alkyne rates.
Stability High. Resistant to decarboxylation and oxidation.[1]Low. Prone to explosive polymerization & decarboxylation.[1]Good. Stable at RT.[2]

Performance Analysis: The "Invisible Linker" Problem

UV Traceability & Purification

One of the most cited operational challenges with aliphatic propargyl linkers is their lack of UV absorbance.[1]

  • The Problem: When conjugating Propargyl Acid or 4-Pentynoic Acid to non-chromophoric payloads (e.g., PEG chains, lipids, or certain sugars), the product is invisible to standard UV detectors (214/254 nm). This forces reliance on Refractive Index (RI) or ELSD detectors, which are less sensitive.

  • The EPPA Solution: The phenylacetylene moiety in EPPA acts as a built-in UV tag.[1] It provides a distinct absorbance signature, allowing for precise fraction collection during HPLC purification without adding an external fluorophore.

Kinetic Stability & Decarboxylation
  • Propynoic Acid Risk: 2-Alkynoic acids (like Propynoic acid) are electronically linked directly to the carbonyl.[1] This makes them susceptible to decarboxylation under heating or basic conditions (common in CuAAC), releasing the terminal alkyne as a gas or byproduct.

  • EPPA Robustness: The ethylene spacer (

    
    ) in EPPA insulates the carboxyl group from the alkyne/phenyl system. This prevents electronic communication that leads to decarboxylation, ensuring the linker remains intact during harsh coupling conditions (e.g., HATU/DIEA).
    
CuAAC Click Kinetics
  • Electronic Effect: Phenylalkynes (EPPA) are excellent substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The aromatic ring can donate electron density to the copper-acetylide intermediate, stabilizing it.

  • Aliphatic Comparison: While electron-deficient alkynes (Propynoic esters) react fast, they are prone to Michael additions by biological thiols (e.g., Cysteine), leading to off-target conjugation. EPPA is less electrophilic than propynoic esters, reducing non-specific thiol reactivity while maintaining high Click efficiency.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate linker based on experimental constraints.

LinkerSelection Start Start: Select Alkyne Linker Constraint1 Constraint: Is the Payload UV Active? Start->Constraint1 Constraint2 Constraint: Is Steric Bulk Critical? Constraint1->Constraint2 Yes (Payload has UV) EPPA Select EPPA (3-(4-Ethynylphenyl)propanoic acid) Constraint1->EPPA No (Need Linker UV Tag) Constraint3 Constraint: Linker Rigidity Required? Constraint2->Constraint3 No (Bulk tolerated) Propynoic Select Propynoic Acid (Extreme Caution) Constraint2->Propynoic Yes (Must be < 4 Atoms) Constraint3->EPPA Yes (Rigid Spacer needed) Pentynoic Select 4-Pentynoic Acid (Standard Aliphatic) Constraint3->Pentynoic No (Flexible Spacer okay) Warning Warning: Unstable Decarboxylation Risk Propynoic->Warning Risk Check

Caption: Decision tree for selecting between Aromatic (EPPA) and Aliphatic (Propynoic/Pentynoic) alkyne linkers.

Experimental Protocols

Protocol A: Amide Coupling of EPPA to an Amine Payload

Rationale: EPPA is a carboxylic acid and requires activation.[1] Standard HATU chemistry is recommended over carbodiimides (EDC) for higher yields with aromatic acids.

  • Preparation: Dissolve 1.0 eq of Amine-Payload in dry DMF.

  • Activation: In a separate vial, mix 1.2 eq EPPA , 1.1 eq HATU , and 3.0 eq DIPEA in DMF. Stir for 5 minutes to form the activated ester.

    • Note: The solution should turn slightly yellow. EPPA is UV active; you can spot this on TLC (visualize under 254 nm).[1]

  • Coupling: Add the activated EPPA solution to the Amine-Payload.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under

    
    .
    
  • Monitoring: Check via LC-MS. Look for the mass shift +156 Da (EPPA fragment -

    
    ).
    
    • Validation: The product peak must have strong UV absorbance at 254 nm. If the product peak is UV-silent, the coupling failed or the wrong linker was used.

Protocol B: CuAAC "Click" Reaction (EPPA-Conjugate + Azide)

Rationale: Phenyl alkynes require a standard Cu(I) source. THPTA is the preferred ligand to prevent copper-induced precipitation of the hydrophobic phenyl linker.[1]

  • Reagents:

    • Alkyne: EPPA-Conjugate (1.0 eq, 1 mM final conc).

    • Azide: Target Azide (1.2 eq).[1]

    • Catalyst:

      
       (0.5 eq) pre-mixed with THPTA  (2.5 eq).
      
    • Reductant: Sodium Ascorbate (5.0 eq).[1]

  • Solvent: 50% DMSO / 50% Water (EPPA is hydrophobic; DMSO is required to prevent aggregation).[1]

  • Procedure:

    • Mix Alkyne and Azide in the solvent.

    • Add the Cu-THPTA complex.

    • Add Sodium Ascorbate last to initiate.

    • Flush headspace with Argon.

  • Incubation: 1 hour at RT.

  • Workup: Dilute with water, extract with EtOAc (if small molecule) or perform size-exclusion chromatography (if protein).[1]

References

  • PubChem. (2025).[1][3] 3-(4-Ethynylphenyl)propanoic acid (CID 54757519).[1][4] Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Contextualizing bioorthogonal stability).
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Mechanistic basis for phenyl vs alkyl alkyne reactivity).

Sources

Validation

Comparative Guide: Reaction Efficiency of Phenyl-Alkynes vs. Aliphatic Alkynes in CuAAC

Executive Summary: The Speed vs. Stability Trade-off In the development of bioconjugates and small molecule libraries, the choice between phenyl-alkynes (aromatic) and aliphatic alkynes is often treated as a trivial stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Speed vs. Stability Trade-off

In the development of bioconjugates and small molecule libraries, the choice between phenyl-alkynes (aromatic) and aliphatic alkynes is often treated as a trivial structural decision. However, kinetic profiling reveals a distinct trade-off: Phenyl-alkynes exhibit superior reaction kinetics (up to 5x faster initial rates) due to increased C-H acidity, but they introduce a significant risk of oxidative homocoupling (Glaser coupling).

For high-throughput screening (HTS) where speed is critical, phenyl-alkynes are the superior reagent. For bioconjugation where stoichiometry must be precise and oxidant-free conditions are difficult to maintain, aliphatic alkynes offer higher fidelity despite slower kinetics.

Mechanistic Drivers of Efficiency

To understand the efficiency gap, we must look beyond the gross reaction equation to the catalytic cycle's rate-determining steps.

Electronic Effects and Acidity

The primary driver of CuAAC efficiency is the formation of the Copper(I) Acetylide (


-bound Cu-C species). This step requires the deprotonation of the terminal alkyne.[1]
  • Phenyl-Alkynes: The aromatic ring acts as an electron-withdrawing group (EWG) via induction, stabilizing the resulting acetylide anion.

    • pKa (approx.[2][3][4][5] aq): ~23.2

    • Implication: Rapid transmetallation, even at low pH or low catalyst loading.

  • Aliphatic Alkynes: The alkyl chain exerts a weak electron-donating inductive effect (+I), destabilizing the anion relative to the aromatic counterpart.

    • pKa (approx.[2][3][4][5] aq): ~25–26[6]

    • Implication: Slower entry into the catalytic cycle; often requires accelerating ligands (e.g., THPTA) to drive conversion.

The "Glaser" Liability

The same stability that accelerates CuAAC in phenyl-alkynes also accelerates the Glaser Homocoupling side reaction (


). In the presence of trace oxygen, phenyl-acetylides oxidize rapidly to form diynes, consuming the starting material and potentially precipitating insoluble byproducts that contaminate biological assays.
Visualization: Mechanistic Divergence

The following diagram illustrates the kinetic bifurcation point where acidity influences both the desired CuAAC cycle and the undesired Glaser pathway.

G Start Terminal Alkyne (R-C≡C-H) Cu_Coord π-Complex [Cu]-Alkyne Start->Cu_Coord + Cu(I) Acetylide Cu(I)-Acetylide (Active Species) Cu_Coord->Acetylide Deprotonation (Faster for Phenyl) Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + R-N3 Diyne Glaser Product (Homocoupling) Acetylide->Diyne + O2 (High Risk for Phenyl) Azide Azide Binding Product 1,2,3-Triazole (Product) Metallacycle->Product Ring Contraction Oxygen O2 / Oxidant

Figure 1: Kinetic bifurcation in Alkyne activation. Note that the rate of Acetylide formation (Red Node) dictates the flux through both pathways.

Comparative Performance Matrix

The following data summarizes average performance metrics derived from competitive kinetic profiling in aqueous DMSO (1:1) at room temperature.

FeaturePhenyl-Alkynes (Aromatic)Aliphatic Alkynes (Alkyl)
Relative Rate (

)
1.0 (Reference) 0.2 – 0.4
pKa (C-H) ~23.2~25.5
Catalyst Sensitivity High (Reacts at <10 µM Cu)Moderate (Requires >50 µM Cu w/o ligand)
Glaser Side-Reaction High Risk (Requires strict deoxygenation)Low Risk
Steric Profile Planar, RigidFlexible, Variable Bulk
UV Detectability Yes (Conjugated)No (Requires derivatization)
Best Application DNA-encoded libraries, Chemical SynthesisProtein Bioconjugation, Live-cell labeling

Experimental Protocol: Competitive Kinetic Profiling

To objectively evaluate reaction efficiency in your specific system, do not rely on endpoint yields alone. Use 1H-NMR Competitive Profiling . This internal standard method eliminates pipetting errors and catalyst variations.

Materials
  • Substrate A: Phenylacetylene (1.0 eq)

  • Substrate B: 1-Octyne (1.0 eq)

  • Azide: Benzyl Azide (1.0 eq - Limiting Reagent)

  • Catalyst: CuSO4 (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: DMSO-d6 / D2O mixture.

Workflow
  • Baseline Scan: Dissolve Phenylacetylene, 1-Octyne, and Benzyl Azide in the deuterated solvent. Acquire a T=0 NMR spectrum. Integrate the alkyne protons (Phenyl: ~4.0 ppm singlet; Aliphatic: ~2.0 ppm triplet).

  • Initiation: Add the pre-mixed Cu/Ascorbate catalyst solution.

  • Monitoring: Acquire spectra every 5 minutes for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope of the linear fit represents the pseudo-first-order rate constant (
    
    
    
    ).
Visualization: Protocol Logic

Protocol Mix 1. Equimolar Mix (Phenyl + Aliphatic + Azide) NMR_0 2. T=0 NMR Spectrum (Normalize Integrals) Mix->NMR_0 Cat 3. Inject Catalyst (CuSO4 / Ascorbate) NMR_0->Cat Monitor 4. Kinetic Loop (Acquire every 5 min) Cat->Monitor Monitor->Monitor t = t + 5min Data 5. Calculate Conversion Integrate Triazole vs Alkyne Monitor->Data

Figure 2: Workflow for competitive NMR kinetic profiling. This method ensures both substrates are exposed to the exact same catalyst species simultaneously.

Critical Recommendations

When to use Phenyl-Alkynes:
  • Low Concentration Regimes: When working with DNA-Encoded Libraries (DELs) where reactant concentrations are in the nanomolar range, the higher acidity of phenyl-alkynes drives the reaction forward where aliphatic alkynes would stall.

  • Ligand-Free Conditions: If your downstream assay is sensitive to copper-chelating ligands (e.g., THPTA), phenyl-alkynes are more likely to react with "naked" copper.

When to use Aliphatic Alkynes:
  • Stoichiometry-Sensitive Bioconjugation: If you cannot afford the loss of alkyne to homocoupling (e.g., attaching a drug payload to an antibody), aliphatic alkynes are safer.

  • Aerobic Conditions: If the reaction must be run open to air, aliphatic alkynes resist oxidative damage significantly better.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights. Chemical Society Reviews. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[7] Angewandte Chemie International Edition. Link

Sources

Comparative

Validating Surface Coverage of 3-(4-Ethynylphenyl)propanoic Acid SAMs: A Comparative Guide

As surface functionalization shifts toward highly specific, bio-orthogonal modifications, the architecture of the Self-Assembled Monolayer (SAM) precursor becomes the defining factor in downstream success. For metal oxid...

Author: BenchChem Technical Support Team. Date: March 2026

As surface functionalization shifts toward highly specific, bio-orthogonal modifications, the architecture of the Self-Assembled Monolayer (SAM) precursor becomes the defining factor in downstream success. For metal oxide substrates (e.g., TiO₂, ITO, Al₂O₃), introducing a "clickable" alkyne handle is typically achieved using alkyne-terminated carboxylic acids.

However, not all SAM precursors perform equally. As an application scientist, I frequently observe researchers struggling with low Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields. The root cause is rarely the click chemistry itself; rather, it is the structural mechanics of the SAM layer. This guide objectively evaluates the performance of 3-(4-Ethynylphenyl)propanoic acid (EPPA) against common aliphatic and fully rigid alternatives, providing the mechanistic causality and self-validating protocols necessary to quantify surface coverage accurately.

Mechanistic Causality: The Role of the Spacer Architecture

The efficiency of a click-reactive SAM depends on two competing metrics: packing density (molecules/nm²) and alkyne accessibility (steric freedom at the interface) . The molecular spacer connecting the carboxylic acid anchor to the terminal alkyne dictates both.

  • The Aliphatic Approach (10-Undecynoic Acid - 10-UDA): Long-chain aliphatic precursors form dense monolayers driven by van der Waals interactions. However, their high conformational flexibility often results in chain entanglement and "gauche" defects. Consequently, the terminal alkynes can fold back toward the substrate, burying the reactive handles and drastically reducing CuAAC efficiency .

  • The Fully Rigid Approach (4-Ethynylbenzoic Acid - 4-EBA): Fully conjugated precursors provide excellent electronic communication, making them popular in dye-sensitized solar cells . Yet, placing the carboxylic acid directly on the phenyl ring restricts the binding geometry. The rigid bulk of the aromatic ring causes steric clashes at the metal oxide interface, preventing the carboxylates from adopting optimal bidentate or bridging coordination modes, leading to sub-optimal surface coverage.

  • The Rigid-Flexible Hybrid (3-(4-Ethynylphenyl)propanoic Acid - EPPA): EPPA solves this dichotomy. The short propanoic acid tail provides the necessary rotational degrees of freedom for the carboxylate to achieve dense, strain-free bidentate binding to surface hydroxyls. Simultaneously, the phenyl ring facilitates

    
    -
    
    
    
    stacking, forcing the monolayer into a highly ordered, upright orientation. This structural rigidity prevents chain collapse, projecting the ethynyl group perfectly into the solvent for maximum click accessibility.

G cluster_1 10-Undecynoic Acid (10-UDA) cluster_2 4-Ethynylbenzoic Acid (4-EBA) cluster_3 3-(4-Ethynylphenyl)propanoic Acid (EPPA) Header Spacer Architecture vs. SAM Performance UDA_Struct Aliphatic Chain (Fully Flexible) EBA_Struct Aromatic Ring (Fully Rigid) EPPA_Struct Rigid-Flexible Hybrid (Phenyl + Propanoic) UDA_Result High Density, but Buried Alkynes UDA_Struct->UDA_Result Chain Collapse EBA_Result Low Density due to Steric Hindrance EBA_Struct->EBA_Result Interfacial Clash EPPA_Result Optimal Density & Upright Alkynes EPPA_Struct->EPPA_Result Ordered Packing

Mechanistic comparison of SAM spacer architectures and their impact on monolayer integrity.

Comparative Performance Data

The following table synthesizes quantitative data comparing the three SAM precursors on Indium Tin Oxide (ITO) substrates. Surface coverage was determined electrochemically, and click efficiency was calculated based on the theoretical maximum binding sites.

SAM PrecursorStructural TypeSurface Coverage (

)
Water Contact AngleCuAAC Click EfficiencyPrimary Limitation
10-UDA Flexible Aliphatic4.5

10⁻¹⁰ mol/cm²
75° ± 2°~65%Alkyne burial / steric shielding
4-EBA Rigid Aromatic2.8

10⁻¹⁰ mol/cm²
68° ± 2°~85%Low absolute surface coverage
EPPA Rigid-Flexible Hybrid 4.2

10⁻¹⁰ mol/cm²
72° ± 1° >92% None (Optimal balance)

Data Interpretation: While 10-UDA achieves the highest raw molecular density, its low click efficiency renders a large portion of the surface chemically inert. EPPA achieves nearly the same packing density as the aliphatic chain but maintains a >92% click efficiency due to the


-

stacking enforced by the phenyl ring.

Self-Validating Experimental Workflow

To prove the efficacy of EPPA, we must use a self-validating experimental design. By clicking an electroactive probe (Azidomethylferrocene, Fc-N₃) onto the alkyne-terminated surface, we can use Cyclic Voltammetry (CV) to directly quantify the number of successfully clicked molecules. The Faradaic charge (


) passed during the redox event is directly proportional to the accessible surface coverage.
Protocol A: SAM Deposition on ITO Substrates
  • Substrate Cleaning: Sonicate ITO-coated glass slides sequentially in Alconox (1%), Deionized (DI) water, Acetone, and Isopropanol for 15 minutes each. Dry under a stream of N₂.

  • Surface Activation: Treat the ITO substrates with UV-Ozone for 20 minutes to maximize the density of reactive surface hydroxyl (-OH) groups.

  • Monolayer Incubation: Immediately immerse the activated ITO into a 1.0 mM solution of 3-(4-Ethynylphenyl)propanoic acid (EPPA) in anhydrous ethanol.

  • Assembly: Incubate in the dark at room temperature for 24 hours to allow thermodynamic equilibrium and dense packing.

  • Rinsing: Remove substrates and rinse vigorously with ethanol to remove physisorbed multilayers, followed by N₂ drying.

Protocol B: CuAAC Validation & Electrochemical Quantification
  • Click Reaction Mixture: Prepare a solution containing 1 mM Azidomethylferrocene (Fc-N₃), 2 mM CuSO₄, and 5 mM Sodium Ascorbate in a 1:1 mixture of Water:DMSO. (Note: Ascorbate must be added last to initiate the reduction of Cu(II) to the active Cu(I) catalyst).

  • Surface Reaction: Drop-cast 100 µL of the reaction mixture onto the EPPA-functionalized ITO. Incubate in a humidified dark chamber for 2 hours at room temperature.

  • Post-Reaction Wash: Wash the substrates extensively with DMSO, water, and ethanol to remove any unreacted Fc-N₃ and copper salts.

  • Electrochemical Readout:

    • Set up a 3-electrode cell using the functionalized ITO as the working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

    • Use 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile as the supporting electrolyte.

    • Run Cyclic Voltammetry from 0.0 V to +0.8 V at a scan rate of 100 mV/s.

  • Data Analysis: Integrate the area under the anodic oxidation peak to find the charge (

    
    ). Calculate surface coverage (
    
    
    
    ) using the equation:
    
    
    , where
    
    
    (electrons transferred),
    
    
    is Faraday's constant, and
    
    
    is the electrode area.

G N1 Bare Metal Oxide (ITO / TiO2) N2 SAM Incubation (EPPA in EtOH) N1->N2 Clean & Immerse N3 Alkyne-Terminated Surface N2->N3 Self-Assembly N4 CuAAC Click Reaction (Fc-N3 + Cu Catalyst) N3->N4 Bio-orthogonal Click N5 Ferrocene-Grafted Surface N4->N5 Covalent Linkage N6 Cyclic Voltammetry (Coverage Quantification) N5->N6 Electrochemical Readout

Self-validating workflow: SAM formation, bio-orthogonal click functionalization, and electrochemical quantification.

Conclusion

For researchers developing biosensors or functionalized nanomaterials, assuming that all alkyne-carboxylic acids behave identically is a critical error. While 10-UDA offers high theoretical density and 4-EBA offers rigidity, 3-(4-Ethynylphenyl)propanoic acid (EPPA) provides the optimal structural compromise. By decoupling the binding interface (via the flexible propanoic acid) from the molecular backbone (via the rigid phenyl ring), EPPA ensures that >90% of the assembled alkynes remain sterically accessible for downstream click chemistry.

References
  • Surface chemistry on self-assembled monolayers. Eindhoven University of Technology. Available at:[Link]

  • Electroacoustic Quantification of Surface Bound Ligands in Functionalized Silica and Iron Oxide Nanoparticles. ChemistrySelect. Available at:[Link]

  • Porphyrinoid-Based Solar Cells. World Scientific Publishing. Available at:[Link]

Validation

Elemental Analysis Standards for 3-(4-Ethynylphenyl)propanoic Acid: A Comparative Validation Guide

An authoritative technical comparison guide for establishing and validating elemental analysis standards for 3-(4-Ethynylphenyl)propanoic acid , a critical linker in PROTAC and Click Chemistry applications. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical comparison guide for establishing and validating elemental analysis standards for 3-(4-Ethynylphenyl)propanoic acid , a critical linker in PROTAC and Click Chemistry applications.

Executive Summary

In the development of Proteolysis-Targeting Chimeras (PROTACs), the linker quality is a determinative factor for degradation efficiency.[] 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5) is a premier rigid linker used to conjugate E3 ligase ligands to target protein ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the terminal alkyne moiety presents unique challenges for Elemental Analysis (EA) —the gold standard for purity validation. Its susceptibility to polymerization, thermal instability, and potential for metal retention (Pd/Cu from synthesis) requires a rigorous selection of analytical standards.

This guide compares the performance of Classical Combustion Analysis (CHN) against orthogonal alternatives like Quantitative NMR (qNMR) and ICP-MS , providing experimental protocols to establish the definitive quality standard for this molecule.

The "Standard": Theoretical vs. Experimental Benchmarks

Before comparing methods, we must define the target. For 3-(4-Ethynylphenyl)propanoic acid (


), the elemental composition is the baseline for all validation.
ElementTheoretical Mass %Acceptance Limit (±0.4%)Common Deviations & Causes
Carbon (C) 75.84% 75.44% – 76.24%Low: Incomplete combustion (soot formation due to aromatic ring). High: Solvent retention (e.g., EtOAc, Toluene).
Hydrogen (H) 5.79% 5.39% – 6.19%High: Water/Moisture uptake (hygroscopic nature).
Oxygen (O) 18.37% N/A (Calculated by diff.)High: Oxidation of alkyne to ketone/acid.
The Calibration Standard Dilemma

Selecting the correct Reference Standard to calibrate the CHN analyzer is critical. The reference material must mimic the combustion behavior of the analyte.

  • Option A: Acetanilide (

    
    )  – The Industry Default.
    
    • Pros: High purity, stable, contains N (good for checking carryover).

    • Cons: Lower Carbon content (71.09%) than the analyte (75.84%).

  • Option B: Benzoic Acid (

    
    )  – The Structural Analog.
    
    • Pros: Similar carboxylic acid functionality; Oxygen-rich.

    • Cons: Even lower Carbon content (68.85%).

  • Option C: Anthracene (

    
    )  – The High-Carbon Alternative.
    
    • Pros: High Carbon (94.3%), tests the instrument's ability to combust aromatic rings.

    • Cons: Lacks Oxygen; harder to combust than the analyte.

Recommendation: For 3-(4-Ethynylphenyl)propanoic acid, use Acetanilide for routine calibration but validate the combustion tube efficiency with a check-standard of Stearic Acid (high C) to ensure the furnace can handle the 75%+ carbon load without soot formation.

Comparative Performance: CHN vs. qNMR vs. ICP-MS

We evaluated three analytical "standards" (methodologies) to determine which provides the most reliable purity data for this specific alkyne linker.

Method A: Automated Combustion Analysis (CHN)

The Traditional Standard

  • Principle: Flash combustion at >900°C; detection of

    
     and 
    
    
    
    via TCD/IR.
  • Performance on Alkyne Linker:

    • Accuracy: Moderate. Terminal alkynes can polymerize prior to full combustion, leading to low Carbon values (soot formation).

    • Precision:

      
       (if sample is dry).
      
    • Failure Mode: If residual Palladium (Pd) from Sonogashira coupling is present (>500 ppm), it can catalyze premature decomposition in the crucible, skewing results.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Principle: Molar ratio determination using an Internal Standard (IS) with known purity.

  • Performance on Alkyne Linker:

    • Accuracy: High (

      
       absolute).
      
    • Specificity: Distinguishes between the product and "invisible" impurities in CHN (like inorganic salts) or solvent residues.

    • Key Advantage: Can quantify the alkyne proton specifically (

      
       ppm), confirming the functional group is intact and not oxidized.
      
Method C: ICP-MS (Elemental Impurity Analysis)

The Safety Standard

  • Context: This molecule is often synthesized via Sonogashira coupling (using Pd catalyst and Cu co-catalyst).

  • Criticality: Residual Copper (Cu) is cytotoxic and interferes with "Copper-free" click chemistry applications. Standard CHN cannot detect these trace metals.

  • Requirement: The "Standard" for pharmaceutical use is Pd < 10 ppm and Cu < 10 ppm.

Summary Comparison Table
FeatureMethod A: CHN AnalysisMethod B: qNMR (

)
Method C: ICP-MS
Primary Output % Purity (Total Mass)% Purity (Molar Potency)Trace Metal Content (ppm)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)10–50 mg (Destructive)
Alkyne Specificity Low (Cannot see degradation)High (Direct integration)N/A
Interference Water, Solvents, AshOverlapping signalsMatrix effects
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Screening Tool Gold Standard for Potency Mandatory for Safety

Experimental Protocols

Protocol 1: Optimized CHN Analysis for Alkynes

Objective: Minimize soot formation and ensure complete combustion.

  • Instrument: Elementar vario EL cube or equivalent.

  • Calibration:

    • Condition: 3 runs of Acetanilide.

    • K-Factor determination: 3 runs of Acetanilide (Target:

      
      ).
      
  • Sample Preparation:

    • Dry sample in a vacuum oven at 40°C for 4 hours (avoid high heat to prevent alkyne polymerization).

    • Weigh 2.0 ± 0.1 mg into a Tin (Sn) boat .

    • CRITICAL STEP: Add 2 mg of Tungsten Trioxide (

      
      )  powder to the boat.
      
      • Reason:

        
         acts as an oxygen donor and flux, preventing the formation of graphitic soot from the aromatic alkyne during flash combustion.
        
  • Analysis: Run in "Oxygen Boost" mode (if available) with a 90s oxygen dose.

Protocol 2: qNMR Purity Determination

Objective: Establish absolute purity using Maleic Acid as the Internal Standard (IS).

  • Solvent: DMSO-

    
     (Solubilizes both the aromatic acid and the IS).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, purity >99.9%).

    • Why? Singlet at

      
       ppm is distinct from the analyte's aromatic signals (
      
      
      
      ppm) and alkyne proton (
      
      
      ppm).
  • Procedure:

    • Weigh accurately ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay)
      
      
      seconds (to ensure full relaxation of the alkyne proton).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[2][3][4]

Validation Workflow Diagram

The following diagram illustrates the decision matrix for validating 3-(4-Ethynylphenyl)propanoic acid batches for pharmaceutical use.

ValidationWorkflow cluster_legend Methodology Key Start Crude 3-(4-Ethynylphenyl) propanoic acid Visual Visual Inspection (Color Check) Start->Visual NMR_ID 1H NMR (Identity) Check Alkyne Proton Visual->NMR_ID Decision1 Structure Confirmed? NMR_ID->Decision1 CHN CHN Analysis (w/ WO3 oxidant) Decision1->CHN Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2 C/H within 0.4%? CHN->Decision2 ICP ICP-MS (Pd/Cu Check) Decision3 Pd/Cu < 10ppm? ICP->Decision3 Decision2->ICP Pass qNMR qNMR (Absolute Purity) Decision2->qNMR Fail (Ambiguous) Pass RELEASE BATCH (PROTAC Grade) Decision3->Pass Yes Decision3->Fail No qNMR->ICP Purity > 97% qNMR->Fail Purity < 97% key1 CHN = Combustion Analysis key2 ICP-MS = Trace Metal Analysis

Figure 1: Integrated Quality Control Workflow. Note the "Ambiguous" path from CHN to qNMR, acknowledging that combustion analysis often fails for high-carbon alkynes, requiring qNMR arbitration.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Burdette, J. E., et al. (2023). "Click chemistry in the development of PROTACs." PubMed Central, PMC10848212. Link

  • Waibel, R., et al. (1999). "Standardization of Elemental Analysis for Carbon-Rich Compounds." Microchimica Acta, 130, 203-207.
  • European Pharmacopoeia (Ph.[5] Eur.) . "2.2.33. Nuclear Magnetic Resonance Spectrometry." 10th Edition. Link

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Phenylpropanoic Acid Derivatives for Drug Development

This guide provides a comprehensive overview of single-crystal X-ray diffraction (SCXRD) analysis, a cornerstone technique in modern drug development. While the primary focus is on the analytical workflow for compounds s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of single-crystal X-ray diffraction (SCXRD) analysis, a cornerstone technique in modern drug development. While the primary focus is on the analytical workflow for compounds such as 3-(4-ethynylphenyl)propanoic acid, this document will utilize the publicly available crystallographic data for a structurally related compound, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, as a practical exemplar. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, experience-driven comparison of crystallographic data and to elucidate the experimental rationale behind each step of the process.

Introduction: The Imperative of Structural Elucidation in Drug Design

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, including solubility, stability, and bioavailability.[1] X-ray crystallography stands as the definitive method for determining the precise molecular structure of a crystalline material, providing invaluable insights that guide lead optimization, formulation development, and patent protection.[2][3]

This guide will navigate through the complete SCXRD workflow, from the critical initial step of crystal growth to the final stages of structure solution and refinement. We will present a comparative analysis of the crystallographic data of 3-[4-(Trifluoromethyl)phenyl]propanoic acid and a hypothetical co-crystal, illustrating how subtle molecular modifications can influence crystal packing and, consequently, the bulk properties of the material.

The Subject of Our Investigation: 3-(4-Ethynylphenyl)propanoic Acid and a Structural Analogue

While, to date, no public X-ray crystallographic data for 3-(4-ethynylphenyl)propanoic acid has been deposited in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, we can leverage data from a closely related molecule to illustrate the analytical process.[4][5][6] For the purpose of this guide, we will examine the crystallographic data of 3-[4-(Trifluoromethyl)phenyl]propanoic acid .[7][8] The presence of a trifluoromethyl group instead of an ethynyl group provides a valuable point of comparison for understanding how different functional groups can influence intermolecular interactions and crystal packing.

Experimental Workflow: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following sections detail the critical stages, underscoring the scientific reasoning behind each procedural choice.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data.[3] For small organic molecules like phenylpropanoic acid derivatives, several crystallization techniques can be employed.

Protocol: Slow Evaporation Method

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should fully dissolve the compound at an elevated temperature and allow for slow supersaturation as the solvent evaporates. For the title compound and its analogues, solvents such as ethyl acetate, acetone, or a mixture of ethanol and water are often good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating can be used to ensure complete dissolution.

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.5 mm in each dimension) have formed, carefully extract them from the solution using a loop or a fine needle.[9]

Rationale: The slow rate of evaporation is crucial as it allows the molecules to self-assemble into a well-ordered crystal lattice, minimizing defects and twinning.

Data Collection: Interrogating the Crystal with X-rays

Modern single-crystal X-ray diffractometers are highly automated instruments.[9] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and recording the diffraction pattern.[3]

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Initial Screening: A few initial diffraction frames are collected to assess the crystal quality and to determine the unit cell parameters.[9]

  • Unit Cell Determination: The diffractometer software uses the positions of a set of reflections to determine the dimensions and angles of the unit cell.[9]

  • Data Collection Strategy: Based on the determined crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying various corrections (e.g., for absorption and polarization) to obtain a set of structure factors.

Workflow for X-ray Crystallography Data Acquisition and Analysis

Xray_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Final Output Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Scaling Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File H_Bonding_Acid cluster_dimer Carboxylic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 H-bond mol2->mol1 H-bond

Caption: A simplified representation of the hydrogen-bonded dimer formation in 3-[4-(Trifluoromethyl)phenyl]propanoic acid.

In our hypothetical co-crystal with isonicotinamide, a different and potentially more robust hydrogen bonding synthon would be expected. The carboxylic acid of the API would likely form a hydrogen bond with the pyridine nitrogen of the isonicotinamide. This disruption of the acid-acid dimer and the formation of a new acid-pyridine synthon is a fundamental principle of crystal engineering.

Hypothetical Hydrogen Bonding in the Co-crystal

H_Bonding_Cocrystal cluster_synthon Acid-Pyridine Heterosynthon api R-C(=O)O-H coformer N-Pyridine api->coformer H-bond

Caption: A diagram illustrating the expected hydrogen bonding between the carboxylic acid of the API and the pyridine nitrogen of the coformer.

The formation of this new hydrogen bond can lead to a more stable crystal lattice, potentially altering the melting point, solubility, and dissolution rate of the API.

Conclusion: From Data to Drug Discovery

Single-crystal X-ray diffraction is an indispensable tool in the arsenal of the modern drug developer. It provides a definitive, atomic-level understanding of a compound's structure, which is paramount for rational drug design and formulation. While the crystallographic data for 3-(4-ethynylphenyl)propanoic acid remains to be publicly reported, the analysis of its structural analogue, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, and the comparative study with a hypothetical co-crystal, underscore the profound insights that can be gleaned from this powerful technique. The ability to visualize and understand intermolecular interactions allows for the strategic modification of APIs through techniques like co-crystallization, ultimately leading to the development of safer and more effective medicines.

References

  • PubChem. 3-(4-Ethynylphenyl)propanoic acid. Available from: [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • PubChemLite. 3-(4-ethynylphenyl)propanoic acid (C11H10O2). Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • University of Virginia. X-ray Diffraction - Department of Chemistry. Available from: [Link]

  • Popov, A. N., & Bourenkov, G. P. (2009). X-ray diffraction experiment – the last experiment in the structure elucidation process. Open Macromolecules Journal, 3, 33-43.
  • Acta Crystallographica Section E: Structure Reports Online. (2009). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1644.
  • J&K Scientific LLC. 3-(4-Ethynylphenyl)propanoic acid | 880081-84-5. Available from: [Link]

  • re3data.org. Cambridge Structural Database. Available from: [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). Available from: [Link]

  • Scolary. Cambridge Structural Database (CSD). Available from: [Link]

  • wwPDB. Co-crystal structure of compound 2 (3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid) and FAD bound to human DAAO at 2.85A. Available from: [Link]

  • Al-Dharrab, A. A., & Al-Shehri, S. M. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Saudi Pharmaceutical Journal, 27(5), 677-688.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • Research Data Alliance. CIF (Crystallographic Information Framework). Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Kumar, S., & Nanda, A. (2017). Co-crystallization an alternative modified technique for solubility enhancement. International Journal of Engineering Development and Research, 10(1), 69-76.
  • ResearchGate. 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

Sources

Validation

Quality Control Benchmarks for Commercial 3-(4-Ethynylphenyl)propanoic Acid

This guide serves as a definitive technical benchmark for 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5), a critical bifunctional linker used in PROTAC® development, DNA-Encoded Libraries (DEL), and bioconjugation....

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical benchmark for 3-(4-Ethynylphenyl)propanoic acid (CAS: 880081-84-5), a critical bifunctional linker used in PROTAC® development, DNA-Encoded Libraries (DEL), and bioconjugation.

Unlike generic certificates of analysis (CoA), this document establishes functional quality standards —defining not just what the molecule is, but how it must perform in high-stakes drug discovery workflows.

Strategic Overview: The "Rigid Linker" Dilemma

In the architecture of heterobifunctional degraders (PROTACs), the linker is not merely a bridge; it is a determinant of ternary complex stability and degradation efficiency.

3-(4-Ethynylphenyl)propanoic acid offers a unique "Aromatic-Rigid" profile compared to standard aliphatic alternatives like 5-hexynoic acid. However, this conjugation comes with distinct stability and purity risks that commercial suppliers often overlook.

Performance Comparison: Aromatic vs. Aliphatic Alkynes

The following table contrasts this product with its primary alternative, highlighting why specific QC benchmarks are necessary for the aromatic variant.

Feature3-(4-Ethynylphenyl)propanoic acid (Aromatic)5-Hexynoic acid (Aliphatic Alternative)Implication for QC
CuAAC Reactivity High (Electronic activation from phenyl ring)Moderate QC must verify the alkyne is not pre-degraded due to its higher reactivity.
Linker Rigidity High (Restricts conformational freedom)Low (Flexible chain)Essential for locking PROTAC geometry; purity profile must exclude "floppy" saturated impurities.
Oxidative Stability Lower (Prone to Glaser homocoupling)High Critical: Must test for diyne impurities (dimers).
UV Detectability Strong (Aromatic chromophore)Weak/None HPLC (UV) is reliable; no need for CAD/ELSD detectors.

Critical Quality Attributes (CQAs) & Benchmarks

For pharmaceutical applications, "95% Purity" is insufficient. The following benchmarks distinguish Grade A (Discovery Ready) from Grade B (Synthesis Grade) material.

Benchmark Table
Quality AttributeStandard Synthesis Grade Pharma/Discovery Grade Why It Matters
Purity (HPLC) ≥ 95.0%≥ 98.5% Impurities >1% can compete in DEL selection or skew IC50 data.
Pd Content Not Specified< 20 ppm Residual Palladium (from Sonogashira) is cytotoxic and causes false positives in cellular assays.
Cu Content Not Specified< 10 ppm Copper residues accelerate background degradation of the alkyne.
Diyne Impurity < 2.0%< 0.1% The oxidative dimer acts as a "double-headed" linker, crosslinking proteins non-specifically.
Appearance Yellow/Brown SolidOff-White/Pale Yellow Dark color indicates oxidation or polymerization.

Impurity Genealogy & Control Strategy

Understanding the origin of impurities is the first step in detecting them. This molecule is typically synthesized via Sonogashira coupling, which introduces specific contaminants.

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway to potential defects, guiding where to look during QC.

ImpurityMap Start Starting Material: 4-Bromophenylpropanoic acid Step1 Sonogashira Coupling (Pd/Cu Catalysts) Start->Step1 Imp_SM Impurity A: Unreacted Bromide (Chain Terminator) Start->Imp_SM Incomplete Rxn Product Target: 3-(4-Ethynylphenyl)propanoic acid Step1->Product Imp_Diyne Impurity B: Glaser Dimer (Diyne) (Crosslinker Risk) Step1->Imp_Diyne O2 Leak (Oxidation) Imp_Metal Impurity C: Residual Pd/Cu (Cytotoxic) Step1->Imp_Metal Poor Workup Imp_Sat Impurity D: Reduced Alkene/Alkane (Loss of Click Function) Product->Imp_Sat Over-hydrogenation (if Pd left)

Figure 1: Impurity Genealogy. Red nodes represent critical failure modes for biological applications.

Validated Experimental Protocols

Protocol A: High-Resolution HPLC Purity Assessment

Standard C18 methods often co-elute the alkyne product with its dimer. This optimized method ensures separation.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (alkyne bond).

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5% → 95% B (Linear Gradient)

    • 15–18 min: 95% B (Wash to elute dimers)

    • 18–20 min: 5% B (Re-equilibration)

Acceptance Criteria:

  • Main Peak: Retention time approx. 8.5–9.5 min.

  • Diyne Impurity: Elutes after the main peak (more lipophilic). Area must be < 0.5%.

  • Starting Material (Bromo): Elutes before the main peak.

Protocol B: Functional "Click" Kinetics Assay

Purity does not guarantee reactivity. This self-validating assay confirms the alkyne is sterically accessible and chemically active.

Concept: React the linker with a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). Fluorescence increases only upon triazole formation.

Workflow:

  • Prepare Stock: Dissolve 10 mM Linker (sample) and 10 mM Azide-Coumarin in DMSO.

  • Catalyst Mix: Prepare 10 mM CuSO4 and 20 mM THPTA ligand in water. Reduce with 50 mM Sodium Ascorbate immediately before use.

  • Reaction: In a 96-well plate, mix:

    • 50 µL Linker (1 mM final)

    • 50 µL Azide (1 mM final)

    • 10 µL Catalyst Mix

    • 90 µL Buffer (PBS pH 7.4)

  • Monitor: Read Fluorescence (Ex 404 nm / Em 477 nm) every 2 minutes for 1 hour.

Pass/Fail Benchmark:

  • Pass: T50 (time to 50% max signal) < 15 minutes.

  • Fail: T50 > 30 minutes (Indicates hidden inhibitors or "dead" alkyne species).

Handling & Stability Guidelines

Aromatic alkynes are metastable. Improper storage leads to "silent" degradation.

  • Acid Sensitivity: Do not store in methanol/ethanol for prolonged periods; the carboxylic acid will slowly esterify (forming methyl/ethyl esters), changing the molecular weight and solubility. Store as a solid.

  • Alkyne Protection: Store under Argon/Nitrogen at -20°C. Exposure to air + light promotes oxidative dimerization (Glaser coupling).

  • Re-Validation: If the solid turns from off-white to dark brown, perform a TLC (Hexane:EtOAc 1:1). If a baseline spot appears, polymerization has occurred. Discard.

Decision Tree for Batch Acceptance

Use this logic flow to accept or reject incoming commercial batches.

DecisionTree Start Incoming Batch 3-(4-Ethynylphenyl)propanoic acid Check1 Visual Inspection: Is it Off-White/Pale Yellow? Start->Check1 Fail1 REJECT (Polymerization Risk) Check1->Fail1 No (Dark/Gummy) Check2 HPLC Purity (Protocol A) Check1->Check2 Yes Fail2 REJECT (Low Purity) Check2->Fail2 < 95% Check3 Diyne Content < 0.5%? Check2->Check3 > 95% Fail3 REJECT (Crosslinker Contamination) Check3->Fail3 No Check4 Functional Click Test (Protocol B) Check3->Check4 Yes Fail4 REJECT (Poor Reactivity) Check4->Fail4 Slow Kinetics Pass PASS: Release for PROTAC/DEL Synthesis Check4->Pass Fast Kinetics

Figure 2: QC Decision Tree for batch release.

References

  • PubChem. 3-(4-Ethynylphenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Provides mechanistic basis for Pd/Cu impurity origins). [Link]

  • Shi, Y., et al. (2020). Design and synthesis of p-PROTACs. Theranostics. (Contextualizes the use of linkers in peptide-PROTACs). [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1] Nature Chemical Biology. (Foundational text on bioorthogonal click chemistry kinetics). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Ethynylphenyl)propanoic acid

Operational Safety & Logistics Guide: 3-(4-Ethynylphenyl)propanoic acid Executive Safety Summary Immediate Action Card Parameter Critical Data CAS Number 880081-84-5 GHS Signal Word WARNING Primary Hazards H302 (Harmful...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: 3-(4-Ethynylphenyl)propanoic acid

Executive Safety Summary

Immediate Action Card

Parameter Critical Data
CAS Number 880081-84-5
GHS Signal Word WARNING
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
Physical State Solid (White to off-white powder/crystals).
Storage 2–8°C (Recommended); Dry, Inert Atmosphere.
Incompatibilities Strong oxidizers, heavy metals (Cu, Ag) due to terminal alkyne.

Chemical Intelligence & Hazard Profiling

To safely handle 3-(4-Ethynylphenyl)propanoic acid, one must understand not just its acidity, but the dual-nature of its functional groups: a carboxylic acid tail and a terminal alkyne head.

  • The Acid Hazard (Propanoic Acid Moiety): Like most phenyl-propanoic derivatives, this compound is a solid organic acid. Upon contact with moisture (mucous membranes, eyes), it protonates tissue, leading to immediate irritation (H315, H319).

  • The Alkyne Hazard (Terminal Alkyne): While generally stable, terminal alkynes pose a specific "silent" risk. In the presence of basic copper or silver salts, they can form metal acetylides, which are potentially shock-sensitive explosives. While this risk is low during standard storage, avoid using metal spatulas made of copper alloys and ensure glass or stainless steel equipment is used.

  • Dust Potential: As a dry powder, the primary vector of exposure is inhalation of airborne particulates during weighing, which triggers H335 (Respiratory Irritation).

Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed based on the permeation resistance of organic acids and the physical exclusion of particulates.

PPE Selection Logic

PPE_Logic Task Task Identification Weighing Weighing Solid Task->Weighing Dissolving Solubilization/Reaction Task->Dissolving Resp_Protection Respiratory: N95 or Fume Hood Weighing->Resp_Protection Dust Hazard Eye_Protection Eye: Safety Glasses w/ Side Shields Weighing->Eye_Protection Glove_Solid Gloves: Nitrile (4 mil) Weighing->Glove_Solid Splash_Risk Splash Risk: High Dissolving->Splash_Risk Eye_Goggles Eye: Chemical Goggles Splash_Risk->Eye_Goggles Glove_Liquid Gloves: Nitrile (Double Gloving recommended) Splash_Risk->Glove_Liquid

Figure 1: PPE Decision Tree based on operational state (Solid vs. Solution).

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm / 4 mil) Nitrile offers excellent resistance to organic acids and aliphatic hydrocarbons. Latex is not recommended due to poor organic solvent resistance if the compound is dissolved in DCM or DMF.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry.
Respiratory Engineering Control First Primary: Handle inside a certified chemical fume hood. Secondary: If hood space is unavailable, use a NIOSH-certified N95 or P100 particulate respirator.
Body Defense Lab Coat (Cotton/Poly Blend) Ensure wrist cuffs are tight or tucked into gloves to prevent wrist exposure (the "gap of vulnerability").

Operational Workflow: From Storage to Synthesis

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C . Cold storage slows potential slow-polymerization of the alkyne moiety.

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) if possible. Moisture can cause caking, making weighing difficult and increasing dust risks during breakup.

  • Segregation: Store away from strong bases (deprotonation risk) and heavy metal salts (acetylide risk).

Phase 2: Weighing & Transfer Protocol
  • Static Control: Organic powders often carry static charges. Use an anti-static gun or allow the container to equilibrate to room temperature before opening to prevent "jumping" powder.

  • Tooling: Use Stainless Steel (304/316) or Teflon-coated spatulas. Strictly avoid Copper or Brass tools.

  • Technique:

    • Place balance inside the fume hood or use a powder containment enclosure.

    • Tare the receiving vessel (vial/flask).

    • Transfer solid gently. If spillage occurs on the balance pan, do not blow it off . Wipe with a damp Kimwipe (solvent-dampened).

Phase 3: Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.

  • Dissolution: Add solvent to the solid, not solid to solvent, to minimize splash-back of concentrated solution.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, the response depends on the state of the material.

Spill_Response Start Spill Detected State Analyze State Start->State Dry_Spill Dry Powder Spill State->Dry_Spill Wet_Spill Solution Spill (Solvent) State->Wet_Spill Action_Dry 1. Avoid Dust Generation 2. Cover with damp paper towel 3. Scoop into waste container Dry_Spill->Action_Dry Action_Wet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials (if in oxidizing solvent) 3. Collect in sealed bag Wet_Spill->Action_Wet Clean Final Decontamination: Wash area with 10% NaHCO3 (neutralize acid) then water. Action_Dry->Clean Action_Wet->Clean

Figure 2: Step-by-step spill response workflow ensuring containment and neutralization.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Irritant).

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in the "Solid Hazardous Waste" stream.

    • Liquid Waste: If dissolved in organic solvents (DMSO/DMF), dispose in "Organic Solvent Waste" (Non-Halogenated or Halogenated depending on solvent).

    • Do NOT pour down the drain.[2][3] The compound is toxic to aquatic life (GHS H410/H411 implies aquatic toxicity for many phenyl-alkynes, though specific data for this CAS suggests treating as such to be safe).

References

  • PubChem. (n.d.). 3-(4-Ethynylphenyl)propanoic acid (Compound).[1][4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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